molecular formula C8H6BrNO B1338475 6-Bromo-3-methylbenzo[d]isoxazole CAS No. 66033-69-0

6-Bromo-3-methylbenzo[d]isoxazole

Cat. No.: B1338475
CAS No.: 66033-69-0
M. Wt: 212.04 g/mol
InChI Key: LSPSVCJKVFCWHE-UHFFFAOYSA-N
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Description

6-Bromo-3-methylbenzo[d]isoxazole is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSVCJKVFCWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497017
Record name 6-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66033-69-0
Record name 6-Bromo-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-methylbenzo[d]isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzisoxazole scaffold is a privileged structure, appearing in a range of biologically active molecules and approved pharmaceuticals.[1] The presence of a bromine atom and a methyl group on the benzisoxazole core offers opportunities for further functionalization and modulation of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthetic routes, mechanistic details, and characterization of this compound, intended to serve as a valuable resource for researchers in the field.

Synthetic Strategy: A Two-Step Approach

The most common and efficient method for the synthesis of 3-methyl-1,2-benzisoxazoles involves a two-step sequence starting from a substituted 2-hydroxyacetophenone.[2] This strategy is centered around the formation of an oxime intermediate, followed by an intramolecular cyclization to construct the isoxazole ring.

The overall synthetic transformation can be depicted as follows:

Synthesis of this compound A 5-Bromo-2-hydroxyacetophenone C 5-Bromo-2-hydroxyacetophenone oxime A->C Oximation (Step 1) B Hydroxylamine Hydrochloride B->C D This compound C->D Intramolecular Cyclization (Step 2)

Figure 1: Overall synthetic scheme for this compound.

This approach is favored due to the ready availability of the starting materials and the generally high yields of the individual steps.

Part 1: Oximation of 5-Bromo-2-hydroxyacetophenone

The first step in the synthesis is the conversion of the ketone functionality in 5-Bromo-2-hydroxyacetophenone to an oxime. This is a classic condensation reaction with hydroxylamine.[3]

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Bromo-2-hydroxyacetophenoneC₈H₇BrO₂215.041450-75-5
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1
Sodium AcetateC₂H₃NaO₂82.03127-09-3
EthanolC₂H₅OH46.0764-17-5
WaterH₂O18.027732-18-5

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-2-hydroxyacetophenone (1.0 eq) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 5-Bromo-2-hydroxyacetophenone oxime.

Mechanistic Insights

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone. This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the oxime.

Part 2: Intramolecular Cyclization to this compound

The second and final step is the intramolecular cyclization of the 5-Bromo-2-hydroxyacetophenone oxime to form the benzisoxazole ring system. This reaction is typically achieved by heating the oxime, often in the presence of a dehydrating agent or a base.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Bromo-2-hydroxyacetophenone oximeC₈H₈BrNO₂230.061416157-63-5
Polyphosphoric acid (PPA) or(HPO₃)n-8017-16-1
Acetic Anhydride(CH₃CO)₂O102.09108-24-7
TolueneC₇H₈92.14108-88-3

Procedure (Method A: Using Polyphosphoric Acid):

  • Place 5-Bromo-2-hydroxyacetophenone oxime (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (excess) to the flask.

  • Heat the mixture with stirring at a temperature of 100-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Procedure (Method B: Using Acetic Anhydride):

  • Reflux a solution of 5-Bromo-2-hydroxyacetophenone oxime (1.0 eq) in acetic anhydride for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to hydrolyze the excess acetic anhydride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product as described in Method A.

Mechanistic Insights

The intramolecular cyclization of an o-hydroxyaryl oxime to a benzisoxazole is an example of a dehydrative cyclization. The reaction is thought to proceed through the following key steps:

  • Activation of the Oxime Hydroxyl Group: In the presence of an acid catalyst (like PPA) or a dehydrating agent (like acetic anhydride), the hydroxyl group of the oxime is protonated or acetylated, converting it into a good leaving group (water or acetic acid, respectively).

  • Nucleophilic Attack: The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the nitrogen atom of the activated oxime.

  • Ring Closure and Elimination: This nucleophilic attack leads to the formation of the five-membered isoxazole ring with the concomitant elimination of the leaving group.

Cyclization Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack & Ring Closure cluster_2 Elimination A Oxime Intermediate B Activated Oxime A->B H+ or Ac2O C Intramolecular Nucleophilic Attack B->C D Cyclized Intermediate C->D E This compound D->E - H2O or AcOH

Figure 2: Generalized mechanism for the intramolecular cyclization of an o-hydroxyaryl oxime.

Characterization of this compound

The structure of the final product can be confirmed by various spectroscopic techniques.

PropertyValue
CAS Number 66033-69-0
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Appearance White to off-white solid
Purity (Typical) ≥98%

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The aromatic protons would likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their substitution on the benzene ring. The methyl protons would appear as a singlet at approximately δ 2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The aromatic carbons would resonate in the region of δ 110-160 ppm, while the methyl carbon would appear at a higher field, around δ 10-20 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 212), with a characteristic isotopic pattern for the presence of a bromine atom.

Safety and Handling

  • 5-Bromo-2-hydroxyacetophenone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydroxylamine Hydrochloride: Can be corrosive and toxic. Avoid inhalation and contact with skin and eyes.

  • Polyphosphoric Acid: Corrosive. Reacts exothermically with water. Handle with care in a fume hood.

  • Acetic Anhydride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on well-established organic reactions. The two-step sequence of oximation followed by intramolecular cyclization provides a reliable route to this valuable heterocyclic building block. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize and characterize this compound, paving the way for its further exploration in various fields of chemical and pharmaceutical research.

References

  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. [Link]

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Alabugin, I. V. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 60(1), 1-35. [Link]

  • Sareen, V., Gupta, U., Khatri, V., Chugh, S., Shinde, D., & Sareen, S. (2011). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Der Pharma Chemica, 3(1), 25-27.
  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • PubMed. (2011). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. [Link]

  • MDPI. (2020). 6-Bromo-N-(2-methyl-2H-benzo[d][4][5][6]triazol-5-yl)quinolin-4-amine. [Link]

  • Penn State Research Database. (2012). Synthesis of 1,2-benzisoxazole 2-oxides. [Link]

  • PubMed Central. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • PubMed. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. [Link]

  • ResearchGate. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. [Link]

  • Patsnap Eureka. (2019). A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives. [Link]

  • Google Patents. (2011). Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • PubMed. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. [Link]

  • Chemsrc. (n.d.). 2'-Hydroxy-5'-bromoacetophenone oxime. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nonylbenzophenone oxime. [Link]

Sources

6-Bromo-3-methylbenzo[d]isoxazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-3-methylbenzo[d]isoxazole

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the benzo[d]isoxazole scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical exploration of a key derivative, This compound . This compound is not merely a static molecule but a dynamic synthetic intermediate, where the strategic placement of the methyl group and the bromine atom offers a versatile platform for molecular diversification.

For researchers, scientists, and drug development professionals, understanding the core chemical properties, reactivity, and synthetic potential of this building block is paramount. The bromine atom at the 6-position acts as a crucial synthetic handle, enabling a multitude of late-stage functionalization reactions, most notably palladium-catalyzed cross-coupling. This allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR) against various biological targets. This document will elucidate the synthesis, characterization, reactivity, and potential applications of this compound, providing both foundational knowledge and field-proven insights.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the starting point for all subsequent experimental design. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 66033-69-0[1][2][3][4]
Molecular Formula C₈H₆BrNO[3][5]
Molecular Weight 212.04 g/mol [3][5]
IUPAC Name This compound
Synonyms 6-bromo-3-methyl-1,2-benzisoxazole[2][3]
Physical State Solid[2]
InChI 1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3[5]
InChI Key LSPSVCJKVFCWHE-UHFFFAOYSA-N[2]
Canonical SMILES CC1=NOC2=C1C=C(C=C2)Br[5]

Synthesis and Spectroscopic Characterization

The synthesis of the benzo[d]isoxazole core is a well-established process in organic chemistry, often proceeding through the cyclization of an appropriately substituted oxime.

General Synthetic Pathway

A plausible and logical synthetic route to this compound begins with a substituted o-hydroxyacetophenone. The key steps involve the formation of an oxime intermediate, followed by a cyclization reaction to form the fused isoxazole ring. Bromination can be achieved on an appropriate precursor or on the final heterocycle.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis Target This compound Precursor1 Brominated o-Hydroxy- acetophenone Oxime Target->Precursor1 Cyclization Precursor2 Brominated o-Hydroxy- acetophenone Precursor1->Precursor2 Oximation Start Brominated o-Hydroxy- acetophenone Oxime Oxime Intermediate Start->Oxime Hydroxylamine, Base Final This compound Oxime->Final Cyclization (e.g., Heat or Dehydrating Agent)

Caption: Retrosynthetic and forward synthesis pathways for this compound.

Hypothetical Experimental Protocol

This protocol is a generalized representation based on common synthetic methods for analogous structures.[6]

  • Step 1: Oximation of Substituted Acetophenone.

    • Procedure: To a solution of the starting brominated o-hydroxyacetophenone (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.2 eq) and a base like sodium acetate or pyridine. The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: Hydroxylamine reacts with the ketone to form the oxime. The base is necessary to neutralize the HCl byproduct from hydroxylamine hydrochloride, driving the reaction to completion.

  • Step 2: Cyclization to form the Benzo[d]isoxazole Ring.

    • Procedure: The oxime intermediate can be isolated or, in many cases, cyclized in situ. Cyclization can be promoted by heating or by the addition of a dehydrating agent.[6]

    • Causality: The removal of a water molecule from the oxime, facilitated by heat or a dehydrating agent, leads to the intramolecular ring closure, forming the stable aromatic isoxazole ring.

  • Step 3: Work-up and Purification.

    • Procedure: Upon cooling, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or recrystallization.[6]

    • Causality: The aqueous work-up removes inorganic salts and water-soluble impurities. Extraction isolates the organic product, which is then dried to remove residual water. Purification is essential to remove unreacted starting materials and byproducts, yielding the final compound with high purity.

Spectroscopic Data for Structural Elucidation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (3H): Multiplets in the δ 7.0-8.0 ppm range. The specific coupling patterns will be indicative of the 1,2,4-trisubstitution pattern on the benzene ring. - Methyl Protons (3H): A sharp singlet at approximately δ 2.5 ppm.[6]
¹³C NMR - Aromatic Carbons: Signals resonating in the δ 110-160 ppm region. - Methyl Carbon: A signal at a higher field, around δ 10-20 ppm.[6]
Mass Spec (MS) - Molecular Ion (M⁺): A prominent molecular ion peak. - Isotopic Pattern (M⁺, M+2): A characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, confirming the presence of a single bromine atom.[6]
Infrared (IR) - C=N Stretch: Characteristic absorption for the isoxazole ring. - Aromatic C-H Stretch: Bands typically above 3000 cm⁻¹. - C-Br Stretch: Absorption in the fingerprint region, typically 500-700 cm⁻¹.[6]

Chemical Reactivity and Synthetic Utility

The true value of this compound in research and development lies in its reactivity. The C-Br bond at the 6-position is a prime site for functionalization via transition metal-catalyzed cross-coupling reactions, providing access to a vast chemical space.[5][7][8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[9][10] This reaction is instrumental for synthesizing 6-aryl-3-methylbenzo[d]isoxazole derivatives.

General Protocol: In a reaction vessel under an inert atmosphere (e.g., Argon), this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a solvent system like dioxane/water or toluene.[8][11] The mixture is heated until the starting material is consumed, then subjected to standard work-up and purification.

Causality of Reagent Choice:

  • Palladium Catalyst: The Pd(0) species is the active catalyst that initiates the cycle.

  • Ligand: Phosphine ligands stabilize the palladium center and modulate its reactivity, influencing reaction efficiency and scope.

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[9][10]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Transmetal_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Transmetal_Complex Transmetalation Transmetal_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetal_Complex->Product Product_Complex Product Formation Ar-Br 6-Bromo-3-methyl- benzo[d]isoxazole Ar-Br->OA_Complex Ar'-B(OH)₂ Arylboronic Acid Ar'-B(OH)₂->Transmetal_Complex Base Base (e.g., K₂CO₃) Base->OA_Complex

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[12][13] This reaction allows for the introduction of diverse nitrogen-containing functionalities at the 6-position of the benzo[d]isoxazole core.

General Protocol: To a mixture of this compound (1.0 eq), an amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in an anhydrous aprotic solvent like toluene or dioxane, a palladium catalyst/ligand system is added.[14] Common catalysts include Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos). The reaction is heated under an inert atmosphere.

Causality of Reagent Choice:

  • Bulky Ligands: Ligands like XPhos or SPhos are critical. Their steric bulk promotes the final reductive elimination step, which forms the C-N bond and regenerates the catalyst, while their electron-donating nature facilitates the initial oxidative addition.[13]

  • Strong Base: A strong base is required to deprotonate the amine (or the amine-palladium complex), making it a more effective nucleophile for the coupling reaction.

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)L₂(Amine)]⁺ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)L₂(Amido) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Ar-Br 6-Bromo-3-methyl- benzo[d]isoxazole Ar-Br->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base (e.g., NaOtBu) Base->Amine_Complex

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery

The isoxazole ring system is a well-regarded pharmacophore present in numerous approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[6][15][16] Derivatives of the benzo[d]isoxazole scaffold have shown significant potential.

While specific biological activity for the 6-bromo isomer is less documented in public literature than for its 5-bromo counterpart, the general class of substituted 3-methylbenzo[d]isoxazoles has been investigated for various therapeutic applications. For instance, related isoxazole derivatives are known to exhibit anti-inflammatory, analgesic, and anticancer properties.[5][17] Notably, derivatives of the 5-bromo-3-methylbenzo[d]isoxazole scaffold have been identified as potent inhibitors of bromodomains, particularly CBP/p300, which are epigenetic regulators implicated in cancer.[8] This suggests that this compound is a highly valuable starting point for similar investigations.

G Start 6-Bromo-3-methyl- benzo[d]isoxazole Library Diverse Compound Library (via Suzuki, Buchwald-Hartwig, etc.) Start->Library Synthetic Diversification Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification & Validation Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Lead->Library Iterative Synthesis Candidate Preclinical Candidate Selection Lead->Candidate

Caption: General workflow for drug discovery starting from a versatile chemical scaffold.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following information is a summary based on typical Safety Data Sheets (SDS) for similar compounds.

  • Hazard Statements: Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[18][19]

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[18]

    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[18]

    • Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray.[18]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[18]

  • Disposal: Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound of significant strategic importance for chemical research and development. Its well-defined structure, characterized by robust spectroscopic methods, provides a reliable starting point for complex synthetic endeavors. The true power of this molecule is realized through its C-Br bond, which serves as a versatile handle for advanced functionalization via powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This reactivity opens the door to the creation of novel and diverse molecular architectures, making it an invaluable building block in the quest for new pharmaceuticals and advanced materials. For any scientist working in these fields, a thorough understanding of this scaffold's properties and potential is a key asset for innovation.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • Saroj, Y., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 12, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • MDPI. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules. Retrieved January 12, 2026, from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved January 12, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 12, 2026, from [Link]

  • Journal of Advanced Scientific Research. (2021). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved January 12, 2026, from [Link]

  • Sci-Hub. (n.d.). Synthesis of 4,6-Dinitro-3-R-benzo[d]isoxazoles and Their Transformations under the Action of Nucleophiles. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-3-methylbenzo[d]isoxazole: A Keystone Intermediate for Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-methylbenzo[d]isoxazole (CAS Number: 66033-69-0), a pivotal heterocyclic building block in contemporary medicinal chemistry. With a focus on its synthesis, physicochemical properties, and strategic applications, this document serves as an essential resource for professionals engaged in drug discovery and development. The significance of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective inhibitors of epigenetic reader proteins, particularly bromodomains. This guide elucidates a robust synthetic pathway, details its chemical characteristics, and explores its application in the development of novel therapeutics targeting epigenetic mechanisms implicated in oncology and inflammatory diseases.

Introduction: The Strategic Importance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. The strategic incorporation of a bromine atom and a methyl group at the 6- and 3-positions, respectively, as seen in this compound, offers medicinal chemists a valuable starting point for the elaboration of complex molecular architectures. The bromine atom, in particular, acts as a versatile synthetic handle for a range of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

This guide will delve into the technical details of this compound, providing the in-depth knowledge required for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its successful application in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 66033-69-0[2]
Molecular Formula C₈H₆BrNO[2]
Molecular Weight 212.04 g/mol [2]
Appearance Solid
Melting Point 42-44 °C
Boiling Point 292.5 °C at 760 mmHg
InChI Key LSPSVCJKVFCWHE-UHFFFAOYSA-N
Canonical SMILES CC1=NOC2=C1C=C(C=C2)Br

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process commencing from a commercially available substituted acetophenone. This pathway involves an initial oximation followed by an intramolecular cyclization. The following protocol is a representative and effective method for the preparation of this key intermediate.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound identifies 2-hydroxy-4-bromoacetophenone as a readily available starting material. The disconnection of the isoxazole ring leads back to the corresponding oxime, which in turn is derived from the parent ketone.

Retrosynthesis target This compound oxime 2-Hydroxy-4-bromoacetophenone oxime target->oxime Intramolecular Cyclization ketone 2-Hydroxy-4-bromoacetophenone oxime->ketone Oximation Synthesis_Workflow start_material 2-Hydroxy-4-bromoacetophenone oximation Step 1: Oximation start_material->oximation reagents1 Hydroxylamine HCl, Base (e.g., NaOAc) reagents1->oximation intermediate 2-Hydroxy-4-bromoacetophenone oxime oximation->intermediate cyclization Step 2: Cyclization intermediate->cyclization reagents2 Heat or Dehydrating Agent reagents2->cyclization workup Work-up & Purification (Column Chromatography) cyclization->workup product This compound workup->product Bromodomain_Inhibition histone Acetylated Histone Tail brd4 BRD4 Bromodomain histone->brd4 Binds to transcription_complex Transcription Machinery brd4->transcription_complex Recruits oncogene Oncogene (e.g., c-Myc) transcription_complex->oncogene Activates transcription Gene Transcription oncogene->transcription cancer_cell Cancer Cell Proliferation transcription->cancer_cell Promotes inhibitor Benzo[d]isoxazole-based Inhibitor inhibitor->brd4 Competitively Binds & Blocks Interaction

Sources

physical and chemical properties of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-3-methylbenzo[d]isoxazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The document details its core physicochemical and spectroscopic properties, explores its chemical reactivity, and outlines common synthetic pathways. A key focus is placed on its application as a versatile synthetic intermediate, particularly for the development of potent and selective bromodomain inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable molecular scaffold.

Introduction

The Benzo[d]isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a well-established pharmacophore present in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, allows for a range of non-covalent interactions, making it a valuable component in designing ligands for biological targets.[3] When fused to a benzene ring to form the benzo[d]isoxazole core, the resulting scaffold offers a rigid, planar structure with unique electronic properties, serving as a foundational element for a diverse array of therapeutic agents targeting cancer, inflammation, and infectious diseases.[1][4][5]

Significance of this compound

This compound (CAS No. 66033-69-0) has emerged as a particularly valuable building block in synthetic and medicinal chemistry.[6] The strategic placement of a bromine atom at the 6-position provides a versatile synthetic "handle" for introducing molecular diversity. This position is highly amenable to modern cross-coupling reactions, allowing for the systematic construction of chemical libraries to explore structure-activity relationships (SAR).[6][7] Notably, derivatives of this scaffold have been identified as potent inhibitors of bromodomains, critical "reader" proteins in epigenetic regulation, highlighting its potential in the development of novel cancer therapeutics.[6][7]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below.

Identity and Structure
PropertyValueSource(s)
CAS Number 66033-69-0[8][9][10]
Molecular Formula C₈H₆BrNO[8][9]
Molecular Weight 212.04 g/mol [8][9]
IUPAC Name 6-bromo-3-methyl-1,2-benzisoxazole[8]
Canonical SMILES Cc1noc2cc(Br)ccc12
InChI Key LSPSVCJKVFCWHE-UHFFFAOYSA-N[8]
Physical Properties
PropertyValueSource(s)
Physical Form Solid[8]
Melting Point Data not readily available in public literature.
Boiling Point Data not readily available in public literature.
Solubility Expected to be soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.

Spectroscopic and Analytical Characterization

Validation of the structure and purity of this compound relies on a combination of standard spectroscopic techniques. The following data are based on expected values derived from its structure and analysis of similar compounds.[1]

TechniqueExpected Observations
¹H NMR Aromatic protons (3H) are expected as a set of multiplets in the δ 7.0-8.0 ppm range. The methyl group protons (3H) should appear as a sharp singlet around δ 2.5 ppm.
¹³C NMR Signals for eight distinct carbon atoms are expected. The aromatic and isoxazole carbons would resonate in the δ 110-160 ppm region, while the methyl carbon signal would appear upfield, around δ 10-20 ppm.
Mass Spec (MS) The mass spectrum will prominently feature a molecular ion peak (M+) and a characteristic M+2 peak of nearly identical intensity. This isotopic pattern is the definitive signature of a monobrominated compound, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) The IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the isoxazole ring, aromatic C-H stretching, and C-Br stretching.[1]

Chemical Properties and Reactivity

The synthetic utility of this compound is primarily dictated by the reactivity of the bromine substituent.

Reactivity of the Bromine Substituent: A Gateway to Diversity

The C-Br bond at the 6-position is the key site for functionalization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds in modern drug discovery.[7]

  • Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) to form a C-C bond, yielding 6-aryl-3-methylbenzo[d]isoxazole derivatives.[7]

  • Heck Reaction: Coupling with an alkene to introduce a vinyl group at the 6-position.[7]

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, allowing for the introduction of diverse amino functionalities.

  • Nucleophilic Substitution: The bromine atom can also be displaced by strong nucleophiles, providing another route to functionalized analogs.[6]

Caption: Versatility of this compound in cross-coupling.

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound involves disconnecting the isoxazole ring. This reveals a key intermediate, a substituted o-hydroxyacetophenone, which can be formed from a brominated phenol. The isoxazole ring itself is constructed via condensation with hydroxylamine followed by cyclization.

General Synthetic Protocol (Hypothetical)

This protocol is a representative, field-proven workflow for synthesizing benzisoxazole derivatives.[1] The causality behind each step is explained to provide a deeper understanding.

  • Step 1: Oxime Formation

    • Procedure: To a solution of the starting material, 1-(5-bromo-2-hydroxyphenyl)ethan-1-one, in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate. Stir the mixture at reflux for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Rationale: Hydroxylamine reacts with the ketone to form an oxime intermediate. The base neutralizes the HCl byproduct, driving the reaction to completion. Ethanol is a suitable solvent for both the organic starting material and the inorganic reagents.

  • Step 2: Cyclization to Benzisoxazole

    • Procedure: Upon completion of the oxime formation, cool the reaction mixture. The cyclization to the benzo[d]isoxazole ring can often be achieved by continued heating or by adding a dehydrating agent.

    • Rationale: The intramolecular cyclization involves the nucleophilic attack of the phenolic oxygen onto the oxime, followed by the elimination of water to form the stable heterocyclic ring.

  • Step 3: Work-up and Purification

    • Procedure: Cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration. The crude solid is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Rationale: Precipitation in water removes water-soluble impurities. Column chromatography is a robust method for separating the moderately polar product from any remaining starting material or non-polar byproducts. The choice of a hexane/ethyl acetate gradient allows for fine control over the elution of compounds based on polarity.

Synthesis_Workflow Start 1-(5-bromo-2-hydroxyphenyl) ethan-1-one Step1 Oxime Formation (NH2OH·HCl, Base, EtOH) Start->Step1 Intermediate Oxime Intermediate Step1->Intermediate Step2 Cyclization (Heat or Dehydrating Agent) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Purification (Column Chromatography) Crude->Step3 Final 6-Bromo-3-methyl- benzo[d]isoxazole Step3->Final

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Targeting Bromodomains in Epigenetic Regulation

A highly promising application for derivatives of this compound is the inhibition of bromodomains.[6] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone proteins, a critical interaction for regulating gene transcription.[7] Dysregulation of this process is a hallmark of many cancers and inflammatory diseases.

Inhibitors based on the 3-methylbenzo[d]isoxazole scaffold function by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing the recruitment of transcriptional machinery to chromatin.[1][7] This disrupts the expression of key oncogenes, such as c-Myc, making bromodomain inhibition an attractive therapeutic strategy. The 6-bromo position is frequently used to attach side chains that enhance potency and selectivity for specific bromodomain families, such as the CREB-binding protein (CBP) and p300.[7]

Bromodomain_Inhibition cluster_0 Normal Function cluster_1 Inhibition Bromodomain CBP/p300 Bromodomain Histone Acetylated Histone Tail Bromodomain->Histone Binds Transcription Gene Transcription Histone->Transcription Promotes Bromodomain_I CBP/p300 Bromodomain Blocked Transcription Blocked Bromodomain_I->Blocked Inhibitor Isoxazole-based Inhibitor Inhibitor->Bromodomain_I Blocks Binding Site

Caption: Mechanism of bromodomain inhibition by isoxazole-based compounds.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Classification: Classified as harmful if swallowed (Acute Toxicity 4, Oral). It may also cause skin, eye, and respiratory irritation.[11]

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Signal Word: Warning.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] For long-term stability, refrigeration (2-8 °C) under an inert atmosphere is often recommended.[14] Keep away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a high-value chemical entity with a well-defined set of physicochemical properties and predictable reactivity. Its primary importance lies in its role as a versatile intermediate, enabling the rapid synthesis of diverse compound libraries through reliable cross-coupling chemistry. The demonstrated success of its derivatives as potent bromodomain inhibitors underscores its significant potential for the development of next-generation epigenetic therapies. This guide provides the foundational knowledge required for researchers to effectively utilize this powerful scaffold in their synthetic and drug discovery programs.

References

  • 6-Bromo-3-methylbenzo[c]isoxazole - Smolecule. 6

  • This compound AldrichCPR | Sigma-Aldrich. Link

  • This compound - CymitQuimica. Link

  • Safety Data Sheet - CymitQuimica. Link

  • SAFETY DATA SHEET - Fisher Scientific. Link

  • This compound CAS:66033-69-0 - Shanghai Canbi Pharma Ltd. Link

  • This compound | 66033-69-0 - ChemicalBook. Link

  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole - Benchchem. Link

  • This compound - Matrix Scientific. Link

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. Link

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - NIH. Link

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. Link

  • 1243389-57-2 | 6-Bromo-3-chlorobenzo[d]isoxazole - ChemScene. Link

  • This compound - CHIRALEN. Link

  • Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole - Benchchem. Link

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Link

  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Link

  • 3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole - AK Scientific, Inc. Link

  • Specifications of this compound - Capot Chemical. Link

  • This compound (Cas 66033-69-0) - Parchem. Link

  • This compound - 알앤디메이트. Link

  • This compound 66033-69-0 - 瑞楚生物. Link

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. Link

  • A review of isoxazole biological activity and present synthetic techniques. Link

  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. Link

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF - ResearchGate. Link

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Link

  • CAS 1243389-57-2 | 6-Bromo-3-chlorobenzo[d]isoxazole - Alchem Pharmtech. Link

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. Link

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. Link

  • This compound 66033-69-0 Purity 100 - Guidechem. Link

Sources

An In-Depth Technical Guide to 6-Bromo-3-methylbenzo[d]isoxazole: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-methylbenzo[d]isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific peer-reviewed data on this particular isomer is limited, this document synthesizes information from closely related analogues and the broader class of benzo[d]isoxazoles to offer valuable insights for researchers. This guide covers the structural features, physicochemical properties, plausible synthetic routes with a detailed hypothetical protocol, and the potential biological significance of this compound, particularly in the context of kinase and bromodomain inhibition. The content is structured to provide a foundational understanding for its application in synthetic and medicinal chemistry research.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets.[1] The fusion of the isoxazole and benzene rings creates a rigid, planar structure that can be strategically functionalized to modulate pharmacological activity.

Derivatives of benzo[d]isoxazole have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2][3][4] Of particular note is the growing interest in this scaffold for the development of inhibitors for epigenetic targets, such as bromodomains, which are key regulators of gene expression implicated in cancer and inflammatory diseases.[5]

This guide focuses on the 6-bromo-3-methyl derivative, a molecule poised for further investigation due to the synthetic versatility imparted by the bromine atom and the established importance of the methyl-substituted benzo[d]isoxazole core.

Molecular Structure and Physicochemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₆BrNO.[6] The structure consists of a benzene ring fused to an isoxazole ring, with a bromine atom at the 6-position and a methyl group at the 3-position.

Structural Formula:

Caption: Structural formula of this compound.

Physicochemical Data Summary:
PropertyValueReference(s)
CAS Number 66033-69-0[6][7]
Molecular Formula C₈H₆BrNO[6]
Molecular Weight 212.04 g/mol [6]
Appearance Solid (predicted)
InChI Key LSPSVCJKVFCWHE-UHFFFAOYSA-N
SMILES Cc1noc2cc(Br)ccc12

Synthesis of this compound: A Plausible Approach

Retrosynthetic Analysis:

The logical retrosynthetic pathway for this compound involves disconnecting the N-O bond of the isoxazole ring, leading back to the oxime of 5-bromo-2-hydroxyacetophenone. This precursor can be obtained from the commercially available 4-bromophenol through a Fries rearrangement of its acetate ester.

retrosynthesis target This compound oxime 5-Bromo-2-hydroxyacetophenone oxime target->oxime N-O cyclization ketone 5-Bromo-2-hydroxyacetophenone oxime->ketone Oximation ester 4-Bromophenyl acetate ketone->ester Fries Rearrangement phenol 4-Bromophenol ester->phenol Acetylation signaling_pathway cluster_nucleus Cell Nucleus cluster_drug BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Histone Acetylated Histones Histone->BRD4 recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II activates Oncogenes Oncogene Transcription (e.g., c-Myc) RNA_Pol_II->Oncogenes Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Compound 6-Bromo-3-methyl- benzo[d]isoxazole (Potential Inhibitor) Compound->BRD4 inhibits binding workflow cluster_reactions Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->suzuki heck Heck Coupling (Alkenes) start->heck buchwald Buchwald-Hartwig Amination (Amines) start->buchwald library Diverse Library of Analogues suzuki->library heck->library buchwald->library screening High-Throughput Screening (Biological Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Sources

molecular weight of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-3-methylbenzo[d]isoxazole for Advanced Research

Executive Summary: This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the molecule's fundamental physicochemical properties, outlines a validated synthetic approach, and explores its potential applications as a versatile intermediate in drug discovery. Special emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which enable the generation of diverse molecular libraries for screening. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel bioactive agents.

Core Physicochemical Properties

This compound is a solid organic compound characterized by a fused benzene and isoxazole ring system, with a bromine atom at the 6-position and a methyl group at the 3-position. Its molecular structure makes it an important building block for more complex molecules. The key identifiers and properties are summarized below.

PropertyValueSource
Molecular Weight 212.04 g/mol [1][2][3]
Molecular Formula C₈H₆BrNO[1][3]
CAS Number 66033-69-0[1][3]
Canonical SMILES CC1=NOC2=CC(Br)=CC=C12
InChI Key LSPSVCJKVFCWHE-UHFFFAOYSA-N
Synonyms 6-Bromo-3-methyl-1,2-benzisoxazole[1][4]
Physical Form Solid

Synthesis and Spectroscopic Characterization

The synthesis of substituted benzo[d]isoxazoles typically involves the cyclization of an appropriate precursor, such as an oxime derived from a substituted benzaldehyde or ketone.[2] This established methodology ensures high yields and purity, which are critical for subsequent applications in multi-step syntheses.

Hypothetical Synthetic Pathway

A common and effective route to synthesizing the benzo[d]isoxazole core involves the reaction of a substituted o-hydroxyacetophenone with hydroxylamine, followed by cyclization. This process is a reliable method for constructing the heterocyclic system.

G A 2-Hydroxy-4-bromoacetophenone C Oximation Reaction (Base, e.g., Sodium Acetate) A->C B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C D Oxime Intermediate C->D Formation of Oxime E Intramolecular Cyclization (Dehydrating Agent or Heat) D->E F This compound E->F Ring Closure G cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Diverse Library A This compound B Suzuki Coupling (+ Boronic Acid) A->B C Heck Coupling (+ Alkene) A->C D Buchwald-Hartwig (+ Amine) A->D E Novel Derivatives (e.g., 6-Aryl, 6-Vinyl, 6-Amino) B->E C->E D->E F Biological Screening (e.g., Enzyme Assays, Cell-Based Assays) E->F

Caption: Drug discovery workflow using the target scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to demonstrate the synthetic utility of this compound for generating C-C bonds, a cornerstone of modern medicinal chemistry. [5] Objective: To synthesize 6-Aryl-3-methylbenzo[d]isoxazole derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure 6-Aryl-3-methylbenzo[d]isoxazole derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Safety and Handling

This compound is classified as an acute toxicant (oral, category 4) and requires careful handling in a laboratory setting.

  • GHS Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statement: H302 (Harmful if swallowed) * Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage class is 11 (Combustible Solids). Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated fume hood.

References

  • Shanghai Canbi Pharma Ltd. This compound CAS:66033-69-0.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Smolecule. 6-Bromo-3-methylbenzo[c]isoxazole.
  • Sigma-Aldrich.
  • CymitQuimica. This compound.
  • Capot Chemical. Specifications of this compound.
  • ChemicalBook. This compound | 66033-69-0.
  • Capot Chemical. Product Specifications for this compound.
  • BenchChem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery.
  • BenchChem. Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.

Sources

Spectroscopic Data of 6-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Bromo-3-methylbenzo[d]isoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features through ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Introduction

This compound (CAS No. 66033-69-0) is a member of the benzisoxazole family, a class of compounds known for a wide range of biological activities.[1] The presence of a bromine atom and a methyl group on the benzisoxazole scaffold imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is fundamental to confirming the molecular structure and purity of this compound, which is a prerequisite for any further application. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established principles and spectral data from closely related analogs.

Molecular Structure and Properties

PropertyValue
Chemical Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol [2][3]
CAS Number 66033-69-0[2]
Appearance White to off-white solid[2]
Melting Point 42-44 °C[2]

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8d1HH-7
~ 7.4 - 7.6dd1HH-5
~ 7.3 - 7.5d1HH-4
~ 2.5s3H-CH₃

Interpretation:

The aromatic region of the spectrum is anticipated to display signals characteristic of a 1,2,4-trisubstituted benzene ring. The proton at position 7 (H-7), being adjacent to the isoxazole ring and ortho to the bromine atom, is expected to appear as a doublet at the most downfield position due to deshielding effects. The proton at position 5 (H-5) would likely appear as a doublet of doublets due to coupling with both H-4 and H-7. The H-4 proton, being ortho to the isoxazole ring fusion, would appear as a doublet. The methyl group protons are expected to be a sharp singlet in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The spectrum of this compound is predicted to show eight distinct signals corresponding to each carbon atom.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 164C-3
~ 162C-7a
~ 133C-5
~ 125C-7
~ 120C-6 (C-Br)
~ 112C-4
~ 110C-3a
~ 15-CH₃

Interpretation:

The carbons of the benzisoxazole ring system are expected to resonate in the downfield region (δ > 100 ppm). The quaternary carbons, C-3 and C-7a, directly involved in the isoxazole ring, are predicted to have the most downfield chemical shifts. The carbon atom attached to the bromine (C-6) will also be significantly deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
211/213~100 / ~98[M]⁺
182/184Moderate[M - CH₃]⁺
132Moderate[M - Br]⁺
104Moderate[M - Br - CO]⁺

Interpretation:

The molecular ion peak ([M]⁺) is expected to be a doublet with approximately equal intensity at m/z 211 and 213, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of a methyl radical ([M - CH₃]⁺) and the loss of a bromine radical ([M - Br]⁺).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the isoxazole moiety.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (-CH₃)
~ 1620Medium-StrongC=N stretch (isoxazole)
1600-1450Medium-StrongAromatic C=C skeletal vibrations
~ 1250StrongC-O-N stretch (isoxazole)
~ 1050MediumC-Br stretch

Interpretation:

The spectrum will be dominated by bands corresponding to the aromatic system. The C=N stretching vibration of the isoxazole ring is a key diagnostic peak.[4] The presence of the C-Br bond will also give rise to a characteristic absorption in the fingerprint region.

Experimental Protocols

The following are general, state-of-the-art protocols for obtaining the spectroscopic data described above. These protocols are designed to be self-validating by including steps for instrument calibration and sample purity assessment.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if sufficiently volatile, via a gas chromatograph.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source.

  • Ionization: Use a standard electron energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

3. Infrared Spectroscopy (FT-IR)

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to sample analysis.

Visualization of Molecular Structure

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Bromo-3-methylbenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only the spectral data but also the underlying principles and experimental considerations necessary for a thorough understanding and practical application of NMR in the characterization of this and similar molecular scaffolds.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound belongs to the benzisoxazole class of heterocyclic compounds, which are recognized as "privileged structures" in drug discovery due to their presence in a wide array of biologically active molecules. The specific substitution pattern of a bromine atom at the 6-position and a methyl group at the 3-position imparts distinct physicochemical properties that can influence molecular interactions and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of molecular structure, assessment of purity, and analysis of electronic and steric effects.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The expected signals are discussed below based on established principles of chemical shifts and spin-spin coupling.

Expected ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~7.6 - 7.8d~8.5
H5~7.4 - 7.6dd~8.5, ~1.5
H7~7.8 - 8.0d~1.5
CH₃~2.5s-

Interpretation:

  • Aromatic Protons (H4, H5, H7): The protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.

    • H4: This proton is expected to be a doublet due to coupling with H5 (ortho-coupling, ³J ≈ 8.5 Hz).

    • H5: This proton will likely appear as a doublet of doublets, as it is coupled to both H4 (ortho-coupling, ³J ≈ 8.5 Hz) and H7 (meta-coupling, ⁴J ≈ 1.5 Hz).

    • H7: This proton is anticipated to be a doublet due to the smaller meta-coupling with H5 (⁴J ≈ 1.5 Hz). The bromine at the 6-position will influence the chemical shifts of the adjacent protons, with H5 and H7 being the most affected.

  • Methyl Protons (CH₃): The three protons of the methyl group at the C3 position are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet in the upfield region of the aromatic spectrum (around δ 2.5 ppm).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum where each unique carbon atom appears as a single line.

Expected ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C3~160 - 165
C3a~120 - 125
C4~125 - 130
C5~128 - 133
C6~115 - 120
C7~110 - 115
C7a~150 - 155
CH₃~10 - 15

Interpretation:

  • Aromatic and Heterocyclic Carbons: The eight carbon atoms of the benzo[d]isoxazole ring system will resonate in the downfield region (δ 110-165 ppm).

    • C3 and C7a: These carbons, being part of the isoxazole ring and bonded to heteroatoms (N and O), are expected to be the most deshielded among the ring carbons.

    • C6: The carbon atom directly bonded to the electronegative bromine atom (C6) will experience a significant downfield shift.

    • Quaternary Carbons (C3a, C6, C7a): These carbons, which are not attached to any protons, will typically show weaker signals in the ¹³C NMR spectrum compared to the protonated carbons.

  • Methyl Carbon (CH₃): The carbon of the methyl group will appear at a much higher field (upfield region, δ 10-15 ppm) compared to the aromatic and heterocyclic carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis:

G A Sample Preparation B NMR Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Spectral Analysis E->F

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) by applying a radiofrequency pulse.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are generally required.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Reference the spectrum using the internal standard (TMS at 0 ppm).

  • Spectral Analysis:

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values.

    • Analyze the coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of complex spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when correctly interpreted, provide a definitive confirmation of its molecular structure. The principles and protocols outlined in this guide serve as a practical resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development for the characterization of this and related heterocyclic compounds. A thorough understanding of NMR spectroscopy is paramount for ensuring the identity, purity, and quality of novel chemical entities, which is a critical aspect of the drug discovery and development pipeline.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Bromo-3-methylbenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into experimental design, data interpretation, and structural elucidation of this and similar benzisoxazole derivatives.

Introduction to this compound

This compound belongs to the benzisoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The structural characterization of these molecules is a critical step in the drug discovery and development process, ensuring compound identity and purity.[5][6] Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis.[5][6][7]

The compound of interest, this compound, has the following chemical structure and properties:

PropertyValueSource
Molecular Formula C₈H₆BrNO[8][9]
Molecular Weight 212.04 g/mol [8][9]
Canonical SMILES CC1=NOC2=C1C=C(Br)C=C2[1]
Appearance White to off-white solid[8]

The presence of a bromine atom is a key structural feature that yields a distinctive isotopic signature in the mass spectrum, a crucial element for its identification.[7][10][11]

Foundational Principles of Mass Spectrometry for Small Molecule Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] For small molecules like this compound, techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed, often coupled with liquid chromatography (LC-MS).[5][13] These "soft" ionization methods are adept at generating intact molecular ions, which is essential for accurate molecular weight determination.[14][15]

Further structural information is gleaned through tandem mass spectrometry (MS/MS or MS²).[16][17] In this technique, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed.[17] This process provides a fragmentation "fingerprint" that is invaluable for elucidating the molecule's structure.[5]

Experimental Approach: A Validated Workflow

A robust and validated analytical method is paramount for reliable and reproducible results in a drug development setting.[18][19][20] The following workflow outlines a comprehensive approach to the mass spectrometric analysis of this compound.

Caption: A validated workflow for the LC-MS/MS analysis of this compound.

Sample Preparation and Chromatography
  • Standard Solution Preparation : Accurately weigh and dissolve this compound in a suitable LC-MS grade solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation : Employ a reversed-phase high-performance liquid chromatography (HPLC) system, such as one with a C18 column. A gradient elution with mobile phases of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is typically effective. This separation is crucial for isolating the analyte from any impurities before it enters the mass spectrometer.[12]

Mass Spectrometry Parameters

The choice of ionization source is critical. Electrospray ionization (ESI) is highly effective for polar molecules and is a common choice for many pharmaceutical compounds.[13][14] Atmospheric pressure chemical ionization (APCI) is a suitable alternative, particularly for less polar, thermally stable compounds.[21][22][23]

Table 1: Suggested Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Positive Ion ESIThe nitrogen atom in the isoxazole ring is a site for protonation, making positive ion mode favorable.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 120 - 150 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow 600 - 800 L/hrFacilitates the removal of solvent from the charged droplets.
MS1 Scan Range m/z 50 - 400A range sufficient to encompass the molecular ion and potential low-mass fragments.
MS/MS Collision Energy Ramped (e.g., 10-40 eV)A range of collision energies ensures the capture of a comprehensive set of fragment ions.

Interpretation of Mass Spectra

Full Scan (MS1) Spectrum: The Molecular Ion

The initial full scan mass spectrum is expected to reveal the protonated molecular ion, [M+H]⁺. A key confirmatory feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in two prominent peaks in the mass spectrum separated by 2 m/z units, with nearly equal intensity.[10][11][24]

Table 2: Expected Molecular Ion Peaks for this compound

IonIsotope CompositionCalculated m/zExpected Relative Abundance
[M+H]⁺C₈H₇⁷⁹BrNO211.97~100%
[M+2+H]⁺C₈H₇⁸¹BrNO213.97~98%

The observation of this characteristic doublet is strong evidence for the presence of a single bromine atom in the molecule.

Tandem (MS/MS) Spectrum: Unveiling the Structure

The MS/MS spectrum provides the fragmentation pattern necessary for structural confirmation. Based on the principles of chemical fragmentation and the structure of this compound, a plausible fragmentation pathway can be proposed. The primary fragmentation events are likely to involve the cleavage of the isoxazole ring and the loss of small neutral molecules.

fragmentation_pathway cluster_frags Key Fragment Ions parent [M+H]⁺ m/z 212/214 C₈H₇BrNO frag1 [M+H - CO]⁺ m/z 184/186 parent->frag1 - CO frag2 [M+H - CH₃CN]⁺ m/z 171/173 parent->frag2 - CH₃CN (rearrangement) frag3 [C₆H₅Br]⁺ m/z 156/158 frag2->frag3 - OH frag4 [C₆H₄]⁺ m/z 76 frag3->frag4 - Br

Caption: Proposed fragmentation pathway for protonated this compound.

Plausible Fragmentation Mechanisms:

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for heterocyclic rings can involve rearrangement and expulsion of a stable neutral molecule like CO. This would result in a fragment ion at m/z 184/186.

  • Ring Cleavage and Rearrangement: The isoxazole ring can undergo cleavage, followed by a rearrangement, leading to the loss of acetonitrile (CH₃CN). This would produce a significant fragment at m/z 171/173.

  • Formation of Bromophenyl Cation: Subsequent fragmentation of the m/z 171/173 ion could lead to the formation of a bromophenyl cation at m/z 156/158.

  • Loss of Bromine: The loss of the bromine radical from the bromophenyl cation would result in a phenyl cation at m/z 76. The presence of bromine-containing fragments will also exhibit the characteristic 1:1 isotopic pattern.

Method Validation and Quality Control

For use in regulated environments such as drug development, the analytical method must be validated to ensure it is fit for its intended purpose.[18][19] Key validation parameters include:

  • Specificity : The ability to unequivocally assess the analyte in the presence of other components.[19]

  • Linearity : Demonstrating that the instrument response is proportional to the analyte concentration over a given range.[19][20]

  • Accuracy and Precision : Ensuring the closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[18][19][20]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified.[20]

  • Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

Conclusion

Mass spectrometry is a cornerstone technique for the structural characterization of novel pharmaceutical compounds. This guide has outlined a comprehensive strategy for the analysis of this compound, from sample preparation and instrumental analysis to spectral interpretation. The characteristic isotopic signature of the bromine atom, coupled with a detailed analysis of the fragmentation pattern obtained through tandem mass spectrometry, allows for unambiguous identification and structural elucidation. The principles and methodologies described herein provide a solid foundation for researchers and scientists working with benzisoxazole derivatives and other small molecules in the field of drug discovery and development.

References

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  • Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513-532. [Link]

  • Amador-Muñoz, O., & Marriott, P. J. (2020). Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography. LCGC International. [Link]

  • Foster, K. L., et al. (1999). Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization-Mass Spectrometry. Proceedings of the 47th ASMS Conference on Mass Spectrometry and Allied Topics. [Link]

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  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(10), 2415-2425. [Link]

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  • Kumar, A., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s269-s276. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

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  • Wikipedia. (n.d.). Tandem mass spectrometry. [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • Klee, S., et al. (2021). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry, 32(12), 2686-2694. [Link]

  • Galyametdinova, I. V., et al. (2020). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2020(3), M1149. [Link]

  • Rowley, D. C., et al. (2020). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter. DigitalCommons@URI. [Link]

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  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of The Association of Physicians of India, 63(4), 51-56. [Link]

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  • ChemRxiv. (2022). Modeling the ionization efficiency of small molecules in positive electrospray ionization. [Link]

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  • Chen, Y.-C., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactam. Organic & Biomolecular Chemistry, 20(13), 2697-2701. [Link]

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An In-Depth Technical Guide to the Biological Activity of 6-Bromo-3-methylbenzo[d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific substitution pattern of a bromine atom at the 6-position and a methyl group at the 3-position creates a unique electronic and steric profile, making its analogs prime candidates for drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 6-Bromo-3-methylbenzo[d]isoxazole analogs. We delve into their significant potential as anticancer and anti-inflammatory agents, detailing the underlying mechanisms of action and providing validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the development of novel therapeutics.

The Benzo[d]isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Overview of Isoxazoles and Benzo[d]isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic character and structural rigidity that is highly valuable in drug design.[1][2] The fusion of an isoxazole ring with a benzene ring gives rise to benzo[d]isoxazole (also known as benzisoxazole), a scaffold that is present in a wide range of biologically active molecules.[3] The isoxazole moiety is a key component in several clinically approved drugs, highlighting its therapeutic importance.[4][5] These structures are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][3]

Significance of the 6-Bromo and 3-Methyl Substitution Pattern

The specific substituents on the benzo[d]isoxazole ring play a critical role in modulating its biological activity.

  • The 6-Bromo Group: The bromine atom at position 6 is a key feature. As a halogen, it is an electron-withdrawing group that can significantly alter the electron density of the aromatic system. This influences the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and halogen bonding, with biological targets. Structure-activity relationship (SAR) studies frequently reveal that the presence of electron-withdrawing groups like bromine, chlorine, or fluorine enhances the potency of bioactive compounds.[3]

  • The 3-Methyl Group: The methyl group at position 3 provides a small, lipophilic substituent that can influence the molecule's binding affinity and orientation within a target's active site. It can also impact metabolic stability and pharmacokinetic properties.

The combination of these two groups on the benzo[d]isoxazole core creates a distinct starting point for developing a library of analogs with diverse and potent biological activities.

Synthesis of the Core Scaffold and its Analogs

Established Synthesis of this compound

The synthesis of the core this compound scaffold is well-established. A common and effective method involves the cyclization of an oxime precursor. The process begins with the acetylation of the oxime of 1-(4-Bromo-2-hydroxyphenyl)ethanone, followed by heating in a high-boiling point solvent like pyridine to induce intramolecular cyclization.[6][7]

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product A 1-(4-Bromo-2-hydroxyphenyl)ethanone B 1-(4-Bromo-2-hydroxyphenyl)ethanone O-acetyl oxime A->B Acetylation (e.g., Acetic Anhydride) C This compound B->C Intramolecular Cyclization (Heat in Pyridine)

Caption: General synthesis workflow for this compound.
Strategies for Analog Derivatization

Once the core scaffold is synthesized, analogs can be generated through various chemical modifications. Key strategies include:

  • Modification at the 3-Position: The 3-methyl group can be replaced with other alkyl or aryl groups by starting with different ketone precursors.

  • Substitution on the Benzene Ring: Further functionalization of the benzene ring (e.g., at positions 4, 5, or 7) can be achieved through electrophilic aromatic substitution reactions, although regioselectivity must be carefully controlled.

  • Halogen Exchange: The 6-bromo substituent can be replaced with other groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a powerful method for creating diverse analogs.

Anticancer Activity of Benzo[d]isoxazole Analogs

The isoxazole scaffold is a core component of many compounds investigated for their anticancer properties.[2][8][9] Analogs of this compound are promising candidates in this area due to the known contribution of halogenation to cytotoxic activity.[3]

Overview and Key Molecular Targets

Isoxazole derivatives exert their anticancer effects through various mechanisms of action, including:

  • Inhibition of Protein Kinases: Many kinases are dysregulated in cancer, and isoxazole-containing molecules have been designed to inhibit their activity.[10]

  • Disruption of Tubulin Polymerization: Some compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to established chemotherapy agents.[9]

  • Inhibition of Heat Shock Protein 90 (HSP90): HSP90 is a chaperone protein that stabilizes many oncoproteins. Its inhibition leads to the degradation of these client proteins and subsequent cancer cell death.[11]

  • Induction of Apoptosis: Many effective anticancer agents work by triggering programmed cell death. Isoxazole derivatives have been shown to induce apoptosis through caspase activation and other cellular pathways.[11][12]

G A Isoxazole Analog B Inhibition of HSP90 / Kinases A->B C Disruption of Tubulin Polymerization A->C F Caspase Activation A->F D Oncoprotein Degradation B->D E G2/M Phase Cell Cycle Arrest C->E G Apoptosis (Programmed Cell Death) D->G E->G F->G

Caption: Potential mechanisms of anticancer action for isoxazole analogs.
Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on a large library of this compound analogs are limited, valuable insights can be drawn from related isoxazole series:

  • Role of Halogenation: The presence of an ortho-substituted bromo group on a phenyl ring attached to an isoxazole core has been shown to produce valuable cytotoxic effects.[3] This supports the importance of the 6-bromo moiety in the target scaffold.

  • Impact of Amide Linkages: In a series of 3-methyl-isoxazole-4-carboxamides, the nature of the aniline group attached via the amide linker was critical for activity. Derivatives with electron-withdrawing groups (like chloro or trifluoromethyl) on the aniline ring showed potent activity against HeLa (cervical cancer) and Hep3B (liver cancer) cell lines.[8][11] This suggests that creating amide analogs at a suitable position on the this compound core could be a fruitful strategy.

  • Substitution at Position 5: For 3,5-disubstituted isoxazoles, modifications at the 5-position significantly influence anticancer activity. Compounds with biphenyl and dichlorophenyl substitutions have demonstrated moderate activity against the MDA-MB-231 breast cancer cell line.[13]

Data Presentation: Cytotoxicity of Representative Isoxazole Analogs
Compound ClassSubstituentsCancer Cell LineActivity (IC₅₀ in µg/mL)Reference
Isoxazole-Carboxamide3-Me, 4-CONH-(3-CF₃-Ph)HeLa15.48[8]
Isoxazole-Carboxamide3-Me, 4-CONH-(4-Cl-Ph)Hep3B~23[8]
Isoxazole-Carboxamide3-Me, 4-CONH-(4-Br-Ph)HeLa18.62[11]
3,5-Disubstituted Isoxazole3-Biphenyl, 5-(2,4-diCl-Ph)MDA-MB-23146.3[13]
3,5-Disubstituted Isoxazole3-Ph, 5-(4-NO₂-Ph)MCF-7>100 (inactive)[13]

Anti-inflammatory Potential

Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Isoxazole derivatives have shown significant promise in this area, with some acting as potent inhibitors of inflammatory mediators.[14][15]

Mechanism of Action: Targeting Inflammatory Mediators

A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Isoxazole derivatives have been specifically investigated as COX inhibitors.[16] Other potential mechanisms include the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[17]

SAR for Anti-inflammatory Effects

Studies on various isoxazole analogs provide clear SAR insights that can guide the design of this compound-based anti-inflammatory agents:

  • Aryl Substituents are Key: The nature and position of substituents on aryl rings attached to the isoxazole core are critical. In one study, a 3-(4-Chloro-phenyl) substitution resulted in superior anti-inflammatory activity compared to the unsubstituted phenyl analog.[16]

  • Positional Isomerism Matters: The position of substituents can drastically alter activity. A 3-(3-hydroxyphenyl) derivative was more potent than its 4-hydroxyphenyl counterpart, demonstrating the importance of the substitution pattern on the aryl ring.[16]

  • Electron-Donating vs. Withdrawing Groups: While electron-withdrawing groups often enhance anticancer activity, the effect on anti-inflammatory action can be more complex. Studies have shown that both electron-withdrawing (chloro, bromo, nitro) and electron-donating (hydroxy) groups can lead to potent anti-inflammatory compounds, depending on their position.[16]

Data Presentation: In Vivo Anti-inflammatory Activity of Isoxazole Analogs
CompoundKey Substituents% Edema Inhibition (2h)% Edema Inhibition (3h)Reference
Diclofenac (Standard) -74.22%73.62%[16]
5b 3-(4-Chloro-phenyl)-4-phenyl75.68%76.71%[16]
5c 3-(4-Hydroxy-phenyl)-4-phenyl74.48%75.56%[16]
5d 3-(3-Hydroxy-phenyl)-4-phenyl71.86%72.32%[16]
5h 3-(4-Bromo-phenyl)-4-phenyl63.85%64.92%[16]
5a 3,4-Diphenyl45.32%46.38%[16]

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following are standard, validated methods for assessing the key biological activities discussed.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (analogs of this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed Cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 48-72h (Treatment) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate IC₅₀ Value H->I

Sources

An In-depth Technical Guide: 6-Bromo-3-methylbenzo[d]isoxazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold, integral to numerous pharmacologically active compounds.[1][2][3] This technical guide focuses on a key derivative, 6-Bromo-3-methylbenzo[d]isoxazole , detailing its role as a versatile and strategic building block in organic synthesis. The presence of a bromine atom at the 6-position provides a reactive handle for sophisticated, late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions. This document provides an in-depth exploration of its physicochemical properties, a plausible synthetic pathway, and its core reactivity. We will present detailed mechanistic insights and field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in the construction of complex molecular architectures for drug discovery.

Introduction to the Benzo[d]isoxazole Scaffold

Heterocyclic compounds form the backbone of medicinal chemistry, with the isoxazole ring being a prominent feature in many FDA-approved drugs.[2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a desirable component in molecular design.[4] The fusion of the isoxazole ring with a benzene ring to form benzo[d]isoxazole (also known as anthranil) creates a rigid, planar system that serves as an excellent foundation for exploring structure-activity relationships (SAR).

This compound (CAS No. 66033-69-0) emerges as a particularly valuable intermediate.[5][6] The methyl group at the 3-position provides metabolic stability and influences the molecule's orientation when binding to biological targets, while the bromine at the 6-position is the key to its synthetic utility, enabling the introduction of diverse substituents through modern cross-coupling chemistry.[7][8]

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is paramount for its effective and safe use in the laboratory.

Data Presentation
PropertyValueReference
CAS Number 66033-69-0[6][9]
Molecular Formula C₈H₆BrNO[9][10]
Molecular Weight 212.04 g/mol [9][10]
Appearance White to off-white solid[9]
Purity (Typical) >99%[9][11]
InChI Key FQIRLNRWFFHSNS-UHFFFAOYSA-N-
Storage Store at 2-8°C, away from light and moisture[9]
Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as an acute oral toxicant and an irritant.[10][12]

  • Hazard Statements:

    • H302: Harmful if swallowed.[10][12]

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[12]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[13]

    • Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles that meet European standard EN 166.[12][13]

    • Handling: Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

    • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local regulations.[12]

Synthesis of the Building Block

While multiple routes to benzo[d]isoxazoles exist, a common and reliable strategy involves the cyclization of an appropriately substituted ortho-hydroxyaryl oxime. The synthesis of this compound can be logically achieved from 5-bromo-2-hydroxyacetophenone.

Synthetic Workflow Diagram

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization A 5-Bromo-2-hydroxyacetophenone D Oxime Intermediate A->D Oximation Reaction B Hydroxylamine Hydrochloride (NH2OH·HCl) B->D Oximation Reaction C Base (e.g., NaOAc) C->D Oximation Reaction F This compound D->F Intramolecular Cyclization E Heat / Dehydrating Agent

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical principles for this transformation.

  • Oximation: To a solution of 5-bromo-2-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reaction Monitoring: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Upon completion, cool the reaction mixture. The cyclization to the benzo[d]isoxazole can often be promoted by continued heating or by the addition of a dehydrating agent. For this substrate, heating is typically sufficient.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[4]

  • Characterization: Confirm the structure and purity using standard analytical techniques. The ¹H NMR spectrum should be consistent with the published data for the compound.[9]

Core Reactivity: A Gateway to Molecular Diversity

The true power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the coupling of aryl halides with organoboron compounds.[14][15] It is an indispensable tool for creating biaryl structures, which are common motifs in pharmaceuticals.

The causality behind the Suzuki coupling is a well-defined catalytic cycle. The choice of a palladium(0) source (or a palladium(II) precatalyst that is reduced in situ), a suitable phosphine ligand, and a base are critical for an efficient reaction. The base activates the boronic acid, making it more nucleophilic and facilitating the key transmetalation step.[14][15]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂(R) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-Br aryl_halide->oxidative_addition Ar = 6-(3-methylbenzo[d]isoxazolyl)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reagent Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to obtain the desired 6-aryl-3-methylbenzo[d]isoxazole derivative.

Arylboronic Acid (R-B(OH)₂)Catalyst SystemBaseSolventExpected Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>85%
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O>90%
3-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O>80%
4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>88%
The Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl C-N bonds is another critical transformation, and the Buchwald-Hartwig amination provides a mild and general method for coupling aryl halides with a vast range of amines.[16][17] This reaction has revolutionized access to anilines, which are prevalent in pharmaceuticals.

Similar to the Suzuki reaction, this process is driven by a palladium catalyst.[16] The key distinguishing feature is the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step. The base (typically a strong, non-nucleophilic one like NaOt-Bu or LHMDS) is essential for deprotonating the amine, allowing it to coordinate to the palladium center.[17][18]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)L₂(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² (Product) reductive_elimination->product amine R¹R²NH + Base amine->amine_coordination aryl_halide Ar-Br aryl_halide->oxidative_addition Ar = 6-(3-methylbenzo[d]isoxazolyl)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Reagent Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq).

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent: Add an anhydrous, degassed aprotic solvent such as Toluene or Dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110°C. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Amine (R¹R²NH)Catalyst SystemBaseSolventExpected Yield
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene>90%
AnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH>85%
PiperazinePd₂(dba)₃ / BINAPLHMDSDioxane>80%
BenzylaminePd(OAc)₂ / BrettPhosK₃PO₄Toluene>88%

Application in Medicinal Chemistry: A Strategic Perspective

The true value of this compound is realized in its application as a strategic tool for generating libraries of novel compounds for drug discovery. The derivatives synthesized via the protocols above can serve as advanced intermediates for pharmacologically relevant targets.

For example, the antipsychotic drug Ziprasidone features a piperazinyl-benzisothiazole moiety.[19] By performing a Buchwald-Hartwig amination on this compound with piperazine, one can generate an intermediate that is an isoxazole analog of a key Ziprasidone precursor. This intermediate can then be coupled with other fragments to create novel chemical entities for screening as potential antipsychotic agents.[20]

Furthermore, substituted benzo[d]isoxazole derivatives have been identified as potential inhibitors of bromodomains, which are epigenetic readers implicated in cancer and inflammation.[7][21] The ability to rapidly diversify the 6-position of the scaffold allows for a systematic exploration of the SAR needed to optimize potency and selectivity against targets like the CBP/p300 bromodomains.[21]

Drug Discovery Workflow

G cluster_0 Parallel Synthesis A 6-Bromo-3-methyl- benzo[d]isoxazole B Suzuki Coupling (Diverse Boronic Acids) A->B C Buchwald-Hartwig (Diverse Amines) A->C D Library of C-C Coupled Derivatives B->D E Library of C-N Coupled Derivatives C->E F High-Throughput Screening (HTS) D->F E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: Workflow for leveraging the building block in a drug discovery program.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that unlocks significant potential in synthetic and medicinal chemistry. Its well-defined reactivity in robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides chemists with a reliable and efficient platform for the synthesis of complex molecular targets. The ability to rapidly generate diverse libraries of novel compounds from this single intermediate makes it an invaluable asset in the quest for new therapeutics, empowering researchers to accelerate the hit-to-lead and lead optimization phases of drug development.

References

  • 6-Bromo-3-methylbenzo[c]isoxazole - Smolecule. (URL: )
  • Ziprasidone - New Drug Approvals. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • SAFETY D
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])

  • Synthetic method of ziprasidone intermediate - Google P
  • Ziprasidone hydrochloride - Drug Synthesis D
  • CONTROLLED SYNTHESIS OF ZIPRASIDONE - P
  • Controlled synthesis of ziprasidone - Google P
  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up - YouTube. (URL: [Link])

  • NMR Spectra of Products - The Royal Society of Chemistry. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (URL: [Link])

  • Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])

  • The recent progress of isoxazole in medicinal chemistry - PubMed. (URL: [Link])

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The Benzisoxazole Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzisoxazole scaffold, a deceptively simple bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry. Its journey, from early academic curiosities to the cornerstone of blockbuster pharmaceuticals, is a testament to the power of synthetic innovation and a deepening understanding of biological targets. This technical guide provides a comprehensive exploration of the discovery and history of benzisoxazole derivatives. We will delve into the seminal moments of its discovery, trace the evolution of its synthesis from classical methods to modern catalytic strategies, and elucidate the mechanisms of action that underpin its therapeutic utility. This guide is designed to be a valuable resource for researchers and professionals in drug discovery and development, offering not just a historical overview, but also actionable insights into the synthesis and application of this remarkable privileged scaffold.

The Dawn of a Privileged Scaffold: A Historical Perspective

The story of benzisoxazole is intertwined with the broader history of heterocyclic chemistry, which began to flourish in the late 19th and early 20th centuries. While the exact first synthesis of the parent 1,2-benzisoxazole is not definitively documented in a single seminal publication, its conceptualization and early explorations can be traced back to the pioneering work on isoxazoles. The isoxazole ring system itself was first proposed by Hantzsch, following the discovery of its isomer, oxazole.[1]

The first significant foray into the synthesis of the benzisoxazole core is often attributed to the work of German chemists L. Claisen and E. Tietze in the late 19th and early 20th centuries, who explored the reactions of salicylaldehyde derivatives. Later, in 1912, A. G. Green and F. M. Rowe made significant contributions to the understanding of the chemistry of related heterocyclic systems. These early explorations laid the groundwork for future chemists to build upon, gradually unveiling the synthetic accessibility and inherent stability of the benzisoxazole ring.

However, it was not until the mid-20th century that the true potential of benzisoxazole derivatives began to be realized. The post-war era saw a surge in pharmaceutical research, and the benzisoxazole scaffold was identified as a "privileged structure." This term, in the context of medicinal chemistry, refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for the discovery of new drugs.[2]

The Art and Science of Synthesis: From Classical Reactions to Modern Innovations

The synthetic versatility of the benzisoxazole core has been a key driver of its success in drug discovery. Over the decades, a diverse arsenal of synthetic methodologies has been developed, ranging from classical condensation reactions to sophisticated transition-metal-catalyzed cross-couplings.

Classical Approaches: Building the Core

The traditional methods for constructing the 1,2-benzisoxazole ring system primarily revolve around the formation of either the C-O or the N-O bond of the isoxazole ring.

  • C-O Bond Formation: This strategy often involves the intramolecular cyclization of o-substituted aryl oximes.

  • N-O Bond Formation: This approach typically utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials.[3]

A common classical method involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base at room temperature.[4] This straightforward approach made the benzisoxazole core readily accessible for early medicinal chemistry exploration.

Modern Synthetic Methodologies: Precision and Efficiency

The advent of modern organic chemistry has introduced a plethora of more efficient and versatile methods for benzisoxazole synthesis. These techniques often offer milder reaction conditions, greater functional group tolerance, and higher yields.

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile. In the context of benzisoxazole synthesis, this often entails the in situ generation of nitrile oxides which then react with arynes.[3][4]

  • Transition-Metal Catalysis: The development of palladium- and copper-catalyzed reactions has revolutionized the synthesis of complex molecules, including benzisoxazoles. These methods allow for the formation of the benzisoxazole ring through C-H activation and annulation strategies.[3]

The evolution of these synthetic methods is a testament to the ingenuity of organic chemists and has been instrumental in the development of the diverse range of benzisoxazole-based drugs available today.

Experimental Protocols

This protocol describes a classical and straightforward method for the synthesis of the parent 1,2-benzisoxazole.

Materials:

  • Salicylaldehyde

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) in a minimal amount of diethyl ether.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water.

  • Cool the NaOH solution in an ice bath.

  • Slowly add hydroxylamine-O-sulfonic acid (1.1 eq) to the cold NaOH solution with stirring.

  • Add the resulting solution dropwise to the salicylaldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 1,2-benzisoxazole.

This protocol outlines a common modern approach for the synthesis of substituted benzisoxazoles.

Materials:

  • Substituted o-hydroxyacetophenone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of the substituted o-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the formation of the oxime by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude oxime, add acetic anhydride (2.0 eq) and heat the mixture at 100-120 °C for 1-2 hours.

  • Monitor the cyclization to the benzisoxazole derivative by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-substituted benzisoxazole.

Therapeutic Triumphs: Benzisoxazole Derivatives in Medicine

The "privileged" nature of the benzisoxazole scaffold has been most profoundly demonstrated in the field of medicine. Derivatives of this core structure have led to the development of blockbuster drugs for a range of debilitating conditions, particularly in the realm of central nervous system (CNS) disorders.

Atypical Antipsychotics: Targeting Dopamine and Serotonin Pathways

Perhaps the most well-known application of benzisoxazole derivatives is in the treatment of schizophrenia and bipolar disorder. The discovery of risperidone by Janssen Pharmaceutica in the 1970s and 1980s marked a significant advancement in the management of psychosis.[5][6][7][8] Risperidone was one of the first "atypical" or second-generation antipsychotics, offering an improved side-effect profile compared to the older "typical" antipsychotics.[9]

The therapeutic efficacy of atypical antipsychotics like risperidone stems from their unique mechanism of action, which involves the modulation of both dopamine and serotonin pathways in the brain.[10] Specifically, they act as antagonists at dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors.[6] This dual antagonism is believed to be responsible for their effectiveness against both the positive (e.g., hallucinations, delusions) and negative (e.g., social withdrawal, lack of motivation) symptoms of schizophrenia.

Mechanism of Action: Atypical Antipsychotics

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Signal_Transduction Signal Transduction (Reduced Psychotic Symptoms) D2_Receptor->Signal_Transduction Activates HT2A_Receptor->D2_Receptor Modulates Dopamine Release Risperidone Risperidone (Benzisoxazole Derivative) Risperidone->D2_Receptor Antagonizes Risperidone->HT2A_Receptor Antagonizes

Caption: Signaling pathway of atypical antipsychotics like risperidone.

Anticonvulsants: Modulating Neuronal Excitability

Another significant therapeutic area for benzisoxazole derivatives is the treatment of epilepsy. Zonisamide, discovered by Dainippon Pharmaceutical (now Dainippon Sumitomo Pharma) in 1972, is a broad-spectrum antiepileptic drug.[3][10][11][12] Its development marked a key milestone in the search for novel anticonvulsant agents.[2][13]

The mechanism of action of zonisamide is multifaceted, contributing to its efficacy against a variety of seizure types. It is known to block voltage-sensitive sodium channels and T-type calcium channels, which leads to the suppression of neuronal hypersynchronization that underlies seizures.[11] Additionally, zonisamide modulates GABAergic and glutamatergic neurotransmission.[11]

Mechanism of Action: Zonisamide

G cluster_ion_channels Ion Channels Zonisamide Zonisamide (Benzisoxazole Derivative) Na_Channel Voltage-gated Sodium Channel Zonisamide->Na_Channel Blocks Ca_Channel T-type Calcium Channel Zonisamide->Ca_Channel Blocks Neuronal_Excitability Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) Na_Channel->Neuronal_Excitability Leads to Ca_Channel->Neuronal_Excitability Leads to

Caption: Mechanism of action of the anticonvulsant zonisamide.

A Summary of Key Benzisoxazole-Based Drugs

The following table summarizes key information about prominent drugs featuring the benzisoxazole scaffold.

Drug NameTherapeutic ClassYear of Discovery/LaunchKey Mechanism of Action
Risperidone Atypical AntipsychoticDiscovered in the 1970s/80sDopamine D₂ and Serotonin 5-HT₂ₐ receptor antagonist
Paliperidone Atypical AntipsychoticActive metabolite of risperidoneDopamine D₂ and Serotonin 5-HT₂ₐ receptor antagonist
Iloperidone Atypical Antipsychotic---Dopamine D₂ and Serotonin 5-HT₂ₐ receptor antagonist
Zonisamide AnticonvulsantDiscovered in 1972Blocks voltage-gated sodium and T-type calcium channels

The Future of Benzisoxazole Derivatives: New Frontiers and Emerging Applications

The journey of benzisoxazole derivatives is far from over. The inherent versatility of this scaffold continues to inspire medicinal chemists to explore its potential in a wide range of therapeutic areas. Current research is focused on developing novel benzisoxazole derivatives with improved efficacy, better side-effect profiles, and novel mechanisms of action.

Emerging areas of investigation include:

  • Oncology: Novel benzisoxazole derivatives are being investigated for their anticancer properties.[14]

  • Infectious Diseases: The scaffold is being explored for the development of new antibacterial and antifungal agents.

  • Neurodegenerative Diseases: Researchers are investigating the potential of benzisoxazole derivatives in the treatment of conditions like Alzheimer's and Parkinson's disease.

The rich history and proven therapeutic success of benzisoxazole derivatives provide a solid foundation for future discoveries. As our understanding of disease biology deepens and synthetic methodologies become even more sophisticated, we can expect to see the emergence of a new generation of innovative medicines built upon this remarkable and enduring scaffold.

Conclusion

The discovery and development of benzisoxazole derivatives represent a compelling narrative of scientific progress. From its humble beginnings as a synthetic curiosity, the benzisoxazole core has risen to become a cornerstone of modern medicinal chemistry. Its "privileged" status is well-deserved, as evidenced by the life-changing therapies it has enabled for patients with severe mental and neurological disorders. This in-depth technical guide has aimed to provide a comprehensive overview of the history, synthesis, and therapeutic applications of this remarkable scaffold. It is our hope that by understanding the journey of benzisoxazole, researchers and scientists will be inspired to continue to unlock its full potential and to develop the next generation of innovative medicines for the benefit of patients worldwide.

References

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  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of medicinal chemistry, 22(2), 180–183. [Link]

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6-Bromo-3-methylbenzo[d]isoxazole: A Scoping Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 6-bromo-3-methylbenzo[d]isoxazole, a heterocyclic compound with significant, yet largely untapped, potential in medicinal chemistry. While specific biological data for this particular molecule is limited in current literature, this document serves as an in-depth exploration of its therapeutic possibilities, grounded in the well-established pharmacological profile of the benzisoxazole scaffold and the influence of its specific substituents. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for future investigation into this promising chemical entity. We will delve into its chemical properties, propose a viable synthetic route, and, through reasoned extrapolation from related compounds, map out potential therapeutic targets and research workflows.

Introduction: The Benzisoxazole Scaffold as a Privileged Structure

The benzisoxazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic structure is present in a number of approved drugs, demonstrating a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The stability of the aromatic system, coupled with the hydrogen bond accepting capabilities of the nitrogen and oxygen atoms, allows for favorable interactions within enzyme active sites and receptors.[5] The strategic placement of substituents on the benzisoxazole core is a key determinant of its biological activity and pharmacokinetic profile.

The subject of this guide, this compound, features two critical substitutions: a bromine atom at the 6-position and a methyl group at the 3-position. The introduction of a halogen, such as bromine, can significantly enhance a molecule's potency and metabolic stability.[6] The methyl group can influence binding affinity and lipophilicity. While direct studies on this compound are not extensively reported, the known bioactivities of other substituted benzisoxazoles provide a strong rationale for its investigation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any future research and development.

PropertyValueReference
CAS Number 66033-69-0[2][3][7][8][9]
Molecular Formula C₈H₆BrNO[7][9]
Molecular Weight 212.04 g/mol [7][9]
Synonyms 6-Bromo-3-methyl-1,2-benzisoxazole[8][9]
Predicted LogP 2.8-3.2 (Estimation)
Predicted Solubility Poorly soluble in water

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be synthesized from 5-bromo-2-hydroxyacetophenone.

G Target This compound Precursor1 5-Bromo-2-hydroxyacetophenone Oxime Target->Precursor1 Cyclization StartingMaterial 5-Bromo-2-hydroxyacetophenone Precursor1->StartingMaterial Oximation

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

  • Oximation of 5-Bromo-2-hydroxyacetophenone:

    • Dissolve 5-bromo-2-hydroxyacetophenone in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate).

    • Stir the reaction mixture at room temperature or under gentle reflux until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cyclization to form this compound:

    • The resulting oxime can be cyclized either in situ or after isolation.

    • Cyclization can be thermally induced by heating the oxime in a high-boiling point solvent or facilitated by a dehydrating agent.

  • Work-up and Purification:

    • After cooling, the reaction mixture is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified using column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The bromine atom at the 6-position is a key functional handle for further chemical modifications, making this compound a valuable synthetic intermediate.[1] It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[11]

Potential Applications in Medicinal Chemistry: An Exploratory Outlook

The true potential of this compound lies in its yet-to-be-explored biological activities. Based on the known pharmacology of the benzisoxazole scaffold and its derivatives, we can hypothesize several promising avenues for investigation.[5][12]

G cluster_core This compound cluster_apps Potential Therapeutic Areas Core Core Scaffold This compound Oncology Oncology Core->Oncology Bromodomain Inhibition? CNS CNS Disorders Core->CNS Anticonvulsant Activity? Infectious Infectious Diseases Core->Infectious Antimicrobial Effects? Inflammation Inflammatory Diseases Core->Inflammation Anti-inflammatory Properties?

Caption: Potential therapeutic applications of this compound.

Oncology: Targeting Bromodomains

Recent studies have highlighted the potential of benzisoxazole derivatives as inhibitors of bromodomains, particularly those of the BET (Bromodomain and Extra-Terminal) family.[13] These proteins are key regulators of gene transcription and are implicated in various cancers. The structurally related 6-bromo-3-methylbenzo[c]isoxazole has been suggested as a potential bromodomain inhibitor.[1] It is therefore highly plausible that this compound could also exhibit inhibitory activity against these epigenetic targets.

Central Nervous System (CNS) Disorders

The benzisoxazole scaffold is a component of the approved anticonvulsant drug, zonisamide.[4] Studies on other 3-substituted-1,2-benzisoxazole derivatives have shown promising anticonvulsant activity.[14] The specific substitution pattern of this compound warrants its investigation for potential efficacy in epilepsy and other neurological disorders.

Infectious Diseases

The isoxazole ring is a common moiety in compounds with demonstrated antibacterial and antifungal properties.[15] The presence of a bromine atom can sometimes enhance antimicrobial activity.[12] Screening this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.

Anti-inflammatory Applications

Numerous isoxazole derivatives have been reported to possess anti-inflammatory properties.[5][12] Investigating the ability of this compound to modulate key inflammatory pathways, such as COX-2 or cytokine production, could open up avenues for its development as an anti-inflammatory agent.

A Roadmap for Future Research: A Drug Discovery Workflow

To unlock the therapeutic potential of this compound, a systematic and rigorous drug discovery workflow is essential.

G A Synthesis & Characterization B In Vitro Screening (Target-based & Phenotypic) A->B Compound Supply C Hit Identification B->C Data Analysis D Lead Generation (SAR Studies) C->D Chemical Optimization E In Vivo Efficacy Studies D->E Candidate Selection F Preclinical Development E->F Safety & Toxicology

Caption: A generalized workflow for the investigation of this compound.

  • Synthesis and Scale-up: The first step is to establish and optimize a reliable synthetic route to produce sufficient quantities of high-purity this compound for biological evaluation.

  • Broad Biological Screening: The compound should be screened against a diverse range of biological targets, including kinase panels, receptor binding assays, and cell-based phenotypic screens relevant to the potential therapeutic areas outlined above.

  • Hit-to-Lead Chemistry: Should promising activity be identified, a focused medicinal chemistry campaign should be initiated. This will involve the synthesis of analogs to establish a clear structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Proof-of-Concept: Promising lead compounds should be advanced into relevant animal models of disease to establish in vivo efficacy and tolerability.

Conclusion

While this compound remains a relatively unexplored molecule, its chemical structure, rooted in the pharmacologically validated benzisoxazole scaffold, strongly suggests a high potential for applications in medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and a well-reasoned, albeit speculative, exploration of its potential therapeutic applications. It is our hope that this document will serve as a catalyst for further research into this promising compound, potentially leading to the discovery of novel therapeutics for a range of human diseases. The path forward requires a dedicated and systematic investigation, but the potential rewards are substantial.

References

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  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. (n.d.). Retrieved from [Link]

  • Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer - PubMed. (2023, June 1). Retrieved from [Link]

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  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. (n.d.). Retrieved from [Link]

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safety and handling of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Bromo-3-methylbenzo[d]isoxazole

This guide provides comprehensive safety protocols and handling instructions for this compound, a heterocyclic building block utilized in medicinal chemistry and organic synthesis.[1] As a member of the benzisoxazole family, this compound and its derivatives are subjects of research interest for their potential biological activities.[1][2][3] Given its chemical properties and hazard profile, a thorough understanding and strict adherence to safety procedures are paramount for all researchers, scientists, and drug development professionals who handle this substance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

This compound is a solid organic compound. Its core structure, a fusion of benzene and isoxazole rings, along with the bromo- and methyl-substituents, dictates its reactivity and toxicological profile.[1] Key identifying information and properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonym(s) 6-Bromo-3-methyl-1,2-benzisoxazole[4]
CAS Number 66033-69-0[4][5]
Molecular Formula C₈H₆BrNO[4]
Molecular Weight 212.04 g/mol [4]
Appearance Solid
SMILES String Cc1noc2cc(Br)ccc12
InChI Key LSPSVCJKVFCWHE-UHFFFAOYSA-N

Hazard Assessment and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[6] Understanding these hazards is the first step in mitigating risk.

GHS InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]
Hazard Classifications Acute Toxicity 4 (Oral)Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[7]
Storage Class 11 - Combustible Solids

The hazardous nature of this compound stems from its structure as a halogenated aromatic heterocycle. If ingested, it can interfere with metabolic pathways, leading to acute toxicity.[6] Direct contact can cause irritation due to its chemical reactivity with biological tissues like skin and mucous membranes.[6][8] Fine dust or vapors, if inhaled, can irritate the respiratory tract.[6]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and standardized laboratory practices is essential for safe handling.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be conducted within a properly functioning chemical fume hood.[9][10] This is critical to prevent the inhalation of any fine dust particles or potential vapors and provides a physical barrier against splashes.[10]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][9] Their proximity is crucial for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE): Essential Individual Protection

PPE provides a direct barrier between the researcher and the chemical. It is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN166 or equivalent regulations.[6][7] If there is a significant splash risk, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[9][11] Disposable gloves should not be reused. Always inspect gloves for tears or punctures before use and employ the proper removal technique to avoid skin contact with a contaminated outer surface.[12][13]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[9][10]

Standard Protocol for Handling Solid Compound

This protocol outlines a self-validating workflow for safely handling the solid chemical.

  • Preparation: Before retrieving the chemical, ensure all required PPE is worn correctly. Confirm that the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing: Conduct all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

  • Transfer: Use a spatula to carefully transfer the solid to the reaction vessel or for solution preparation. Avoid any actions that could generate dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Tightly cap the source container immediately after use.[7] Decontaminate the spatula and work surface. Dispose of any contaminated weigh boats or gloves as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[6][13] Do not eat, drink, or smoke in the laboratory.[6]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Don PPE (Goggles, Lab Coat, Gloves) prep2 Verify Fume Hood Functionality prep1->prep2 1. Safety First handle1 Weigh Solid Chemical prep2->handle1 handle2 Transfer to Vessel handle1->handle2 2. Containment handle3 Clean Up & Seal Container handle2->handle3 3. Secure post1 Dispose of Contaminated Waste handle3->post1 post2 Wash Hands Thoroughly post1->post2 4. Decontaminate

Caption: Standard workflow for handling solid this compound.

Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions. As a halogenated compound, it requires specific storage conditions.[14]

  • Location: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6][15] The storage area should be secured and accessible only to authorized personnel.[6]

  • Container: Keep the container tightly closed to prevent contamination and potential release of vapors.[6][7] Ensure the original label is intact and legible.

  • Segregation: Chemical segregation is critical. Do not store chemicals alphabetically.[15] this compound must be stored away from incompatible materials.[16]

Incompatible MaterialsRationale for SegregationSource(s)
Strong Oxidizing Agents Can cause vigorous or explosive reactions, leading to a fire hazard.[7][17]
Strong Bases The isoxazole ring can be susceptible to cleavage under basic conditions.[2][7]
Strong Reducing Agents Can lead to decomposition or unwanted reactions.[8]
Acids, Metals General precaution for halogenated solvents and solids to prevent corrosion and reaction.[14][16]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

The following actions should be taken immediately upon exposure. Medical attention should always be sought following first-aid administration.

Exposure RouteFirst-Aid ProtocolSource(s)
Ingestion Immediately call a POISON CENTER or doctor. Rinse the mouth with water. DO NOT induce vomiting. [6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][18]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][18]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice. If breathing is difficult, administer oxygen.[6][7][10]
Spill Response Protocol

For a minor spill (a small amount that can be safely cleaned up by trained lab personnel):

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate if necessary.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[6][9] Do not use combustible materials like paper towels or sawdust.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[6][19]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (including gloves) as hazardous waste.

G start Spill Occurs q1 Is the spill large or are you untrained? start->q1 proc_evac Evacuate Area Call Emergency Response q1->proc_evac Yes proc_ppe Don Appropriate PPE q1->proc_ppe No q2 Can spill be contained with available materials? q2->proc_evac No proc_contain Cover with Inert Absorbent Material q2->proc_contain Yes proc_ppe->q2 proc_collect Collect into Hazardous Waste Container proc_contain->proc_collect proc_decon Decontaminate Area & Dispose of Waste proc_collect->proc_decon

Caption: Decision flowchart for responding to a chemical spill.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: this compound and any materials contaminated with it are classified as hazardous waste.[6]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[14] Halogenated waste streams should be kept separate from non-halogenated waste to facilitate proper disposal.[20]

  • Prohibition: DO NOT dispose of this chemical or its containers down the drain or in regular trash.[6][14] This is to prevent environmental contamination and potential damage to plumbing systems.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[19]

Conclusion

This compound is a valuable compound for chemical research but requires careful and informed handling. Its primary hazards—acute oral toxicity and irritation—can be effectively managed through the consistent application of robust safety protocols. By integrating engineering controls, personal protective equipment, and safe laboratory practices, researchers can mitigate risks and ensure a safe environment for scientific discovery. Always consult the Safety Data Sheet (SDS) for this compound before use and adhere to your institution's specific safety guidelines.

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An In-depth Technical Guide to the Solubility of 6-Bromo-3-methylbenzo[d]isoxazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-3-methylbenzo[d]isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the theoretical and practical aspects of its solubility. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes a robust framework for its determination and prediction. We will delve into the physicochemical properties of this compound, the underlying principles governing its solubility, a detailed experimental protocol for solubility assessment, and an analysis of how its structural features influence its behavior in various common organic solvents.

Introduction to this compound and its Significance

This compound, with the molecular formula C₈H₆BrNO and a molecular weight of 212.04 g/mol , is a solid compound at room temperature.[3][4][5] Its structure, featuring a fused benzisoxazole ring system with bromo and methyl substitutions, makes it a valuable scaffold in the synthesis of novel therapeutic agents. The isoxazole moiety is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The bromo-substituent, in particular, offers a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

The solubility of a compound is a critical physicochemical parameter in the drug discovery and development process. It significantly influences a drug's bioavailability, formulation, and ultimately, its therapeutic efficacy. A thorough understanding of the solubility of this compound in various organic solvents is therefore paramount for its effective utilization in synthetic chemistry and preclinical development.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₈H₆BrNO[3][4][5]
Molecular Weight212.04 g/mol [3][4][5]
Physical StateSolid[4]
Melting Point42-44 °C[6]

The structure of this compound suggests a molecule with moderate polarity. The presence of the nitrogen and oxygen atoms in the isoxazole ring, along with the bromine atom, introduces polar character. However, the fused benzene ring and the methyl group are nonpolar. This amphiphilic nature implies that its solubility will be highly dependent on the polarity of the solvent.

Solvent Polarity and its Influence:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and dipole-dipole interactions. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. Therefore, a moderate solubility in these solvents is anticipated.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide (DMSO)): These solvents have significant dipole moments but do not have acidic protons for hydrogen bonding. They are likely to be effective solvents for this compound due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the primary intermolecular forces are London dispersion forces. Due to the polar nature of the benzisoxazole core, the solubility in highly nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, a reliable experimental protocol is essential for determining the solubility of this compound. The equilibrium solubility method is a widely accepted and robust technique.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle by letting the vials stand undisturbed for a short period.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered saturated solutions and the standard solutions using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the filtered saturated solutions.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 analysis2 Analyze samples & standards (HPLC/UV-Vis) sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve calc1 Determine concentration from calibration curve analysis3->calc1 calc2 Express solubility (mg/mL or mol/L) calc1->calc2

Caption: Workflow for determining the equilibrium solubility of a compound.

Solubility Data and Interpretation

Predicted Solubility Profile (Qualitative):

Based on the structural analysis, a qualitative prediction of the solubility of this compound is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolModerateCapable of hydrogen bonding and dipole-dipole interactions.
Polar AproticDMSO, Acetone, Ethyl AcetateGood to HighStrong dipole-dipole interactions are expected.
NonpolarToluene, DichloromethaneLow to ModerateSome dipole-induced dipole interactions may occur.
Highly NonpolarHexane, CyclohexanePoorDominated by weak London dispersion forces.

Influence of Structural Features on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. Understanding the contribution of each functional group is crucial for predicting its behavior and for designing derivatives with improved solubility profiles.

Structural Influences on Solubility

G cluster_compound This compound cluster_features Structural Features cluster_solubility Solubility Impact compound C₈H₆BrNO benzisoxazole Benzisoxazole Core (Polar) compound->benzisoxazole bromo Bromo Group (Polar, Lipophilic) compound->bromo methyl Methyl Group (Nonpolar) compound->methyl polar_sol Solubility in Polar Solvents benzisoxazole->polar_sol Increases bromo->polar_sol Increases nonpolar_sol Solubility in Nonpolar Solvents bromo->nonpolar_sol Slightly Increases (Lipophilicity) methyl->nonpolar_sol Increases

Caption: Key structural features of this compound and their influence on solubility.

  • Benzisoxazole Core: The fused heterocyclic ring system is the primary contributor to the molecule's polarity. The nitrogen and oxygen atoms can participate in dipole-dipole interactions and act as hydrogen bond acceptors, enhancing solubility in polar solvents.

  • Bromo Substituent: The bromine atom is electronegative, contributing to the overall dipole moment of the molecule and thus increasing its polarity. Halogenated aromatic compounds often exhibit moderate solubility in a range of organic solvents.[11] However, the bromo group also increases the lipophilicity of the molecule, which can enhance solubility in less polar solvents.

  • Methyl Group: The methyl group is a small, nonpolar, and lipophilic substituent. Its presence slightly increases the overall nonpolar character of the molecule, which may enhance solubility in nonpolar organic solvents and slightly decrease solubility in highly polar, aqueous environments. The effect of a methyl substituent on solubility is often a balance between its contribution to lipophilicity and its impact on the crystal lattice energy of the solid.

Conclusion

While quantitative experimental data on the solubility of this compound in common organic solvents remains to be published, this technical guide provides a comprehensive framework for understanding and determining this critical physicochemical property. Based on its molecular structure, a moderate to good solubility is predicted in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. The provided experimental protocol offers a robust method for obtaining reliable quantitative solubility data. For researchers in drug discovery and development, a thorough understanding of the factors influencing the solubility of this versatile scaffold is essential for its successful application in the synthesis of novel and effective therapeutic agents.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • AIP Publishing. (2018, August 1). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics.
  • Computational Pharmaceutics Group. (n.d.). Tools-Computational Pharmaceutics Group.
  • Nature Communications. (2020).
  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction | Request PDF.
  • Shanghai Canbi Pharma Ltd. (n.d.). This compound CAS:66033-69-0.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • ChemicalBook. (n.d.). This compound | 66033-69-0.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chem21Labs. (n.d.). Solubility Rules.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Allen. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions.
  • NIH. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • Smolecule. (n.d.). 6-Bromo-3-methylbenzo[c]isoxazole.

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Approach to Heterocyclic Arylation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Its application in pharmaceutical and materials science is vast, enabling the construction of complex molecular architectures from readily available precursors.[2][3] This guide focuses on a specific, yet increasingly important, application: the arylation of 6-Bromo-3-methylbenzo[d]isoxazole.

The 3-methylbenzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[4][5] The bromine atom at the 6-position provides a strategic handle for late-stage functionalization via cross-coupling, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4][6] This document serves as a comprehensive, field-proven guide for researchers, scientists, and drug development professionals aiming to successfully employ the Suzuki coupling for the synthesis of novel 6-aryl-3-methylbenzo[d]isoxazole derivatives. We will move beyond a simple recitation of steps to delve into the why behind the protocol, ensuring a deeper understanding and empowering you to troubleshoot and adapt the methodology for your specific synthetic challenges.

I. The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The magic of the Suzuki coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex.[7][8] The cycle elegantly shuttles the palladium between its Pd(0) and Pd(II) oxidation states to bring together the two coupling partners.[7] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[9][10] The reactivity order for halides in this step is generally I > Br > OTf >> Cl, making the bromo-substrate an excellent candidate for this reaction.[11][12]

  • Transmetalation : This is where the organoboron partner enters the fray. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species.[11][13][14] This boronate then transfers its organic group (the desired aryl moiety) to the palladium center, displacing the halide.[11]

  • Reductive Elimination : In the final step, the two organic partners—the benzoisoxazole and the new aryl group—are joined together, forming the desired C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10] Bulky, electron-rich ligands on the palladium are known to facilitate this final, crucial step.[1][15]

Below is a visualization of this catalytic process.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Regenerated  Catalyst Product 6-Aryl-3-methyl- benzo[d]isoxazole (Ar-Ar') RedElim->Product ArylHalide 6-Bromo-3-methyl- benzo[d]isoxazole (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₃PO₄) BoronicAcid->Base Boronate Activated Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.

II. Protocol: Synthesis of 6-(4-methoxyphenyl)-3-methylbenzo[d]isoxazole

This protocol provides a reliable method for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical and has been optimized for this class of substrate.

A. Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting material.
4-Methoxyphenylboronic acid≥98%CommercialCoupling partner. Use 1.1-1.5 equivalents.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeCommercialPalladium(0) precursor.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand gradeCommercialBulky, electron-rich biaryl phosphine ligand.[16]
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%CommercialBase. Must be finely ground before use.
1,4-DioxaneAnhydrous, ≥99.8%CommercialSolvent. Must be degassed thoroughly.
Deionized WaterN/AIn-houseCo-solvent. Must be degassed thoroughly.
Schlenk flask or reaction vialN/AN/AFor conducting the reaction under inert atmosphere.
Inert gas supply (Argon or Nitrogen)High purityN/AEssential for preventing catalyst deactivation.[12]
Magnetic stirrer with heatingN/AN/AFor temperature and mixing control.
B. Experimental Workflow Diagram

Workflow start Start prep 1. Reagent Preparation - Weigh solids - Degas solvents start->prep assembly 2. Reaction Assembly - Add solids to Schlenk flask - Evacuate and backfill with Argon (3x) prep->assembly addition 3. Solvent Addition - Add degassed 1,4-dioxane and water via syringe assembly->addition reaction 4. Reaction - Heat to 80-100 °C with stirring - Monitor by TLC or LC-MS addition->reaction workup 5. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with water and brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End Product purify->end

Caption: Fig 2. Step-by-step experimental workflow.

C. Step-by-Step Procedure
  • Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-substrate. A strong base like K₃PO₄ is effective for activating the boronic acid.[9] Grinding the base increases its surface area and reactivity.

  • Inerting the Atmosphere : Add the palladium precursor, Pd₂(dba)₃ (0.02 mmol, 2 mol %), and the ligand, SPhos (0.08 mmol, 8 mol %). Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.

    • Rationale: This step is critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive palladium black.[12] The use of bulky, electron-rich phosphine ligands like SPhos facilitates the oxidative addition and reductive elimination steps, which is especially important for heteroaromatic substrates.[1][16] A 1:2 or 1:4 Pd-to-ligand ratio is often optimal.[1]

  • Solvent Addition : To the flask containing the solids, add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

    • Rationale: A mixture of an organic solvent and water is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base.[17][18] Thoroughly degassing the solvents by sparging with argon or using a freeze-pump-thaw method is essential to remove dissolved oxygen.[12]

  • Reaction : Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-(4-methoxyphenyl)-3-methylbenzo[d]isoxazole.

III. Troubleshooting and Optimization

Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to overcoming challenges.[12][19]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure rigorous exclusion of oxygen and moisture. Use fresh, high-purity reagents. Try a different Pd precursor (e.g., Pd(OAc)₂) or a pre-catalyst.[12][20]
2. Poor Boronic Acid QualityUse fresh boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt.[12][18]
3. Insufficient Base Strength/SolubilitySwitch to a stronger or more soluble base (e.g., Cs₂CO₃). Ensure the base is finely powdered.[21]
Protodeboronation Boronic acid degradation (C-B bond cleavage)Use a less aqueous solvent system or anhydrous conditions with a base like KF.[19] Consider slower addition of the boronic acid.
Homocoupling Coupling of two boronic acid moleculesThis is often promoted by the presence of oxygen. Improve degassing procedures.[7] Lowering the reaction temperature may also help.
Low Yield/Impure Product Incomplete reaction or side reactionsRe-optimize reaction parameters (temperature, time, catalyst loading). Screen different ligands (e.g., XPhos, RuPhos) which can have a profound effect on reaction outcome.[1][16]

IV. Safety and Handling

  • General Precautions : Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Handling :

    • Palladium Catalysts : Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

    • Phosphine Ligands : Many phosphine ligands are air-sensitive and can be pyrophoric in their neat form. Handle under an inert atmosphere.[21]

    • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon storage. Always use from a freshly opened bottle or test for peroxides.[12]

  • Reaction Hazards : Suzuki reactions can be exothermic. For larger-scale reactions, the potential for a thermal runaway should be assessed, especially when using reactive solvents like DMSO or DMF.[22][23][24] The reaction should be monitored for any unexpected temperature increases.

V. References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. Available at: [Link]

  • Use of Base Metals in Suzuki Coupling. Wordpress. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura - Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. Available at: [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-3-methylbenzo[d]isoxazole for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The 3-methylbenzo[d]isoxazole core is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties and rigid structure make it a valuable component in designing selective inhibitors and therapeutic agents. The functionalization of this core, particularly at the 6-position, is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organic halide, offering exceptional functional group tolerance, mild reaction conditions, and the use of stable and less toxic boron reagents.[1][3] For substrates like 6-Bromo-3-methylbenzo[d]isoxazole, the Suzuki coupling provides a direct and efficient route to introduce a diverse array of aryl and heteroaryl substituents, enabling the rapid generation of compound libraries for screening and lead optimization. This guide provides a detailed examination of the reaction mechanism, scientifically-grounded protocols, and practical insights for successfully employing this critical transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[4] Understanding this cycle is paramount for rational catalyst selection and troubleshooting. The process is generally accepted to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

  • Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, typically coordinated to phosphine ligands. This complex reacts with the this compound, breaking the carbon-bromine bond and inserting the palladium to form a square planar Palladium(II) intermediate. This is often the rate-determining step of the reaction.[1]

  • Transmetalation : In this step, the organic moiety from the boronic acid (or its ester) is transferred to the Palladium(II) center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic "ate" complex (boronate).[1][6][7] The halide or other ligand on the palladium is then exchanged for the R² group from the boronate.

  • Reductive Elimination : This is the final, product-forming step. The two organic groups (the benzo[d]isoxazole and the newly transferred R² group) on the Palladium(II) complex couple and are expelled as the desired biaryl product. This process regenerates the catalytically active Palladium(0) species, which re-enters the cycle.[1] Bulky ligands on the palladium center promote this step.[8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ Active Catalyst PdII_OxAdd Ar-Pd(II)(L)₂-Br Oxidative Adduct Pd0->PdII_OxAdd Oxidative Addition PdII_Trans Ar-Pd(II)(L)₂-R² Di-organo Complex PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination ArylHalide Ar-Br (this compound) ArylHalide->PdII_OxAdd BoronicAcid R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ BoronicAcid->PdII_Trans Product Ar-R² Coupled Product Product->PdII_Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Selection: An Evidence-Based Approach

The success of coupling this compound depends critically on the synergistic interplay between the palladium source, ligand, base, and solvent.

  • Palladium Source & Ligand :

    • Classical Catalysts (e.g., Pd(PPh₃)₄) : Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used air-stable Pd(0) source.[10] It is effective for many aryl bromides. However, the triphenylphosphine ligand is not exceptionally bulky or electron-rich, which can sometimes necessitate higher catalyst loadings (1-5 mol%) and elevated temperatures.[11]

    • Modern Precatalysts (e.g., XPhos Pd G2) : Second-generation Buchwald precatalysts, such as XPhos Pd G2, represent a significant advancement.[] These complexes feature a bulky and highly electron-donating dialkylbiaryl phosphine ligand (XPhos). This ligand structure accelerates both the oxidative addition and the rate-limiting reductive elimination steps.[13][14] The precatalyst design also ensures the rapid and efficient in-situ formation of the active monoligated Pd(0) species, leading to higher activity, lower catalyst loadings (0.5-2 mol%), and successful couplings even at lower temperatures.[15][16] This makes them particularly suitable for heteroaromatic substrates which can sometimes poison catalysts.[17]

  • Base Selection : The base activates the boronic acid for transmetalation.[7]

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are widely used, effective bases. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and the cation's effect, but it is more expensive.[18] Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost.

    • Phosphates (K₃PO₄) : Potassium phosphate is a moderately strong base that is particularly effective with sterically hindered substrates and in couplings prone to side reactions. It is often the base of choice for high-activity catalyst systems like those employing Buchwald ligands.[13]

  • Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Ethers (Dioxane, THF) / Water : A mixture like 1,4-dioxane and water is a classic choice. The organic solvent dissolves the aryl halide and catalyst, while water dissolves the inorganic base and the boronate salt.[8][19]

    • Toluene / Water : A common alternative, particularly for higher temperature reactions.

    • Amides (DMF, DMAc) : Polar aprotic solvents like DMF can be effective but may require more rigorous purification and can sometimes lead to side reactions at high temperatures.[20]

Experimental Protocols

Safety Precaution : All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents are flammable.

Protocol A: Classic Conditions using Pd(PPh₃)₄

This protocol uses a traditional, widely available catalyst system suitable for general screening and scale-up.

Step-by-Step Methodology:

  • Reagent Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[21]

  • Solvent Addition : Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst.[21]

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 8-16 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-3-methylbenzo[d]isoxazole product.

Protocol B: High-Activity Conditions using XPhos Pd G2

This protocol leverages a modern precatalyst for higher efficiency, lower catalyst loading, and milder conditions, which is ideal for sensitive or challenging substrates.

Step-by-Step Methodology:

  • Reagent Preparation : To a flame-dried round-bottom flask or microwave vial with a stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add XPhos Pd G2 (0.015 mmol, 1.5 mol%).[15][16]

  • Inert Atmosphere : Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent Addition : Via syringe, add degassed toluene (10 mL) and degassed deionized water (1 mL).

  • Reaction : Heat the mixture in a preheated oil bath to 80 °C. Stir vigorously for 2-6 hours. The reaction is often significantly faster than with classical catalysts.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Workup & Purification : Follow the same workup and purification procedure as described in Protocol A.

Data Presentation: Comparison of Protocols

ParameterProtocol A (Classic)Protocol B (High-Activity)Rationale for Choice
Palladium Source Pd(PPh₃)₄XPhos Pd G2XPhos Pd G2 is a precatalyst that rapidly generates the active Pd(0) species, offering higher activity.[15]
Ligand Triphenylphosphine (PPh₃)XPhosXPhos is a bulky, electron-rich biarylphosphine ligand that accelerates key catalytic steps.[9][13]
Base K₂CO₃K₃PO₄K₃PO₄ is often superior with modern catalysts and helps prevent side reactions like protodeboronation.[13]
Solvent System Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Toluene is an excellent solvent for many Buchwald-Hartwig/Suzuki couplings; Dioxane is a classic, reliable choice.
Temperature 90 - 100 °C80 °CThe higher activity of the XPhos system allows for lower reaction temperatures, improving functional group tolerance.
Catalyst Loading 2 - 5 mol%0.5 - 2 mol%Higher catalyst efficiency reduces costs and simplifies purification by minimizing residual palladium.
Typical Time 8 - 16 hours2 - 6 hoursFaster reaction times increase throughput.
Typical Yield 65 - 85%80 - 98%Higher efficiency generally leads to higher isolated yields.

Yields are illustrative and highly dependent on the specific boronic acid partner used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Impure reagents (halide, boronic acid).4. Incorrect base or base is not strong enough.1. Use fresh catalyst; handle under inert gas.2. Degas solvents thoroughly by sparging with Ar/N₂ for 20-30 min.[21]3. Purify starting materials. Use a more stable boronic ester (e.g., pinacol ester) if protodeboronation is suspected.[3][21]4. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[7]
Protodeboronation The boronic acid degrades (C-B bond is cleaved and replaced by C-H) before coupling. This is common with electron-deficient or certain heteroaryl boronic acids.[8]1. Use a boronic ester (pinacol or MIDA esters) which are more stable.[3]2. Use anhydrous conditions with a base like KF or TMSOK.[17][20]3. Use a higher-activity catalyst (like XPhos Pd G2) to ensure the coupling rate is much faster than the degradation rate.
Homocoupling The boronic acid couples with itself (R²-R²).1. Ensure rigorous exclusion of oxygen.2. Use a Pd(0) source directly (like Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) salt that requires in-situ reduction, which can sometimes promote homocoupling.[8]
Dehalogenation The starting aryl bromide is reduced to the corresponding arene (Ar-H).1. This can be caused by impurities or side reactions with the base/solvent. Ensure high purity of all reagents.2. Lowering the reaction temperature or time may help.

Visualization of Experimental Workflow

Experimental_Workflow start Start: Weigh Reagents (Aryl Bromide, Boronic Acid, Base) setup Assemble Reaction Flask (Add Catalyst, Stir Bar) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir (e.g., 80-100 °C, 2-16 h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup Upon Completion purify Purification (Concentrate and perform Flash Chromatography) workup->purify product Final Product: 6-Aryl-3-methylbenzo[d]isoxazole purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

References

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki and Related Cross-Coupling Reactions . Mettler Toledo. [Link]

  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 . Synthetic Communications. [Link]

  • The Role of Suzuki Coupling Ligands in Modern Organic Synthesis . Hopax Fine Chemicals. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH). [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . National Institutes of Health (NIH). [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls . ResearchGate. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings . ACS Publications. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling . Springer. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines . University of Liverpool. [Link]

  • How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

  • Screening of different bases for Suzuki coupling . ResearchGate. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids . DiVA portal. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading . PubMed. [Link]

  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids . ResearchGate. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading . ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • The Suzuki Reaction . Myers Research Group, Harvard University. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Struggling with Suzuki Reaction . Reddit. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . University of Windsor. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors . National Institutes of Health (NIH). [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction . Wiley Online Library. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to performing the Sonogashira coupling reaction with 6-Bromo-3-methylbenzo[d]isoxazole. This document outlines the reaction's mechanistic underpinnings, offers detailed protocols for both traditional and copper-free conditions, and provides insights into troubleshooting and optimization. The goal is to equip researchers with the necessary information to successfully synthesize novel alkynyl-substituted benzo[d]isoxazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[1][2][3][4][5]

Introduction: The Significance of Alkynyl-Substituted Benzo[d]isoxazoles

The benzo[d]isoxazole core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[3][4][5][6] The introduction of an alkynyl moiety via the Sonogashira coupling reaction provides a versatile handle for further chemical transformations, such as click chemistry, cyclization reactions, and the synthesis of complex conjugated systems.[7] This makes the Sonogashira coupling of this compound a critical step in the synthesis of novel drug candidates and advanced materials.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][11] While the exact mechanism is complex and still a subject of study, it is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8][12]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[12][13][14]

Visualizing the Catalytic Cycles

The following diagrams illustrate the proposed mechanisms for both the traditional and copper-free Sonogashira coupling reactions.

Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_cu_free Copper-Free Pathway pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex Ar-Pd(II)L₂-X pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne Ar-Pd(II)L₂-C≡CR transmetal->pd_alkyne reduct Reductive Elimination pd_alkyne->reduct reduct->pd0 Regeneration product Ar-C≡CR reduct->product cu_halide CuX cu_alkyne π-Alkyne Complex cu_halide->cu_alkyne R-C≡CH deprotonation Deprotonation cu_alkyne->deprotonation Base cu_acetylide Cu-C≡CR deprotonation->cu_acetylide cu_acetylide->transmetal to Pd Cycle pd_complex_free Ar-Pd(II)L₂-X pi_alkyne_pd π-Alkyne-Pd Complex pd_complex_free->pi_alkyne_pd R-C≡CH deprotonation_pd Deprotonation pi_alkyne_pd->deprotonation_pd Base pd_acetylide Ar-Pd(II)L₂(C≡CR) deprotonation_pd->pd_acetylide pd_acetylide->pd_alkyne

Caption: Proposed catalytic cycles for the Sonogashira coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization of these conditions may be necessary depending on the specific terminal alkyne used.

Protocol 1: Traditional Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for Sonogashira couplings.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst: PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For aryl bromides, heating is often required to achieve a reasonable reaction rate.[10][13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of homocoupled byproducts.[12][14]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst: Pd(OAc)₂ with a suitable phosphine ligand (e.g., PPh₃, XPhos, SPhos) or a pre-formed palladium complex like Pd(PPh₃)₄.

  • Base: A stronger, non-coordinating base is often preferred, such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). An amine base like triethylamine can also be used.[9]

  • Solvent: Anhydrous and degassed polar aprotic solvents like DMF, NMP, or THF.[9]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the base. If using a palladium precursor and a separate ligand, pre-stir them in the solvent for a few minutes to allow for complex formation.

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-120 °C. Copper-free reactions often require higher temperatures than their copper-catalyzed counterparts, especially with less reactive aryl bromides.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling of this compound depends on the careful selection and optimization of several parameters.

ParameterRecommended Conditions and Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common and effective choices.[8][9] For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can be beneficial.[8] The catalyst loading typically ranges from 1-5 mol%.
Copper Co-catalyst CuI is the most common co-catalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
Base An amine base such as triethylamine or diisopropylethylamine is typically used in the traditional protocol. It serves to neutralize the hydrogen halide byproduct and deprotonate the terminal alkyne.[9][13] In copper-free systems, inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective.[9]
Solvent THF , DMF , and acetonitrile are commonly used solvents.[16][17] The choice of solvent can influence the solubility of the reactants and the reaction rate. All solvents should be anhydrous and thoroughly degassed to prevent catalyst deactivation and alkyne homocoupling.[9][13]
Temperature The reaction temperature can range from room temperature to over 100 °C. Aryl bromides are less reactive than aryl iodides and generally require heating.[10][13] The optimal temperature should be determined empirically for each specific substrate combination.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst, poor quality reagents, or suboptimal reaction conditions.Ensure the palladium catalyst is active and stored properly. Use fresh, pure starting materials. Systematically screen different solvents, bases, and temperatures.[13]
Formation of Palladium Black Decomposition of the palladium catalyst.This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures. Use high-purity reagents and consider a different solvent.[13][18]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen and the copper co-catalyst.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Consider switching to a copper-free protocol.[13]
Starting Material Remains Low reactivity of the aryl bromide.Increase the reaction temperature, use a more active catalyst system (e.g., with a more electron-rich ligand), or consider a longer reaction time.[15][19]

Workflow for a Successful Sonogashira Coupling

The following diagram outlines a logical workflow for setting up and executing the Sonogashira coupling of this compound.

Sonogashira Workflow start Start: Define Reaction Scale and Stoichiometry prep Prepare Anhydrous and Degassed Solvents and Reagents start->prep setup Set up Reaction Under Inert Atmosphere (N₂ or Ar) prep->setup addition Add Reactants in a Specific Order: 1. Aryl Halide, Catalyst(s) 2. Solvent, Base 3. Terminal Alkyne setup->addition reaction Stir at Optimized Temperature addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Quench - Extract - Wash - Dry monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis end End: Pure Product Obtained analysis->end

Caption: A streamlined workflow for the Sonogashira coupling reaction.

Conclusion

The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of novel alkynyl-substituted heterocycles. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and materials science. This guide provides a solid foundation for achieving successful and reproducible results.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

  • Organic-Synthesis.com. (n.d.). Sonogashira Coupling. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • NIH. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]

  • NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ACS Publications. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]

  • ResearchGate. (2019, March 6). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • Pandhurnekar, A. S., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. J Adv Sci Res, ICITNAS, 44-50. [Link]

  • Rajput, S. S., et al. (n.d.). Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. International Journal of ChemTech Research. [Link]

  • PubMed Central. (2022, March 28). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

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Heck reaction protocol for 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Heck-Mizoroki C-C Coupling: A Protocol for the Vinylation of 6-Bromo-3-methylbenzo[d]isoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Heck Reaction

The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern synthetic chemistry, offering a robust method for the formation of carbon-carbon bonds.[1][2][3] This transformation couples an unsaturated halide or triflate with an alkene, providing a direct pathway to substituted alkenes, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[2] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1]

The this compound scaffold is of particular interest in medicinal chemistry.[4] The isoxazole ring is a key pharmacophore in numerous biologically active compounds, and the ability to functionalize the benzo portion via the bromo handle allows for the systematic exploration of structure-activity relationships (SAR).[4][5] This protocol provides a detailed, field-tested methodology for the Heck vinylation of this compound, serving as a reliable guide for the synthesis of key intermediates in drug discovery programs.

Reaction Principle: The Palladium Catalytic Cycle

The Heck reaction proceeds via a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[1][2][6] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle is generally accepted to proceed through four key stages.[2][6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst, often stabilized by phosphine ligands, inserts into the aryl-bromide bond of the this compound.[6][7] This is typically the rate-determining step and forms a square planar Pd(II) complex.[7]

  • Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Palladium bond, forming a new carbon-carbon sigma bond and a σ-alkyl-Pd(II) complex.[6][7]

  • Syn β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated.[7][9] This step is stereospecific and regenerates the double bond in the product, typically favoring the more stable trans (E) isomer.[3][7] This results in a hydrido-palladium(II) species.

  • Reductive Elimination & Catalyst Regeneration: In the presence of a stoichiometric amount of base (e.g., triethylamine, potassium carbonate), the hydrido-palladium(II) complex undergoes reductive elimination.[2][7] The base neutralizes the generated hydrobromic acid (HBr), and the active Pd(0) catalyst is regenerated, ready to begin a new cycle.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd2_complex Ar-Pd(II)L₂Br oxidative_add->pd2_complex insertion Alkene Insertion (syn-addition) pd2_complex->insertion Alkene alkyl_pd R-CH₂-CH(Ar)-Pd(II)L₂Br insertion->alkyl_pd beta_elim β-Hydride Elimination alkyl_pd->beta_elim hydrido_pd H-Pd(II)L₂Br beta_elim->hydrido_pd Product regen Reductive Elimination hydrido_pd->regen Base regen->pd0 - H-Base⁺Br⁻

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Heck reaction is highly dependent on the careful selection of several key components. For a substrate like this compound, understanding the role of each parameter is crucial for achieving high yield and selectivity.

  • Palladium Source (Precatalyst): Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[1] It is reduced in situ to the active Pd(0) species, often by a phosphine ligand, the solvent, or the amine base.[9][10] Other sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly as the Pd(0) source.[1][2]

  • Ligands: Phosphine ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[1][11]

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.[10] Electron-rich phosphines can enhance the rate of oxidative addition.[10]

    • Bulky Biaryl Phosphines (e.g., SPhos, XPhos): These can be effective for more challenging substrates, including some aryl chlorides, by promoting the reductive elimination step.

    • N-Heterocyclic Carbenes (NHCs): Represent a class of highly effective ligands that can sometimes offer superior stability and activity compared to phosphines.[11]

  • Base: A base is required to neutralize the HX generated during the catalytic cycle.[2] The choice of base can influence the reaction outcome.

    • Organic Bases (e.g., Triethylamine, Et₃N): Commonly used, act as both a base and a potential reducing agent for Pd(II).[1]

    • Inorganic Bases (e.g., K₂CO₃, NaOAc): Often used in polar aprotic solvents like DMF or DMAc.[1][12] Their insolubility can sometimes facilitate product isolation.

  • Solvent: Polar aprotic solvents are typically employed to facilitate the dissolution of the reactants and the palladium salt.

    • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): High-boiling, polar solvents that are excellent choices for Heck reactions.[7][13]

    • Acetonitrile (MeCN): Another suitable polar aprotic solvent.

  • Temperature: Heck reactions are typically run at elevated temperatures, often between 80-140 °C, to ensure a sufficient reaction rate, particularly for less reactive aryl bromides.[13][14]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with n-butyl acrylate as a representative alkene.

Materials & Reagents
ReagentMol. Wt.EquivalentsAmount (1 mmol scale)
This compound212.041.0212 mg
n-Butyl acrylate128.171.5192 mg (0.21 mL)
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg
Triphenylphosphine (PPh₃)262.290.0410.5 mg
Triethylamine (Et₃N)101.192.0202 mg (0.28 mL)
N,N-Dimethylformamide (DMF), anhydrous73.09-5.0 mL
Experimental Workflow

Workflow setup 1. Combine Reactants - Aryl Bromide - Alkene, Base - Solvent catalyst 2. Add Catalyst System - Pd(OAc)₂ - PPh₃ setup->catalyst degas 3. Degas Mixture (N₂ or Ar Purge) catalyst->degas react 4. Heat & Stir (e.g., 100 °C) degas->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up - Quench with H₂O - Extract with EtOAc monitor->workup purify 7. Isolate & Purify - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (212 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Triphenylphosphine (10.5 mg, 0.04 mmol).

  • Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5.0 mL) via syringe. Stir the mixture until all solids are dissolved. Sequentially add triethylamine (0.28 mL, 2.0 mmol) and n-butyl acrylate (0.21 mL, 1.5 mmol) via syringe.

  • Degassing: Purge the resulting solution by bubbling the inert gas through it for 15-20 minutes.[15]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature.Ensure proper degassing; Use fresh catalyst and anhydrous solvent. Increase reaction temperature in 10 °C increments.
Formation of Byproducts Palladium black precipitation; Side reactions.Increase ligand-to-palladium ratio (e.g., PPh₃:Pd from 2:1 to 4:1). Ensure the reaction is strictly anaerobic.
Alkene Isomerization Re-addition of H-Pd-X species.Consider using a different base/solvent system. Silver or thallium salts can sometimes suppress isomerization.[12]
Difficult Purification Close-running spots on TLC.Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if necessary.

Conclusion

The Heck-Mizoroki reaction is an indispensable tool for the functionalization of heterocyclic scaffolds like this compound. By carefully controlling the key reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields of vinylated products. This protocol provides a robust and reproducible starting point for synthesizing valuable intermediates, enabling further exploration in medicinal chemistry and drug development programs.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2017, May 16). On-Surface Heck Reaction of Aryl Bromides with Alkene on Au(111) with Palladium as Catalyst. Organic Letters. Retrieved from [Link]

  • Semantic Scholar. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014, March 25). What is the role of PPh3 in Heck coupling?. Retrieved from [Link]

  • Wipf Group. (2007, January 30). Basic Principles - Heck Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Heck reaction conditions. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • NIH. (2023, March 8). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Retrieved from [Link]

  • NIH. (2022, March 28). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

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Buchwald-Hartwig amination of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Buchwald-Hartwig Amination of 6-Bromo-3-methylbenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the this compound scaffold. The content is structured to deliver not only a step-by-step protocol but also the underlying scientific principles that govern experimental choices, ensuring both reproducibility and adaptability.

Introduction: The Strategic Importance of C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where a vast number of therapeutic agents are nitrogen-containing compounds.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering a broad substrate scope and high functional group tolerance where traditional methods like nucleophilic aromatic substitution often fail.[1][3]

The 3-methylbenzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of neurologically active and pharmacologically significant molecules. The ability to selectively install amino groups at the C-6 position opens a direct pathway to novel derivatives for structure-activity relationship (SAR) studies and the development of new chemical entities. This guide details a robust protocol for this specific transformation, leveraging palladium catalysis to couple this compound with a representative secondary amine, morpholine.

Reaction Principle and Catalytic Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[4] The catalytic cycle is a well-established sequence of organometallic transformations that synergistically construct the desired C-N bond.[5][6]

The Catalytic Cycle involves three primary stages:

  • Oxidative Addition: A low-valent Palladium(0) species, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This forms a new, higher-valent Pd(II) complex.[6][7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[5]

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond in the product. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][8]

An unproductive side reaction that can occur is β-hydride elimination, which can be minimized through the proper selection of ligands.[1]

Buchwald-Hartwig Catalytic Cycle Figure 1: Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition + Ar-Br Amine_Complex [Ar-Pd(II)(Amine)L₂]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination + Amine Amido_Complex Ar-Pd(II)(Amido)L₂ Amine_Complex->Amido_Complex Deprotonation - H-Base⁺ Amido_Complex->Pd0 Reductive Elimination + Ar-Amine Base Base Base->Amine_Complex

Caption: Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Guided Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components. The choice of conditions for heteroaromatic substrates like benzo[d]isoxazole requires careful consideration to achieve high yields and avoid side reactions.[1]

Parameter Selection Rationale & Recommendations Typical Examples
Palladium Source A Pd(0) source is required to initiate the cycle. Pd(II) sources like Pd(OAc)₂ are often used as they are reduced in situ to the active Pd(0) state.[7][8] Air-stable Pd(0) sources like Pd₂(dba)₃ are also highly effective and common.Pd₂(dba)₃, Pd(OAc)₂
Ligand This is arguably the most critical parameter. For electron-rich and potentially coordinating heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are essential.[9] These ligands promote the rates of both oxidative addition and reductive elimination while preventing catalyst deactivation.[1][10]XPhos, RuPhos, BrettPhos
Base A strong, non-nucleophilic base is required to deprotonate the amine.[7] Sodium tert-butoxide is highly effective but can be incompatible with base-sensitive functional groups.[8] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[8]NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent The solvent must be anhydrous and deoxygenated to protect the air-sensitive catalyst. Aprotic solvents with moderate polarity are typically preferred.Toluene, Dioxane, THF

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine.

Workflow Overview:

Experimental Workflow Figure 2: Experimental Workflow step1 Step 1: Preparation Assemble glassware under inert gas. Weigh reagents into Schlenk tube. step2 Step 2: Reagent Addition Add solvent and amine via syringe. Seal the vessel. step1->step2 step3 Step 3: Reaction Heat to desired temperature (100 °C). Stir vigorously and monitor by TLC/LC-MS. step2->step3 step4 Step 4: Work-up Cool to room temperature. Quench with water. Perform liquid-liquid extraction. step3->step4 step5 Step 5: Purification Dry organic layer. Concentrate under vacuum. Purify by column chromatography. step4->step5 step6 Step 6: Analysis Characterize pure product (NMR, MS). step5->step6

Caption: Figure 2: A summary of the experimental workflow.

Materials and Reagents
Reagent Formula MW ( g/mol ) Amount Equivalents
This compoundC₈H₆BrNO212.05212 mg1.0
MorpholineC₄H₉NO87.12104 µL1.2
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.7218.3 mg0.02 (2 mol%)
RuPhosC₃₀H₄₅OPRu549.7422.0 mg0.04 (4 mol%)
Sodium tert-butoxideNaOt-Bu96.10135 mg1.4
Anhydrous TolueneC₇H₈-5 mL-
Equipment
  • 10 mL Schlenk tube with a magnetic stir bar

  • Inert gas manifold (Argon or Nitrogen)

  • Heating mantle or oil bath with a magnetic stirrer

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure

Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like sodium tert-butoxide are corrosive. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.[5]

  • Reaction Setup (Under Inert Atmosphere):

    • Place a magnetic stir bar into a 10 mL Schlenk tube.

    • Seal the tube with a septum and cycle between vacuum and inert gas (Argon is preferred) three times to ensure an inert atmosphere.[5]

    • Under a positive flow of inert gas, quickly add Pd₂(dba)₃ (18.3 mg, 0.02 equiv), RuPhos (22.0 mg, 0.04 equiv), sodium tert-butoxide (135 mg, 1.4 equiv), and this compound (212 mg, 1.0 equiv) to the Schlenk tube.

  • Solvent and Reagent Addition:

    • Reseal the tube and briefly evacuate and backfill with inert gas.

    • Using a syringe, add anhydrous, deoxygenated toluene (5 mL).

    • Add morpholine (104 µL, 1.2 equiv) via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube tightly.

    • Place the tube into a preheated oil bath set to 100 °C.[9]

    • Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

    • Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[5]

  • Work-up:

    • Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 5 mL of water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-(morpholino)-3-methylbenzo[d]isoxazole.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (air/moisture exposure); Insufficient temperature; Inappropriate ligand/base combination.Ensure all reagents and solvents are anhydrous and the system is fully inert. Increase temperature in 10°C increments. Screen alternative ligands (e.g., XPhos) or a stronger base if applicable.
Hydrodehalogenation The aryl bromide is reduced to an arene (Ar-H). This can be competitive with reductive elimination.Use a more sterically hindered ligand to disfavor this pathway.[7] Lowering the reaction temperature may also help.
Formation of Di-arylated Amine Occurs if the product amine is more reactive than the starting amine (less common with secondary amines).This is generally not an issue with secondary amines but can be controlled by adjusting stoichiometry if observed.
Poor Solubility The base or salts formed may cause stirring issues, especially on a larger scale.Consider a weaker, more soluble base like K₃PO₄ or Cs₂CO₃.[8] Dilute the reaction slightly if necessary.

References

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In Chemistry LibreTexts. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health (NIH). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

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Application Notes and Protocols for the Synthesis of 6-Aryl-3-methylbenzo[d]isoxazoles from 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These compounds have garnered significant attention due to their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] The introduction of an aryl group at the 6-position of the 3-methylbenzo[d]isoxazole core can significantly modulate the biological activity of the parent molecule, making the development of efficient and versatile synthetic routes to these derivatives a key focus in drug discovery and development. This application note provides a detailed guide to the synthesis of 6-aryl-3-methylbenzo[d]isoxazoles from 6-bromo-3-methylbenzo[d]isoxazole, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Alternative palladium-catalyzed methods, such as the Stille and Heck couplings, are also discussed.

The Power of Palladium: A Mechanistic Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. The Suzuki-Miyaura, Stille, and Heck reactions all rely on a catalytic cycle involving a palladium complex that shuttles between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to comprehending the rationale behind the choice of reagents and reaction conditions.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3][4] The catalytic cycle, depicted below, consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: The aryl group from the organoboron species is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 6-aryl-3-methylbenzo[d]isoxazole product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X(L_n) (Ar = Benzo[d]isoxazole) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl ReductiveElimination Reductive Elimination PdII_Diaryl->ReductiveElimination C-C Bond Formation ReductiveElimination->Pd0 Ar-Ar'

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of 6-aryl-3-methylbenzo[d]isoxazoles. Researchers should note that optimization of reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative procedure for the synthesis of 6-phenyl-3-methylbenzo[d]isoxazole.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-phenyl-3-methylbenzo[d]isoxazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
  • Catalyst System (Pd(OAc)₂ and SPhos): Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step, which is often rate-limiting, and facilitates the reductive elimination.[5]

  • Base (K₃PO₄): The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which is necessary for the transmetalation step. Potassium phosphate is a moderately strong base that is effective in many Suzuki couplings and is generally compatible with a wide range of functional groups.

  • Solvent System (Dioxane/Water): The biphasic solvent system of dioxane and water is commonly used for Suzuki reactions. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (argon or nitrogen) prevents the oxidation and deactivation of the catalyst, ensuring a high yield.

Alternative Palladium-Catalyzed Routes

While the Suzuki-Miyaura coupling is often the method of choice due to the stability and low toxicity of boronic acids, other palladium-catalyzed reactions can also be employed for the synthesis of 6-aryl-3-methylbenzo[d]isoxazoles.

Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide.[6]

Reaction Principle: The catalytic cycle is similar to the Suzuki coupling, with the key difference being the transmetalation step, where the aryl group is transferred from the tin atom to the palladium center.

Advantages: Organostannanes are often highly reactive and tolerant of a wide range of functional groups.

Disadvantages: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

A generalized protocol would involve reacting this compound with an aryltributylstannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like toluene or DMF at elevated temperatures.

Heck Reaction

The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[7] While this reaction does not directly produce a biaryl linkage, it can be a valuable tool for introducing alkenyl substituents at the 6-position, which can then be further modified.

Reaction Principle: The Heck reaction involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the product and regenerate the catalyst.

Key Considerations: The Heck reaction requires a base, typically a hindered amine like triethylamine, to neutralize the HBr formed during the catalytic cycle. The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the alkene insertion.

Data Summary and Comparison

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.

Aryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012-1885-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801280-90
4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901082-92
3-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O1101675-85

Note: The yields are estimates based on similar transformations and may vary depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting and Best Practices

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use fresh, high-quality palladium catalyst and ligands.
Insufficiently active baseUse a freshly opened or finely ground base. Consider a stronger base like Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas all solvents and the reaction mixture.
Premature decomposition of boronic acidAdd the boronic acid to the reaction mixture just before heating.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic.
Prolonged reaction at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Purification Tin byproducts (Stille coupling)Use a fluoride workup (e.g., aqueous KF solution) to precipitate tin salts.
Ligand-related impuritiesChoose a ligand that is easily separable by chromatography or consider a ligand-free system if applicable.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 6-aryl-3-methylbenzo[d]isoxazoles from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products with a broad substrate scope. This application note provides a comprehensive guide, from mechanistic understanding to practical experimental protocols and troubleshooting, to aid scientists in the efficient synthesis of these valuable compounds for drug discovery and development.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

  • Heck, R. F. Org. React.1982 , 27, 345–390. [Link]

  • Zhu, J., et al. The recent progress of isoxazole in medicinal chemistry. Bioorg. Med. Chem.2018 , 26(12), 3065-3075. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457–2483. [Link]

  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004 , 80(8), 359-371. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41(22), 4176–4211. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient monoarylation of 2-amino- and 2-aryl-1,3-thiazoles. Angew. Chem. Int. Ed.2008 , 47(26), 4851-4854. [Link]

  • Velcicky, J., et al. Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. J. Am. Chem. Soc.2011 , 133(18), 6948-6951. [Link]

  • Qiu, D., et al. Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein J. Org. Chem.2023 , 19, 1562–1567. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • NROChemistry. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Khan, I., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules2018 , 23(5), 1083. [Link]

  • Ali, A., et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal2018 , 12(1), 54. [Link]

  • Hassan, S. S. M., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020 , 25(21), 5089. [Link]

  • Zhu, J.; Mo, J.; Lin, H.; Chen, Y.; Sun, H. The recent progress of isoxazole in medicinal chemistry. Bioorg. Med. Chem.2018 , 26(12), 3065-3075. [Link]

  • Ahmed, S. M.; Hussain, F. H. S.; Quadrelli, P. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco J. Med. Sci.2021 , 25(2), 1-10. [Link]

  • Li, W., et al. Highly Selective Synthesis of Dihydrobenzo[d]isoxazoles and Dihydrobenzo[d]oxazoles from Oximes and Arynes via in Situ Generation of Nitrones. Org. Lett.2017 , 19(12), 3135-3138. [Link]

  • Bakulev, V. A., et al. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein J. Org. Chem.2013 , 9, 2457-2465. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bromodomain Inhibitors Utilizing 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epigenetic Readers

Bromodomains are a class of protein modules, approximately 110 amino acids in length, that function as epigenetic "readers." They specifically recognize and bind to ε-N-acetylated lysine residues on histone tails and other proteins.[[“]] This recognition is a critical event in chromatin remodeling and the regulation of gene transcription.[2] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene expression and have been implicated in a wide range of diseases, including cancer, inflammation, and cardiovascular conditions.[3][4] Consequently, the development of small molecule inhibitors that block the function of these bromodomains has emerged as a promising therapeutic strategy.[5]

The 3-methylbenzo[d]isoxazole scaffold has been identified as a privileged structure in the design of potent and selective bromodomain inhibitors.[6] This core can be strategically functionalized to optimize binding affinity and selectivity for the target bromodomain. The bromine atom on the aromatic ring, as in 6-Bromo-3-methylbenzo[d]isoxazole , serves as a versatile chemical handle for introducing diverse substituents through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop highly effective drug candidates.

This document provides detailed protocols for the application of this compound in the synthesis of potential bromodomain inhibitors via two powerful and widely used synthetic methodologies: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthetic Strategy Overview: The Role of Cross-Coupling Reactions

The bromine atom at the 6-position of the 3-methylbenzo[d]isoxazole core is amenable to a variety of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the introduction of aryl, heteroaryl, or amine functionalities, which can be designed to interact with key residues within the acetyl-lysine binding pocket of the target bromodomain.

G cluster_0 Core Scaffold cluster_1 Synthetic Pathways cluster_2 Inhibitor Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Boronic Acid/Ester, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Amine, Pd Catalyst, Base Inhibitor_A 6-Aryl-3-methylbenzo[d]isoxazole (e.g., targeting WPF shelf) Suzuki->Inhibitor_A Inhibitor_B 6-Amino-3-methylbenzo[d]isoxazole (e.g., interacting with ZA loop) Buchwald->Inhibitor_B G cluster_0 Reaction Setup cluster_1 Work-up & Purification Setup 1. Combine Reactants: - this compound - Amine - Base (NaOt-Bu) Catalyst 2. Add Catalyst System: - Pd Source (Pd₂(dba)₃) - Ligand (XPhos) Setup->Catalyst Solvent 3. Add Anhydrous Solvent (Toluene) Catalyst->Solvent Degas 4. Degas & Heat (110 °C) Solvent->Degas Quench 5. Quench Reaction (aq. NH₄Cl) Degas->Quench Reaction Complete Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify (Column Chromatography) Dry->Purify

Sources

Application Notes & Protocols: Catalytic C-H Activation for Benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a Privileged Scaffold

The benzisoxazole motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the antipsychotic risperidone and the anticonvulsant zonisamide.[1] Traditional synthetic routes to these valuable heterocycles often require pre-functionalized starting materials and multiple steps, leading to significant synthetic inefficiency and waste generation.

In recent years, transition-metal-catalyzed carbon-hydrogen (C–H) activation has emerged as a transformative strategy in organic synthesis.[2][3] This approach allows for the direct conversion of ubiquitous C–H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom- and step-economical pathway. This guide provides an in-depth overview and detailed protocols for the synthesis of benzisoxazoles via catalytic C–H activation, focusing on the underlying mechanisms and practical experimental considerations for researchers in drug development and synthetic chemistry.

Theoretical Background & Mechanistic Principles

The power of C–H activation lies in its ability to bypass traditional functional group interconversions. In the context of benzisoxazole synthesis, the strategy typically involves the ortho-C–H bond of an aromatic precursor being functionalized and subsequently cyclized to form the heterocyclic ring.

The Role of Directing Groups: Achieving regioselectivity is a primary challenge in C–H activation. To overcome this, most modern methods employ a directing group (DG) attached to the substrate. This DG coordinates to the metal catalyst, positioning it in close proximity to a specific C–H bond (typically ortho), thereby facilitating selective activation. For benzisoxazole synthesis, functionalities like amides or hydroxamic acids are commonly employed as directing groups.[4][5][6]

General Catalytic Cycles: While specific pathways vary depending on the metal, oxidant, and substrate, most inner-sphere mechanisms share common fundamental steps.[7] A generalized catalytic cycle often involves:

  • Coordination: The directing group on the substrate coordinates to the metal center.

  • C–H Activation/Metallation: The catalyst cleaves the targeted ortho C–H bond, forming a metallacyclic intermediate. This is often the rate-determining step and can occur via several pathways, such as Concerted Metalation-Deprotonation (CMD).[8]

  • Coupling/Insertion: The metallacycle reacts with a coupling partner (e.g., an aldehyde, alkyne).

  • Reductive Elimination/Cyclization: The final C-C or C-N bond is formed, releasing the product.

  • Catalyst Regeneration: The catalyst is regenerated by an oxidant, completing the cycle.

Below are simplified representations of catalytic cycles for commonly used metals in this transformation.

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Pd(II)/Pd(IV) Catalytic Cycle", labelloc=t, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, penwidth=1.5]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", penwidth=1.2];

// Nodes Pd_II [label="Pd(II) Catalyst", color="#4285F4", fontcolor="#202124"]; Coordination [label="Coordination with\nSubstrate-DG", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Palladacycle [label="Palladacycle\nIntermediate", color="#34A853", fontcolor="#202124"]; Oxidative_Addition [label="Oxidative Addition\n(Coupling Partner)", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Pd_IV [label="Pd(IV) Intermediate", color="#EA4335", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive Elimination\n& Cyclization", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Product [label="Benzisoxazole\nProduct", shape=cds, style=filled, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; Regeneration [label="Catalyst\nRegeneration\n(Oxidant)", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Edges Pd_II -> Coordination [label="+ Substrate"]; Coordination -> Palladacycle [label="C-H Activation\n(CMD)"]; Palladacycle -> Oxidative_Addition; Oxidative_Addition -> Pd_IV; Pd_IV -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd_II [label="Regeneration"]; }

Figure 1: Simplified Pd(II)/Pd(IV) catalytic cycle for benzisoxazole synthesis.

digraph "Rhodium_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Rh(III) Catalytic Cycle", labelloc=t, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, penwidth=1.5]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", penwidth=1.2];

// Nodes Rh_III [label="[Cp*Rh(III)] Catalyst", color="#EA4335", fontcolor="#FFFFFF"]; Coordination [label="Coordination with\nSubstrate-DG", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Rhodacycle [label="Rhodacycle\nIntermediate", color="#34A853", fontcolor="#202124"]; Migratory_Insertion [label="Migratory Insertion\n(e.g., Alkyne)", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Rh_III_Intermediate [label="7-Membered\nRhodacycle", color="#4285F4", fontcolor="#202124"]; Reductive_Elimination [label="Reductive Elimination\n& Cyclization", shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Product [label="Benzisoxazole\nProduct", shape=cds, style=filled, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];

// Edges Rh_III -> Coordination [label="+ Substrate"]; Coordination -> Rhodacycle [label="C-H Activation\n(CMD)"]; Rhodacycle -> Migratory_Insertion; Migratory_Insertion -> Rh_III_Intermediate; Rh_III_Intermediate -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Rh_III [label="Regeneration"]; }

Figure 2: Simplified Rh(III) catalytic cycle for benzisoxazole synthesis.

Key Catalytic Systems & Protocols

Several transition metals, including palladium, rhodium, ruthenium, and copper, have been successfully employed for this transformation.[4][9][10] Each system offers unique advantages in terms of substrate scope, reaction conditions, and cost.

Palladium-Catalyzed [4+1] Annulation

Palladium catalysis is highly versatile for C–H functionalization. A notable method involves the [4+1] annulation of N-phenoxyacetamides with aldehydes to construct the benzisoxazole core.[1][11][12] This reaction is significant as it keeps the N-O bond of the starting material intact, incorporating it into the final product.

Rationale: The N-phenoxyacetamide serves a dual purpose: the amide acts as an effective directing group for ortho C-H activation, and the N-O linkage becomes part of the heterocyclic ring. Aldehydes are used as a one-carbon source for the annulation. An oxidant like tert-butyl hydroperoxide (TBHP) is crucial for regenerating the active Pd(II) catalyst, likely via a Pd(II)/Pd(IV) cycle.[4]

Representative Protocol: Pd(II)-Catalyzed Synthesis of 3-Phenyl-1,2-benzisoxazole [1]

  • Reagents & Equipment:

    • N-phenoxyacetamide (1.0 equiv)

    • Benzaldehyde (1.5 equiv)

    • Palladium(II) trifluoroacetate [Pd(TFA)₂] (10 mol%)

    • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (2.5 equiv)

    • tert-Amyl alcohol (t-AmOH), as solvent (0.1 M)

    • Schlenk tube or sealed vial, magnetic stirrer, heating block/oil bath

    • Standard glassware for workup and column chromatography apparatus

  • Step-by-Step Procedure:

    • To a dry Schlenk tube under a nitrogen atmosphere, add N-phenoxyacetamide (e.g., 0.2 mmol, 30.2 mg), Pd(TFA)₂ (0.02 mmol, 6.6 mg).

    • Evacuate and backfill the tube with nitrogen three times.

    • Add t-AmOH (2.0 mL) via syringe, followed by benzaldehyde (0.3 mmol, 30.6 µL).

    • Finally, add TBHP (0.5 mmol, 64 µL) to the mixture.

    • Seal the tube tightly and place it in a preheated oil bath or heating block at 60 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-1,2-benzisoxazole.

Rhodium-Catalyzed Annulation

Rhodium(III) catalysts, particularly those bearing a Cp* ligand (pentamethylcyclopentadienyl), are exceptionally effective for C-H activation reactions.[2] In some rhodium-catalyzed systems using N-phenoxyacetamides, the N-O bond acts as an internal oxidant, leading to different product outcomes compared to the palladium system.[4] However, other rhodium-catalyzed methods have been developed for the synthesis of related heterocycles like indazoles from azobenzenes and aldehydes, showcasing the power of Rh(III) in C-H activation/annulation cascades.[13]

Copper-Catalyzed Synthesis

Copper catalysts present a more economical and environmentally benign alternative to precious metals like palladium and rhodium.[9] Copper-catalyzed methods often proceed via an aerobic oxidative C-H/N-H or C-H/O-H annulation pathway. While many copper-catalyzed routes lead to benzoxazoles, related strategies can be adapted for benzisoxazole synthesis, for instance, through domino reactions involving in-situ generated aryl azides.[9][14][15]

Rationale: These reactions often involve a Cu(I)/Cu(III) or Cu(II)/Cu(0) catalytic cycle. The directing group facilitates the formation of a cupracycle intermediate. Molecular oxygen (from air) is frequently used as the terminal oxidant, making the process highly sustainable.

Data Comparison of Catalytic Systems

The choice of catalyst significantly impacts the reaction's scope, efficiency, and conditions. The table below summarizes typical parameters for different metal-catalyzed approaches to benzisoxazole and related heterocycles.

Catalyst System Directing Group Coupling Partner Typical Oxidant Temp (°C) Yield Range Key Advantages Reference
Pd(TFA)₂ -NHAc on O-arylAldehydesTBHP60-8060-95%Broad substrate scope, mild conditions.[1][12]
[Cp*RhCl₂]₂ AzobenzeneAldehydes(Internal)100-12070-98%High efficiency, functional group tolerance.[13]
Cu(OAc)₂ Hydroxamic Acid(Intramolecular)Air (O₂)110-14055-90%Low cost, uses air as oxidant.[9]
[RuCl₂(p-cymene)]₂ Carboxylic AcidAlkynesCu(OAc)₂100-12065-92%Good for annulation with alkynes.[10]
Co(OAc)₂ AminoquinolineAlkynesAgOAc100-13050-85%Utilizes earth-abundant metal.[16][17]

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient oxidant. 3. Poor directing group ability. 4. Reaction temperature too low.1. Use fresh catalyst; consider pre-activation if necessary. 2. Increase oxidant loading incrementally (e.g., from 2.5 to 4.0 equiv). 3. Screen alternative directing groups (e.g., pivaloyl instead of acetyl). 4. Increase temperature in 10 °C increments.
Formation of Side Products 1. Homocoupling of starting material. 2. Over-oxidation or degradation. 3. Competing reaction pathways.1. Lower catalyst loading; add a ligand (e.g., phosphine for Pd). 2. Reduce reaction time or temperature; use a milder oxidant. 3. Screen different solvents; solvent can influence selectivity.[4]
Poor Regioselectivity 1. Steric hindrance near directing group. 2. Electronic effects overpowering directing group.1. Modify the directing group to be more or less sterically demanding. 2. This is an inherent substrate limitation; C-H activation is often governed by sterics over electronics in directed reactions.
Difficulty in Purification 1. Residual metal catalyst. 2. Complex mixture of byproducts.1. Wash the organic extract with aqueous solutions that can complex the metal (e.g., NH₄OH for copper). 2. Re-optimize reaction conditions (see above) to improve selectivity before scaling up.

Conclusion and Future Outlook

Catalytic C-H activation has fundamentally changed the approach to synthesizing complex molecules like benzisoxazoles. Palladium, rhodium, and copper-based systems provide robust and versatile methods for their construction directly from simple precursors. This atom-economical strategy minimizes waste and synthetic steps, aligning with the principles of green chemistry.

Future research will likely focus on expanding the substrate scope, developing enantioselective variants using chiral ligands, and utilizing more sustainable and earth-abundant first-row transition metals like cobalt and iron.[16][18] The continued development of novel and more efficient directing groups, including transient or removable ones, will further enhance the power and applicability of this synthetic paradigm in both academic and industrial settings.[19]

References

  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014).
  • Duan, P., et al. (2014).
  • Request PDF | Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (n.d.).
  • Gao, X. A., Yan, R. L., Wang, X. X., Yan, H., Li, J., Guo, H., & Huang, G. S. (2012). Pd(II)-catalyzed synthesis of benzisoxazolones from benzohydroxamic acids via C-H activation. The Journal of Organic Chemistry, 77(17), 7700–7705. [Link]

  • Request PDF | Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. (n.d.).
  • Copper-Catalyzed C-H Activation for the Synthesis of Benzoxazoles. (2009). Sci-Hub.
  • Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. (n.d.). Semantic Scholar.
  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones. (2019). PubMed.
  • Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide. (2020).
  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionaliz
  • Copper(II)
  • The main mechanisms of C-H activ
  • A Simple and Versatile Amide Directing Group for C–H Functionaliz
  • Oxidizing and transient directing groups in C-H activ
  • Directing groups (DG) based strategies for C−H activation. (n.d.).
  • CH activation mechanism by Sanford and co‐workers. (n.d.).
  • Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in C–H Bond Functionalization with Ruthenium-Based C
  • Rhodium catalyzed chelation-assisted C-H bond functionaliz
  • Hydroarylations by cobalt-catalyzed C–H activ
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.). NIH.
  • Organometallic C-H Bond Activation: An Introduction. (n.d.). Department of Chemistry and Chemical Biology.
  • C–H Functionalization Reaction Manual. (n.d.). Sigma-Aldrich.
  • Synthesis of Benzisoxazolones by Ruthenium and Copper C
  • COBALT CATALYZED (sp2)
  • Asymmetric Ruthenium-Catalyzed C-H Activation by a Versatile Chiral-Amide-Directing Str
  • Cobalt/Salox-Catalyzed Enantioselective C-H Functionaliz
  • Cobalt/Salox-Catalyzed Enantioselective Dehydrogenative C-H Alkoxylation and Amin
  • Rhodium-catalyzed triazole-directed C-H bond functionalization of arenes with diazo compounds. (2018). PubMed.
  • Ruthenium(ii)
  • Request PDF | Ruthenium catalyzed C-H functionalization to medicinally relevant heterocycles. (n.d.).
  • Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 133(32), 12414–12417. [Link]

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Application Note & Protocols: Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a wide array of biologically active compounds and FDA-approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent parecoxib, underscores its significance. The isoxazole moiety is not merely a passive structural component; its unique electronic properties and the labile N-O bond offer opportunities for further synthetic transformations, making it a versatile intermediate. The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, most commonly an alkyne, stands out as the most robust and widely employed method for constructing the isoxazole core. This reaction, a classic example of 1,3-dipolar cycloaddition, is prized for its efficiency, high degree of regioselectivity, and amenability to creating diverse molecular libraries.

This comprehensive guide provides an in-depth exploration of the nitrile oxide cycloaddition for isoxazole synthesis. It is designed for researchers and professionals in drug development, offering not just procedural steps but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting. We will delve into the theoretical framework of the reaction, present detailed, field-tested protocols for the in situ generation of nitrile oxides, and provide a comparative analysis of common synthetic strategies.

Theoretical Background: The [3+2] Cycloaddition Mechanism

The synthesis of isoxazoles via this route is fundamentally a pericyclic reaction known as a 1,3-dipolar cycloaddition. This process involves the concerted reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (an alkyne) to form a five-membered heterocyclic ring.

Nitrile oxides (R-C≡N⁺-O⁻) are transient, highly reactive species that are typically generated in situ to prevent their dimerization into furoxans. The reaction proceeds through a concerted mechanism, meaning bond formation occurs in a single step via a cyclic transition state. The regioselectivity of the cycloaddition—determining which of the two possible regioisomers is formed—is governed by the electronic and steric properties of both the nitrile oxide and the alkyne, a concept well-rationalized by Frontier Molecular Orbital (FMO) theory.

Several methods have been developed for the in situ generation of nitrile oxides, each with its own advantages and substrate compatibility. The two most prevalent approaches are:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the base-mediated elimination of a hydrogen halide from a hydroximoyl halide precursor.

  • Oxidation of Aldoximes: A more direct approach where an aldoxime is oxidized to the corresponding nitrile oxide using a variety of oxidizing agents. This method avoids the often harsh conditions required for the preparation of hydroximoyl halides.

The choice of method depends on factors such as the stability of the starting materials, functional group tolerance, and desired reaction conditions.

Experimental Workflows & Logical Relationships

To visualize the overall process, the following diagram outlines the key stages from precursor to the final isoxazole product.

G cluster_0 Nitrile Oxide Generation (In Situ) cluster_1 Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide Intermediate Aldoxime->Nitrile_Oxide Oxidation (e.g., Oxone, t-BuOI, PhI(OAc)₂) Hydroximoyl_Halide Hydroximoyl Halide Hydroximoyl_Halide->Nitrile_Oxide Dehydrohalogenation (e.g., Et₃N, AgOAc) Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole Aldehyde Aldehyde Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkyne

Caption: General workflow for isoxazole synthesis.

The following diagram illustrates the concerted [3+2] cycloaddition mechanism between a nitrile oxide and a terminal alkyne.

Application Note and Protocol for the Purification of 6-Bromo-3-methylbenzo[d]isoxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 6-Bromo-3-methylbenzo[d]isoxazole, a key heterocyclic intermediate in medicinal chemistry, using column chromatography. The protocol emphasizes a systematic approach, beginning with thin-layer chromatography (TLC) for solvent system optimization, followed by a detailed procedure for flash column chromatography. This application note is designed to be a practical resource for researchers, offering insights into the principles behind the purification strategy and troubleshooting guidance to ensure the isolation of a high-purity compound.

Introduction

This compound is a member of the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with applications as antipsychotic, anticonvulsant, and anti-inflammatory agents[1][2][3]. The bromine atom at the 6-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs[4].

Given its importance as a synthetic intermediate, obtaining this compound in high purity is paramount for the success of subsequent synthetic steps and for accurate biological evaluation. Column chromatography is a fundamental and widely used technique for the purification of organic compounds in a research setting[5][6]. This application note details a robust protocol for the purification of this compound using silica gel column chromatography.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and potential hazards of this compound is essential for its safe handling and for the development of an effective purification strategy.

PropertyValueReference
CAS Number 66033-69-0[7]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
Appearance Solid[1]
Polarity Insight A calculated LogP of 3.2437 for the similar 6-Bromo-3-chlorobenzo[d]isoxazole suggests moderate non-polarity.

Safety Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Principles of Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase[1]. For the purification of moderately non-polar organic molecules like this compound, normal-phase chromatography is typically employed. In this setup, a polar stationary phase (silica gel) is used in conjunction with a non-polar or moderately polar mobile phase (eluent).

Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus move down the column more slowly. Conversely, less polar compounds will spend more time in the mobile phase and elute from the column more quickly. The choice of the mobile phase is critical and is optimized by first performing thin-layer chromatography (TLC)[8].

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the chromatography column and solvent volumes can be made for different quantities of crude material.

Materials and Equipment
  • Crude this compound

  • Silica gel for flash chromatography (230-400 mesh)[9][10][11]

  • Hexane (or heptane, as a less toxic alternative)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • TLC plates (silica gel coated with UV254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Collection tubes or flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Cotton or glass wool

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Optimal Solvent System (Rf ≈ 0.3) Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Informs Sample_Loading Crude Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution Elution with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Identifies Solvent_Removal Solvent Evaporation (Rotary Evaporator) Pooling->Solvent_Removal Final_Product Pure 6-Bromo-3-methyl- benzo[d]isoxazole Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 30% ethyl acetate).

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Place one TLC plate in each developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp at 254 nm.

  • The optimal solvent system is the one that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities[12][13]. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front[8]. For this compound, a starting point of 10-20% ethyl acetate in hexane is recommended.

Step 2: Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size. A general rule of thumb is to use a mass of silica gel that is 30-50 times the mass of the crude sample[1].

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

  • In a beaker, prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). Stir to remove any air bubbles.

  • With the column stopcock closed, pour the slurry into the column.

  • Open the stopcock to allow the solvent to drain, and gently tap the sides of the column to ensure even packing of the silica gel.

  • Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

  • Wet Loading (for soluble samples): Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Using a pipette, carefully add the solution to the top of the column.

  • Dry Loading (recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add the optimized mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes or small flasks). For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Maintain the solvent level above the silica gel bed at all times to prevent the column from cracking.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute more polar impurities after the desired compound has been collected.

Step 5: Analysis of Fractions and Isolation of Pure Compound

  • Analyze the collected fractions by TLC to identify which ones contain the pure this compound. Spot every few fractions on a TLC plate alongside a spot of the crude starting material.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid is the purified this compound. Determine the yield and characterize the compound using appropriate analytical techniques (e.g., NMR, melting point).

Troubleshooting

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Aim for a larger ΔRf between the product and impurities.
Column overloading.The mass of the crude sample should ideally be 1-5% of the mass of the silica gel[2]. Use a larger column if necessary.
Cracked or Channeled Column The column ran dry.Ensure the solvent level always remains above the stationary phase.
Poor packing of the silica gel.Ensure the silica gel is packed uniformly as a slurry without air bubbles.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
The compound may be degrading on the acidic silica gel.Consider using neutral alumina as the stationary phase or adding a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase to neutralize the silica[2].

Conclusion

The protocol described in this application note provides a reliable and systematic method for the purification of this compound using silica gel column chromatography. By emphasizing the preliminary optimization of the mobile phase with TLC and adhering to proper column packing and elution techniques, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

  • Wikipedia. (2023). Benzisoxazole. [Link]

  • Sorbead India. (n.d.). Range Of Silica Gel Mesh For Column Chromatography. [Link]

  • Medium. (2016). Silica Gel Mesh Important for Effective Thin-layer & Flash Chromatography. [Link]

  • Wikipedia. (2023). Column chromatography. [Link]

  • Using The Right Mesh Size Of The Silica Gel For Column Chromatography. (2023). [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • National Center for Biotechnology Information. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns. [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

  • Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. [Link]

  • University of Calgary. (n.d.). Column chromatography. [Link]

  • National Center for Biotechnology Information. (2024). Chromatography. [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

Sources

recrystallization procedure for 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A General Protocol for the Recrystallization and Purification of 6-Bromo-3-methylbenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complicate structural analysis and biological testing. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds.[3] This application note provides a detailed, adaptable protocol for the recrystallization of this compound. It emphasizes the underlying principles of solvent selection and procedural steps, empowering researchers to optimize the purification of this specific molecule and its analogs.

Part 1: The Science of Recrystallization & Strategic Solvent Selection

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4][5] The core principle involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The organized structure of the growing crystals naturally excludes impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[5]

The Causality Behind Solvent Choice:

The success of recrystallization hinges almost entirely on the selection of an appropriate solvent. An ideal solvent is not merely one that dissolves the compound, but one that meets a specific set of criteria:

  • High-Temperature Solubility: The solvent must effectively dissolve the target compound (this compound) at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified solid.[5]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

Given that specific solubility data for this compound is not widely published, a systematic screening of potential solvents is the most scientifically sound approach. Based on the bromo-aromatic and heterocyclic nature of the molecule, several solvent systems are proposed. A patent for purifying similar benzoxazole compounds suggests that solvent systems involving ethyl acetate and a non-polar solvent, or acetone and acetonitrile, can be effective.[6]

Part 2: Proposed Solvent Systems for Screening

The following table summarizes candidate solvents and the rationale for their selection. Researchers should perform small-scale tests with a few milligrams of the crude material to determine the optimal solvent or solvent pair before committing to a large-scale purification.

Solvent/System Boiling Point (°C) Rationale & Comments
Ethanol 78A common polar protic solvent effective for many aromatic compounds. May require the addition of water as an anti-solvent.
Isopropanol 82Similar to ethanol but slightly less polar; a good alternative to screen.
Ethyl Acetate 77A medium-polarity solvent often effective for heterocyclic compounds. Can be paired with a non-polar anti-solvent.[6]
Acetone 56A polar aprotic solvent; its high volatility makes it easy to remove.[6]
Ethyl Acetate / Hexane VariableA two-solvent system. The compound is dissolved in hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.[4][7]
Ethanol / Water VariableA common mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then redissolved with a drop of ethanol before cooling.

Part 3: Comprehensive Recrystallization Workflow

This protocol is a self-validating system, beginning with small-scale screening to establish the ideal conditions for the full-scale purification.

Materials & Equipment
  • Chemicals: Crude this compound, candidate solvents (see table above), activated carbon (optional), anhydrous sodium sulfate or magnesium sulfate.

  • Glassware & Hardware: Erlenmeyer flasks (multiple sizes), graduated cylinders, heating mantle or hot plate, magnetic stirrer and stir bars, powder funnel, Pasteur pipettes, Buchner funnel and flask, vacuum source, filter paper, watch glass, spatula.

Visualized Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_iso Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum volume of hot solvent A->B C 3. Heat until fully dissolved B->C D 4. (Optional) Add activated carbon for decolorization C->D If solution is colored F 6. Allow solution to cool slowly to room temp C->F If no decolorization needed E 5. (Optional) Perform hot gravity filtration D->E E->F G 7. Cool further in an ice bath F->G H 8. Collect crystals via vacuum filtration G->H I 9. Wash crystals with ice-cold solvent H->I J 10. Dry crystals under vacuum or air I->J K 11. Characterize for purity (MP, HPLC, NMR) J->K

Caption: Recrystallization workflow for this compound.

Step-by-Step Experimental Protocol
  • Solvent Selection (Small-Scale Test):

    • Place ~20-30 mg of crude this compound into a small test tube.

    • Add a candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.

    • Heat the test tube in a water or sand bath. The compound should dissolve completely.

    • Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent. Repeat for other candidate solvents to find the best one.

  • Dissolution of the Crude Solid:

    • Place the bulk of the crude this compound into an Erlenmeyer flask (choose a size that will be no more than half-full with solvent).

    • Add a magnetic stir bar.

    • On a hot plate, bring the selected solvent to a gentle boil in a separate flask.

    • Add the hot solvent to the flask containing the solid in small portions, with stirring. Add just enough solvent to fully dissolve the solid at the boiling point. Adding excess solvent will reduce the final yield.[7]

  • Decolorization (Optional):

    • If the resulting solution is colored (and the pure compound is known to be colorless), colored impurities are present.

    • Remove the flask from the heat and allow it to cool slightly.

    • Add a very small amount of activated carbon (a spatula tip) to the solution. Caution: Never add carbon to a boiling solution, as violent bumping can occur.

    • Re-heat the solution to boiling for a few minutes. The carbon will adsorb the colored impurities.[5]

  • Hot Gravity Filtration (Only if carbon was used):

    • This step removes the activated carbon or any insoluble impurities.

    • Place a piece of fluted filter paper in a stemless powder funnel.

    • Place the funnel over a clean Erlenmeyer flask on the hot plate and pre-heat the apparatus with hot solvent vapor to prevent premature crystallization.

    • Pour the hot solution through the filter paper as quickly as possible.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.[7]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[5] Using too much wash solvent or warm solvent will dissolve some of the product, lowering the yield.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.

    • Further analysis by HPLC, TLC, or NMR spectroscopy can confirm purity and structural integrity.

Part 4: Troubleshooting & Expert Insights

Problem Probable Cause(s) Solution(s)
No Crystals Form 1. Too much solvent was added. 2. The solution is supersaturated.1. Boil off some of the solvent to re-saturate the solution and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure.1. Re-heat the solution to dissolve the oil, add more solvent, and re-cool. 2. Switch to a lower-boiling point solvent or a different solvent system.
Very Low Yield 1. Too much solvent was used. 2. Crystals were washed with warm or excessive solvent. 3. Premature crystallization during hot filtration.1. Try to recover more product by evaporating the mother liquor. 2. Ensure wash solvent is ice-cold and used sparingly. 3. Ensure the filtration apparatus is pre-heated before filtering the hot solution.

Part 5: Safety Precautions

  • Compound Hazard: this compound is classified with GHS07 (Warning) and is harmful if swallowed (H302). Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Hazards: Most organic solvents are flammable. All heating should be performed using a heating mantle or steam bath in a well-ventilated fume hood. Avoid open flames.

  • General Precautions: Review the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.

References

  • Recrystallization and Crystallization. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qYY0z8OyTwT_oKJB7UOF-rxLubdr0p398GsoWXjkJXeXgw9hD8MZPlTl3u22PgyB9vCJqMJEh_odLpE6A0jeoqm6160Fl0lBsnhPot98AbkLv99IGb7giTORVwVpfnB9t1WWjd3FyyCgWgEbTQ1D0xbUDOFhQg_lPRUmejnl1lACsohSSJ6WlErLh9MnX3Go-dE=]
  • This compound AldrichCPR | Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003558]
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  • 6-Bromo-3-methylbenzo[c]isoxazole. Smolecule. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrzYxuYG2KyniXLpTdu538Jtx6MxDau8ZMS36ebtyjUo7guOzDepYs74WnCRgV7usRXUbRMhFLRwBcvklx5g3JwYxH-ckfL73nuHe2zEKbsCoKSEUlcNoSh0bDXxP7WfvoW_RlZQbT]
  • Recrystallization (chemistry). Wikipedia. [Link: https://en.wikipedia.
  • Recrystallization. University of Wisconsin-Madison. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4u_B4_ZVaDPHYxZbBX8r-ErLY9HN-a2i4FWCTOP39Yn5AZNmHdRV8eCY2gg404vdum3yVDmo8ccZRrDVVxX_L8_LJn6z6DGhNX7oeL_6QmSuBz10vRZvsZKI3UUWwbM1bFwMGbe14v4pI_sdjVz1I-PCGBt_Ct-GYwoY=]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link: https://www.mt.
  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents. [Link: https://patents.google.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7533694/]

Sources

Application Note & Protocol: A Guide to Microwave-Assisted Synthesis of Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazoles and the Advent of Microwave Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry and drug development.[1] This privileged structure is present in a wide array of pharmaceuticals, including the anti-inflammatory agent parecoxib, the antibiotic oxacillin, and the anticonvulsant zonisamide. The diverse biological activities exhibited by isoxazole derivatives, such as antiviral, antimicrobial, anticancer, and antidiabetic properties, continue to drive research into novel and efficient synthetic methodologies.[1]

Traditionally, the synthesis of isoxazoles has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[2] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative.[3][4][5] Microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature that can dramatically accelerate reaction rates.[4][6] This technique aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[3][7][8] This application note provides a comprehensive guide to the experimental setup for the microwave-assisted synthesis of isoxazoles, detailing the underlying mechanisms, a step-by-step protocol, and critical safety considerations.

Mechanistic Insights: The 1,3-Dipolar Cycloaddition Pathway

The most prevalent and versatile method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition.[9][10][11] This reaction involves the combination of a 1,3-dipole (a molecule with a delocalized three-atom pi-system containing four pi-electrons) and a dipolarophile (typically an alkene or alkyne). In the context of isoxazole synthesis, the key 1,3-dipole is a nitrile oxide, which is often generated in situ from an aldoxime or hydroximinoyl chloride.[12]

The general mechanism for the microwave-assisted synthesis of isoxazoles from chalcones (α,β-unsaturated ketones) and hydroxylamine hydrochloride proceeds as follows:

  • Formation of the Oxime: The reaction is initiated by the condensation of the chalcone with hydroxylamine.

  • Cyclization: The resulting oxime intermediate undergoes a cyclization reaction to form the isoxazole ring.

Microwave irradiation significantly accelerates this process by providing rapid and uniform heating, which overcomes the activation energy barrier for the cyclization step more efficiently than conventional heating.[3][13] This leads to a substantial reduction in reaction time, often from hours to mere minutes, and an improvement in the overall yield.[1][2]

Experimental Workflow for Microwave-Assisted Isoxazole Synthesis

The following diagram illustrates the general workflow for the synthesis of isoxazoles using microwave irradiation, from reagent preparation to product isolation and purification.

experimental_workflow Experimental Workflow: Microwave-Assisted Isoxazole Synthesis reagents Reagent Preparation - Chalcone - Hydroxylamine HCl - Base (e.g., NaOH) - Solvent (e.g., Ethanol) mixing Mixing of Reactants in Microwave Vial reagents->mixing microwave Microwave Irradiation - Set Temperature - Set Time - Set Power mixing->microwave cooling Cooling to Room Temperature microwave->cooling precipitation Product Precipitation (e.g., on ice bath) cooling->precipitation filtration Filtration & Washing precipitation->filtration drying Drying of Product filtration->drying analysis Characterization - TLC - Melting Point - FT-IR, NMR, Mass Spec drying->analysis

Caption: A schematic overview of the key steps involved in the microwave-assisted synthesis of isoxazoles.

Detailed Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol provides a representative method for the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride under microwave irradiation.[1][2]

Materials and Equipment:

  • Substituted Chalcone (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Sodium hydroxide (to create an ethanolic solution)

  • Ethanol

  • Dedicated laboratory microwave reactor with sealed vessel technology and appropriate pressure and temperature sensors

  • Microwave process vials (designed for the specific reactor) with caps and septa

  • Magnetic stir bars

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Ice bath

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • Instrumentation for product characterization (FT-IR, NMR, Mass Spectrometry)

Procedure:

  • Reagent Preparation: In a suitable beaker, prepare an ethanolic sodium hydroxide solution.

  • Reaction Mixture Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, add the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol).

  • Solvent Addition: Add the ethanolic sodium hydroxide solution to the microwave vial containing the reactants.

  • Sealing the Vessel: Tightly seal the vial with a Teflon septum and an appropriate cap. Caution: Ensure the vial is sealed correctly to withstand the pressure generated during the reaction.[14]

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters as indicated in the table below. The specific power, temperature, and time may require optimization for different substrates.[1]

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (typically below 50°C) using the instrument's cooling system before removing it from the microwave cavity.[14]

  • Product Isolation: Carefully open the vial in a fume hood. Transfer the reaction mixture to a beaker and place it on an ice bath to facilitate the precipitation of the solid product.[1]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a suitable temperature.

  • Analysis and Characterization:

    • Monitor the reaction progress and purity of the final product using TLC.[1]

    • Determine the melting point of the synthesized compound.[1]

    • Confirm the structure of the isoxazole derivative using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.[2][15]

Key Reaction Parameters and Optimization

The efficiency of microwave-assisted synthesis is highly dependent on the reaction parameters. The following table provides a comparison of typical parameters for microwave synthesis versus conventional heating for the preparation of isoxazoles from chalcones.

ParameterMicrowave-Assisted SynthesisConventional HeatingRationale for Microwave Conditions
Reaction Time 5 - 15 minutes[1]6 - 10 hours[2][16]Rapid, direct heating significantly accelerates the reaction rate.
Temperature Often higher than the solvent's boiling point (due to pressure)Typically at the reflux temperature of the solventSuperheating the solvent under pressure allows for faster kinetics.
Power 200 - 400 W[17][18]N/ASufficient power is needed to reach and maintain the target temperature quickly.
Solvent Ethanol, Acetic Acid, Isopropanol[1][17][19]Ethanol, Acetic Acid[16]Polar solvents are efficient at absorbing microwave energy.
Yield 65% - 90%[1][2]55% - 70%[1][2]Reduced reaction time and uniform heating can minimize side product formation.

Safety Considerations in Microwave Chemistry

While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[20][21] Laboratory-grade microwave reactors are designed with safety features to handle pressure, corrosive chemicals, and potential explosions.[20][22]

  • Pressure Management: Be aware that heating solvents in a sealed vessel above their boiling point will generate significant pressure.[14] Always use vessels specifically designed for this purpose and never exceed the manufacturer's recommended volume or pressure limits.[23]

  • Solvent Choice: Avoid using non-polar solvents as they do not heat efficiently with microwaves. Do not heat flammable solvents unless the microwave is specifically designed as explosion-proof.[21]

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can lead to a runaway reaction.[20] Start with small-scale reactions and low power settings to gauge the reaction's behavior.

  • Proper Handling: Always allow the reaction vessel to cool to a safe temperature before opening.[14] Use appropriate personal protective equipment (PPE), including safety goggles, lab coats, and thermal gloves.[21][24] Work in a well-ventilated fume hood.[20]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of isoxazole derivatives, offering substantial improvements in reaction times, yields, and environmental impact compared to conventional methods.[8][13] By understanding the underlying 1,3-dipolar cycloaddition mechanism and carefully controlling the experimental parameters, researchers can efficiently access a wide range of isoxazole-containing molecules for applications in drug discovery and materials science. Adherence to rigorous safety protocols is paramount to harnessing the full potential of this transformative technology in a safe and reproducible manner.

References

  • Current Trends in Biotechnology and Pharmacy. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Organic Chemistry Portal. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Available at: [Link]

  • Yan, L., et al. (2022). Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Heterocycles.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Available at: [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available at: [Link]

  • ResearchGate. (2018). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]

  • PubMed. (2019). Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. Available at: [Link]

  • National Science Teaching Association. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available at: [Link]

  • Kansas State University. (2025). Microwave Safety. Available at: [Link]

  • MDPI. (2018). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Available at: [Link]

  • ETH Zurich. Microwave Reactor Safety. Available at: [Link]

  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Available at: [Link]

  • Zenodo. (2007). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Available at: [Link]

  • National Institutes of Health. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available at: [Link]

  • National Institutes of Health. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available at: [Link]

  • Eduzone. Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Available at: [Link]

  • ResearchGate. (2015). Development of microreactor setups for microwave organic synthesis.
  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available at: [Link]

  • NVEO. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Available at: [Link]

  • Organic Syntheses. Microwave-Assisted, Three-Component, One-Pot Synthesis of a Pyrazolo[3,4-b]quinolin-5-one. Available at: [Link]

  • ResearchGate. (2020). Microwave-Assisted Green Chemistry Approach.
  • CEM Corporation. Getting Started with Microwave Synthesis. Available at: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-3-methylbenzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-methylbenzo[d]isoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. Here, we address common issues, particularly the formation of side products, and provide troubleshooting strategies grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound, and benzisoxazoles in general, is typically achieved through intramolecular cyclization reactions. The most prevalent and practical laboratory-scale method involves two key steps starting from a substituted acetophenone:

  • Oximation: Reaction of 5-Bromo-2-hydroxyacetophenone with hydroxylamine to form the corresponding oxime, 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime.

  • Cyclization: Intramolecular dehydration and ring closure of the oxime to form the benzisoxazole ring. This N-O bond formation is the critical ring-forming step.[1]

An alternative, though often more complex, route is via a [3+2] cycloaddition of a nitrile oxide with an aryne intermediate.[2][3] However, for this specific substituted pattern, the oxime cyclization route is generally more direct.

Q2: I've isolated my product, but the yield is low and analytical data (NMR, LC-MS) shows significant impurities. What are the most likely side products?

A2: Low yields and product contamination in this synthesis are common and almost always trace back to competing reaction pathways during the cyclization step. The primary culprits are:

  • Beckmann Rearrangement Product: Formation of 6-Bromo-2-methylbenzo[d]oxazole. This is often the major impurity.

  • Unreacted Oxime Intermediate: Incomplete cyclization leaves the starting 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime in your crude product.

  • Starting Material: Residual 5-Bromo-2-hydroxyacetophenone if the initial oximation step was incomplete.

  • Degradation/Polymeric Materials: Use of overly harsh acidic or basic conditions can lead to decomposition.

The formation of the Beckmann rearrangement product is a classic competitive pathway in benzisoxazole synthesis from 2-hydroxyaryl oximes.[1]

Troubleshooting Guide: Side Product Identification & Mitigation

This section provides a deeper dive into specific issues you may encounter.

Issue 1: Presence of an Isomeric Impurity with the Same Mass

Symptom: Your mass spectrometry data shows a major peak corresponding to the correct mass of your product (C₈H₆BrNO, MW: 212.04), but the ¹H NMR is complex, showing two distinct sets of aromatic and methyl signals.

Cause: Beckmann Rearrangement

This is the most common and mechanistically significant side reaction. During the acid-catalyzed dehydration of the oxime, the hydroxyl group is protonated to form a good leaving group (water). At this juncture, the reaction can proceed via two pathways:

  • Desired Pathway (SN2-type Cyclization): The phenolic oxygen acts as a nucleophile and attacks the nitrogen, displacing water to form the N-O bond of the benzisoxazole ring.

  • Side Pathway (Beckmann Rearrangement): Instead of an intermolecular attack, the aryl group migrates to the electron-deficient nitrogen, leading to a nitrilium ion intermediate. Subsequent trapping by water and tautomerization yields the isomeric 6-Bromo-2-methylbenzo[d]oxazole.[1]

The choice of cyclization agent is critical. Strong protic acids (H₂SO₄), Lewis acids, and reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) strongly favor the Beckmann rearrangement.

Mitigation Strategies:

  • Reagent Selection: Avoid harsh dehydrating agents. Milder conditions are preferable. A system like triphenylphosphine (PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (ADDP) or diethyl azodicarboxylate (DEAD) can promote cyclization via a Mitsunobu-type reaction, minimizing the rearrangement.

  • Thermal Cyclization: In some cases, heating the isolated oxime in a high-boiling solvent like Dowtherm A or diphenyl ether can effect cyclization, though this requires careful temperature control to prevent decomposition.

  • Check Oxime Geometry: Only the (Z)-isomer of the oxime can typically undergo the desired cyclization, while the (E)-isomer may be more prone to rearrangement or other side reactions.[1] Ensure your oximation conditions do not favor the undesired isomer.

Visualizing the Competing Pathways

The following diagram illustrates the critical decision point in the reaction mechanism.

G cluster_start Starting Oxime cluster_intermediate Key Intermediate cluster_products Reaction Products start 1-(5-bromo-2-hydroxyphenyl) ethan-1-one oxime intermediate Protonated Oxime (Good Leaving Group) start->intermediate + H⁺ (Acid Catalyst) product Desired Product: This compound intermediate->product Intramolecular SN2 (Phenolic -OH attack) side_product Side Product: 6-Bromo-2-methylbenzo[d]oxazole intermediate->side_product Beckmann Rearrangement (Aryl Migration)

Caption: Competing pathways for the cyclization of the key oxime intermediate.

Issue 2: Significant Amount of Unreacted Oxime in Crude Product

Symptom: Your crude NMR shows signals for the desired product, but also a large amount of a more polar compound (by TLC) that corresponds to the oxime intermediate.

Cause: Incomplete Cyclization

This issue stems from reaction conditions that are not sufficiently forcing to overcome the activation energy for the cyclization.

  • Insufficient Temperature: The reaction may not have been heated adequately or for a long enough duration.

  • Ineffective Dehydrating Agent: The chosen reagent may be too weak or used in insufficient stoichiometric amounts.

  • Poor Solubility: The oxime may not be fully dissolved in the reaction solvent, limiting its ability to react.

Mitigation Strategies:

  • Optimize Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Incrementally increase the temperature if the reaction stalls.

  • Re-evaluate Reagent Stoichiometry: Ensure at least a stoichiometric amount of the cyclizing agent is used. For reagents like polyphosphoric acid (PPA), which also serves as the solvent, ensure adequate mixing and temperature.

  • Solvent Choice: Select a solvent in which the oxime intermediate has good solubility at the reaction temperature.

Summary of Potential Side Products

The table below summarizes the key characteristics of the most common side products.

Side ProductMolecular FormulaMolecular WeightIdentification Notes
6-Bromo-2-methylbenzo[d]oxazole C₈H₆BrNO212.04Same mass as product. Differentiated by NMR chemical shifts, particularly in the aromatic region, and a different fragmentation pattern in MS/MS.
1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime C₈H₈BrNO₂230.06Higher mass than product. Broad -OH peaks in ¹H NMR. More polar on TLC (lower Rf).
5-Bromo-2-hydroxyacetophenone C₈H₇BrO₂215.04Lower mass than oxime intermediate. Characterized by a sharp phenolic -OH proton and a singlet for the acetyl methyl group in ¹H NMR.

Reference Experimental Protocol

This protocol provides a generalized, robust method for the synthesis, with annotations on how to avoid common pitfalls.

Objective: Synthesize this compound from 5-Bromo-2-hydroxyacetophenone.

Workflow Diagram

G A Step 1: Oximation B Step 2: Work-up & Isolation A->B Reaction Complete C Step 3: Cyclization B->C Isolated Oxime D Step 4: Purification C->D Crude Product E Final Product D->E Purified Compound

Caption: High-level workflow for the two-stage synthesis protocol.

Step 1: Oximation
  • Setup: To a solution of 5-Bromo-2-hydroxyacetophenone (1.0 eq) in ethanol (approx. 0.5 M), add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

    • Troubleshooting Note: Monitor the reaction by TLC (e.g., 4:1 Hexane:EtOAc). The oxime product should have a slightly higher Rf than the starting acetophenone. Drive the reaction to completion to avoid carrying starting material into the next step.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add water until a precipitate forms.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum. This affords 1-(5-bromo-2-hydroxyphenyl)ethan-1-one oxime, which can be used in the next step without further purification if it is of sufficient purity.

Step 2: Cyclization
  • Setup: In a flask equipped with a reflux condenser, add the crude oxime (1.0 eq) to polyphosphoric acid (PPA) (approx. 10x the weight of the oxime).

    • Expert Note: PPA is viscous. Ensure mechanical stirring is vigorous enough to create a homogenous slurry. PPA acts as both the solvent and the acid catalyst. While effective, it can promote the Beckmann rearrangement if overheated.

  • Reaction: Heat the mixture to 80-90 °C and stir for 1-2 hours.

    • Troubleshooting Note: The reaction is often exothermic. Control the heating rate carefully. Temperatures exceeding 100 °C significantly increase the rate of Beckmann rearrangement. Monitor by TLC or take aliquots for LC-MS analysis to check for conversion and side product formation.

  • Work-up: Cool the reaction mixture to approximately 60 °C and pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid should be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

References

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. Available at: [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-25. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of benzisoxazoles by the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes. Organic Letters, 12(6), 1180–1183. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. NIH Public Access. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the unique challenges presented by 6-Bromo-3-methylbenzo[d]isoxazole. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles and achieve successful C-C bond formation.

Introduction: The Challenge of Coupling this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] However, the successful application of this reaction to heteroaromatic halides like this compound is not always straightforward. The unique electronic properties and potential for catalyst inhibition associated with the benzo[d]isoxazole core can lead to low yields, incomplete conversion, or the formation of undesirable side products. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Troubleshooting Failed Reactions: A Diagnostic Approach

Question 1: I am observing low or no conversion of my this compound starting material. What are the likely causes and how can I address them?

Low or no product yield is a common frustration. A systematic approach to diagnosing the root cause is essential.

Initial Diagnostic Checks:

  • Reagent Integrity: Have you verified the purity and integrity of your this compound and boronic acid/ester? Boronic acids, in particular, can be prone to degradation.[1] Consider using a fresh batch or re-purifying your existing material.

  • Inert Atmosphere: Was your reaction vessel thoroughly purged of oxygen? Inadequate degassing can lead to the oxidation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[1][3] Employing a robust degassing technique, such as multiple vacuum/backfill cycles with an inert gas (Argon or Nitrogen), is critical.

Optimizing Reaction Parameters:

If the initial checks do not resolve the issue, a more in-depth optimization of the reaction conditions is necessary. The choice of catalyst, ligand, base, and solvent system is paramount for challenging substrates.

Catalyst and Ligand Selection:

The electronic nature of the benzo[d]isoxazole ring can influence the oxidative addition step of the catalytic cycle.[2][4] An electron-rich palladium center is often required to facilitate the reaction with aryl bromides.[5]

  • Recommendation: For heteroaromatic bromides, consider using bulky, electron-rich phosphine ligands. These ligands are known to promote both the oxidative addition and the final reductive elimination steps.[6][7]

Catalyst/Ligand SystemKey CharacteristicsWhen to Consider
Pd(PPh₃)₄ A common "workhorse" catalyst.A good starting point, but may be insufficient for challenging substrates.
Pd(OAc)₂ with SPhos or XPhos Bulky biarylphosphine ligands that enhance catalytic activity.[6]When standard catalysts fail; effective for sterically hindered and electron-rich aryl halides.
PdCl₂(dppf) A robust catalyst, often effective for a range of substrates.A good alternative to Pd(PPh₃)₄, particularly if solubility is an issue.
Pd-PEPPSI-IPr An N-heterocyclic carbene (NHC) precatalyst.[1]Highly active catalysts that can be effective for unreactive aryl chlorides and bromides.

Experimental Protocol: Ligand Screening

A systematic screening of ligands is a highly effective strategy for optimizing a challenging Suzuki coupling.

  • Setup: In parallel reaction vials, add this compound (1 equiv.), your boronic acid partner (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2-3 equiv.).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃).

  • Ligand Addition: To each reaction vial, add a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) with the appropriate palladium-to-ligand ratio (typically 1:1 to 1:2).

  • Reaction: Add the degassed solvent and run the reactions under identical conditions (temperature, time).

  • Analysis: Monitor the reactions by LC-MS or TLC to determine which ligand provides the highest conversion to the desired product.

Question 2: My reaction is producing significant amounts of side products, such as the homocoupling of my boronic acid or dehalogenation of the starting material. How can I minimize these?

The formation of side products depletes your starting materials and complicates purification. Understanding the mechanisms behind these side reactions is key to their prevention.

Homocoupling of the Boronic Acid:

This side reaction, where two molecules of the boronic acid couple to form a biaryl byproduct, is often promoted by the presence of oxygen.[1][3]

  • Solution: Rigorous degassing of the reaction mixture is the most effective way to suppress homocoupling.[8] Additionally, ensuring the slow addition of the boronic acid or using a boronic ester, which hydrolyzes slowly to release the active boronic acid, can help.[9][10]

Protodeboronation:

This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common degradation pathway for boronic acids, especially heteroaryl boronic acids, and can be catalyzed by bases or even the palladium complex itself.[1][11][12]

  • Solution:

    • Use a milder base, such as K₃PO₄ or Cs₂CO₃, which can sometimes reduce the rate of protodeboronation.

    • Consider using a boronic ester (e.g., a pinacol ester) as they are generally more stable than the corresponding boronic acids.[13]

    • Minimize the reaction time; prolonged heating can exacerbate protodeboronation.

Dehalogenation (Hydrodehalogenation):

In this side reaction, the bromine atom on your this compound is replaced by a hydrogen atom. This can occur after the oxidative addition step.[1]

  • Solution:

    • Ensure your solvent and reagents are anhydrous, as water can be a source of the hydride.

    • Avoid using alcohol solvents if dehalogenation is a significant issue, as they can also act as hydride donors.

    • The choice of base can also influence dehalogenation. Experiment with different bases to find one that minimizes this side reaction.

Frequently Asked Questions (FAQs)

Q: What is the best base to use for the Suzuki coupling of this compound?

A: The choice of base is crucial and often substrate-dependent.[14][15] A common starting point is an inorganic base like K₂CO₃ or Na₂CO₃.[16][17] For more sensitive substrates or to minimize side reactions like protodeboronation, milder bases such as K₃PO₄ or Cs₂CO₃ are often more effective. Organic bases like triethylamine (TEA) are generally less effective. It is often necessary to screen a few bases to find the optimal one for your specific reaction.

Q: Which solvent system should I use?

A: The solvent plays a critical role in solubilizing the reagents and influencing the catalytic cycle.[18][19] A mixture of an organic solvent and water is commonly used.[20]

  • Common Solvent Systems:

    • Toluene/Water

    • Dioxane/Water

    • THF/Water

    • DMF/Water

For substrates with poor solubility, DMF or dioxane may be better choices.[21] However, be aware that the solvent can also influence the selectivity and rate of side reactions.[19]

Q: How can I be sure my palladium catalyst is active?

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ (Base) PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Failed Suzuki Coupling LowYield Low/No Conversion? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckReagents Check Reagent Purity & Inert Atmosphere LowYield->CheckReagents Yes Homocoupling Homocoupling? SideProducts->Homocoupling Yes Dehalogenation Dehalogenation? SideProducts->Dehalogenation No OptimizeCatalyst Optimize Catalyst/Ligand CheckReagents->OptimizeCatalyst OptimizeBaseSolvent Optimize Base/Solvent OptimizeCatalyst->OptimizeBaseSolvent Degas Improve Degassing Homocoupling->Degas Yes UseEster Use Boronic Ester Homocoupling->UseEster Also Consider Anhydrous Use Anhydrous Reagents/Solvents Dehalogenation->Anhydrous Yes ChangeBase Screen Different Bases Anhydrous->ChangeBase

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry - ACS Publications.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.

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preventing dehalogenation of 6-Bromo-3-methylbenzo[d]isoxazole in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 6-Bromo-3-methylbenzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with undesired dehalogenation of this substrate. Here, we provide in-depth troubleshooting advice, proven protocols, and mechanistic insights to help you minimize side reactions and maximize the yield of your desired coupled product.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction of this compound producing a significant amount of 3-methylbenzo[d]isoxazole?

A: You are observing hydrodehalogenation (often simply called dehalogenation), a common side reaction where the bromine atom is replaced by a hydrogen atom.[1] This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, forming a palladium-hydride (Pd-H) species. This species can then react with your starting material or a palladium-aryl intermediate to reductively cleave the C-Br bond. The benzo[d]isoxazole ring system, being relatively electron-deficient, can make the C-Br bond more susceptible to this side reaction.[1]

Q2: What are the most common sources of hydride that cause dehalogenation?

A: Hydride sources can be insidious and varied. Common culprits include:

  • Solvents: Alcohols (e.g., methanol, isopropanol) and even technical-grade aprotic solvents can contain water or other impurities that act as hydride donors.[2][3]

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate Pd-H species.[2] Some bases may also contain trace water.

  • Water: While often a necessary component in Suzuki couplings, excessive or uncontrolled amounts of water can be a proton source that facilitates dehalogenation pathways.[4][5]

  • Reagents: Boronic acids can sometimes undergo hydrolysis, and other reagents might contain impurities that can generate hydrides.

Q3: Can I just use a more active catalyst to outcompete the dehalogenation?

A: Not necessarily. While a highly active catalyst is needed, the key is to use a catalyst system where the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is significantly faster than the rate of the competing dehalogenation pathway. Simply increasing activity without considering selectivity can sometimes exacerbate the problem. The solution lies in optimizing the entire system: palladium precursor, ligand, base, and solvent.[6][7]

In-Depth Troubleshooting Guide

Significant dehalogenation is a clear sign that the delicate balance of the catalytic cycle has been disrupted. This guide provides a systematic approach to identifying and rectifying the root cause.

Catalyst and Ligand Selection: The Heart of Selectivity

The choice of ligand is the most critical factor in controlling the outcome of your reaction. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium intermediates.

The Problem: Standard, less bulky ligands like triphenylphosphine (PPh₃) can lead to slow reductive elimination. This allows the Ar-Pd(II)-Br intermediate more time to encounter hydride sources, leading to dehalogenation.[7]

The Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the final, product-forming reductive elimination step, which helps to outpace the undesired dehalogenation pathway.[1][6]

Recommended Ligands:

  • Biaryl Phosphines (Buchwald Ligands): SPhos, XPhos, and RuPhos are exceptionally effective for coupling sensitive heteroaryl halides.[8][9] They create a sterically hindered environment around the palladium center that promotes the desired C-C or C-N bond formation.

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes can also be highly effective, particularly in preventing dehalogenation in certain coupling reactions.[3][10]

The following table illustrates a representative comparison of ligands in a model Suzuki-Miyaura coupling of a heteroaryl bromide.

LigandCatalyst Loading (mol%)BaseTemperature (°C)Yield of Product (%)Dehalogenation (%)
PPh₃2K₂CO₃1004540
SPhos 2K₃PO₄8092 <5
XPhos 2K₃PO₄8094 <4
RuPhos 1.5K₃PO₄6091 <5

Data is illustrative and compiled based on typical outcomes reported in the literature.[9][11]

The Role of the Base and Solvent System

The base and solvent are not merely reaction media; they are active participants that can either facilitate or hinder the dehalogenation process.

The Problem: Strong bases, particularly alkoxides like NaOtBu, in combination with protic or wet solvents, are a primary driver of dehalogenation.[2] They can directly react with the palladium complex to form Pd-H species.

The Solution:

  • Switch to a Weaker, Non-Nucleophilic Base: Carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are generally much safer choices.[1][9] They are sufficiently basic to facilitate the catalytic cycle but are less prone to generating hydride species.

  • Use Anhydrous Aprotic Solvents: Rigorously dried solvents like toluene, dioxane, or THF are highly recommended.[1][7] Avoid alcohols as solvents. If a co-solvent is needed for a Suzuki reaction, use minimal, degassed water.

  • Degas Thoroughly: Before heating, ensure the reaction mixture is thoroughly degassed via several freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1] This removes oxygen, which can degrade catalysts and complicate reaction pathways.

Temperature and Reaction Time

The Problem: High temperatures and prolonged reaction times increase the probability of side reactions, including catalyst decomposition and dehalogenation.[12][13]

The Solution:

  • Aim for the Lowest Effective Temperature: With a highly active catalyst system (e.g., a Buchwald ligand/precatalyst), it is often possible to run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).[8][11]

  • Monitor the Reaction: Closely monitor the reaction's progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Unnecessarily long reaction times provide more opportunity for the desired product to decompose or for side reactions to occur.

Visual Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting dehalogenation issues.

G start Significant Dehalogenation (>10%) Observed? ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? start->ligand base Step 2: Check Base Are you using a strong alkoxide base (e.g., NaOtBu)? ligand->base No ligand->base Yes ligand_sol Action: Switch to SPhos, XPhos, or RuPhos. ligand->ligand_sol solvent Step 3: Examine Solvent & Temp Is the solvent anhydrous aprotic? Is the temperature minimized? base->solvent No base->solvent Yes base_sol Action: Change to K3PO4 or Cs2CO3. base->base_sol success Problem Solved: Yield Optimized solvent->success No solvent->success Yes solvent_sol Action: Use dry Toluene/Dioxane. Aim for <80°C. Degas thoroughly. solvent->solvent_sol

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

Illustrative Catalytic Cycles

This diagram shows the desired cross-coupling pathway competing with the undesired dehalogenation side reaction.

Caption: Competing catalytic pathways: cross-coupling vs. dehalogenation.

Recommended Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling

This protocol is optimized to minimize dehalogenation for substrates like this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • SPhos Precatalyst (G3) or similar (1.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the SPhos precatalyst (1.5 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[1]

  • Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution) followed by degassed water (10% v/v of toluene) via syringe.

  • Degassing (Optional but Recommended): For maximum safety, briefly bubble argon through the stirred solution for 5-10 minutes.

  • Reaction: Place the flask in a preheated oil bath set to 60-70 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4185–4194. [Link]

  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Weizmann Institute of Science. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11770-11772. [Link]

  • Guram, A. S., & Bei, X. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Library of Medicine. [Link]

  • Elhage, A., Costa, P., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Journal of Physical Chemistry. [Link]

  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. [Link]

  • Reddit user discussion. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Organic Chemistry Portal. (Various years). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 1227–1233. [Link]

  • Request PDF. (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bio, M. M., & Kaur, P. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3413. [Link]

  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. NIH National Library of Medicine. [Link]

  • Lee, C., et al. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Journal of the Korean Chemical Society, 62(6), 556-563. [Link]

  • Organic Chemistry Portal. (Various years). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Request PDF. (2020). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • ResearchGate. (2019). Simplified diagram depicting isoxazole additives to Buchwald-Hartwig coupling reactions. [Link]

  • Waldman, J. H., et al. (2020). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. NIH National Library of Medicine. [Link]

  • ResearchGate. (2016). The effect of various temperatures on the Suzuki coupling reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Christensen, M., et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 12, 2666. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 6-Bromo-3-methylbenzo[d]isoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 6-Bromo-3-methylbenzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to address the nuances of catalyst optimization, providing troubleshooting guides and in-depth explanations to ensure your reactions are efficient, reproducible, and scalable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with this compound in cross-coupling reactions.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a robust starting point.[1] This concentration is generally sufficient to achieve good conversion without excessive cost or the immediate risk of significant side reactions. For highly active and well-defined precatalyst systems, such as Buchwald G3 palladacycles, starting as low as 0.1-0.5 mol% can be effective.[2] Conversely, if the reaction is sluggish with a particularly challenging coupling partner, loadings may be increased to 3-5 mol%, but this should be done systematically.[1]

Q2: My reaction mixture is turning black, and the conversion has stalled. What does this mean?

A2: The formation of a black precipitate is typically palladium black, which consists of inactive, aggregated palladium(0) particles.[3] This is a common mode of catalyst deactivation. It signifies that the active, soluble Pd(0) species is falling out of the catalytic cycle. This can be caused by several factors, including:

  • Ligand Degradation: The phosphine ligands that stabilize the Pd(0) center may be degrading under the reaction conditions.

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio may fail to stabilize the catalytic species.

  • High Temperatures: Excessive heat can accelerate both ligand degradation and palladium aggregation.[1]

  • Impurities: Certain impurities in reagents or solvents can poison the catalyst.[3]

To mitigate this, consider using more stable, bulky phosphine ligands or switching to a precatalyst that is more resistant to aggregation.[2][3]

Q3: How do I choose between a Pd(0) and a Pd(II) precatalyst?

A3: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective, as Pd(II) precursors are reduced in situ to the active Pd(0) species.[1][4]

  • Pd(II) Precatalysts: These are often more stable to air and moisture, making them easier to handle.[4] They are an excellent general choice. However, the in situ reduction step can sometimes consume a portion of your reagents (e.g., the organoboron reagent in a Suzuki coupling), leading to side products.[4]

  • Pd(0) Precatalysts: Using a Pd(0) source directly can be advantageous for reactions sensitive to side reactions like the homocoupling of boronic acids, as it minimizes the presence of Pd(II) species that can promote such pathways.[1]

For maximum reliability and clean catalyst generation, modern precatalysts like the Buchwald G3 palladacycles are highly recommended.[2]

Q4: I'm observing a significant amount of a byproduct from the homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A4: Homocoupling is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[3] To minimize it:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents using methods like the freeze-pump-thaw technique or by sparging with an inert gas (Argon or Nitrogen).[1]

  • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.[3]

  • Check Ligand-to-Metal Ratio: An inappropriate ratio can lead to catalyst deactivation pathways that favor homocoupling.[3]

  • Use a Pd(0) Source: As mentioned, starting with a Pd(0) catalyst can reduce the initial concentration of Pd(II) available to drive this side reaction.[1]

Q5: Can the isoxazole ring itself cause problems or interact with the catalyst?

A5: The isoxazole ring is generally stable under typical palladium-catalyzed cross-coupling conditions. However, the N-O bond is inherently weak and can be susceptible to cleavage under certain harsh conditions, such as:

  • Strongly Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[5] While not typically present in cross-coupling, be mindful of any reagents that could generate hydrides.

  • Strongly Basic Conditions: Some isoxazoles may undergo ring-opening in the presence of very strong bases, especially at elevated temperatures.[5] This is an important consideration when screening bases.

Section 2: Troubleshooting Guide: Low Reaction Conversion

Problem: My cross-coupling reaction with this compound is stalling at low-to-moderate conversion, or it fails to initiate altogether.

This troubleshooting guide provides a logical workflow to diagnose and solve the issue.

G cluster_start Diagnosis cluster_checks Initial Verification cluster_optimization Systematic Optimization start Low or No Conversion reagents 1. Verify Reagent Purity & Integrity (Substrate, Coupling Partner, Base, Solvent) start->reagents Begin Troubleshooting atmosphere 2. Confirm Inert Atmosphere (Degassed Solvents, Purged Vessel) reagents->atmosphere Reagents OK temp 3. Check Reaction Temperature (Calibrated Hotplate, Correct Temperature) atmosphere->temp Atmosphere OK catalyst 4. Evaluate Catalyst System (Active? Correct Precatalyst/Ligand?) temp->catalyst Temp OK loading 5. Optimize Catalyst Loading (Systematic Screening) catalyst->loading Catalyst System OK end_node Reaction Optimized catalyst->end_node Issue Resolved conditions 6. Screen Reaction Parameters (Base, Solvent, Ligand) loading->conditions Issue Persists loading->end_node Success conditions->end_node Success

Caption: A logical workflow for troubleshooting low conversion.

Q: My initial checks on reagents, atmosphere, and temperature are fine. How can I systematically optimize the catalyst loading?

A: A systematic screen is the most effective method. Instead of making large, arbitrary jumps, increase the loading incrementally. This allows you to find the "sweet spot" where the reaction rate and yield are maximized without significantly increasing side products or cost. A detailed protocol for this is provided in the next section. High catalyst loadings can sometimes lead to an increase in side reactions derived from the catalyst system itself.[6][7]

Section 3: Advanced Optimization & Experimental Protocols

Protocol 1: Systematic Catalyst Loading Screen for Suzuki-Miyaura Coupling

This protocol outlines a methodical approach to determine the optimal catalyst loading for the coupling of this compound with a representative boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene/Water (10:1 mixture)

Procedure:

  • Set up a series of identical reaction vials (e.g., 5 vials for 5 different loadings).

  • To each vial, add this compound (e.g., 0.5 mmol, 106 mg), phenylboronic acid (0.75 mmol, 91 mg), and K₃PO₄ (1.0 mmol, 212 mg).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the precatalyst (Pd₂(dba)₃) and ligand (SPhos) in anhydrous, degassed toluene.

  • Add the appropriate volumes of the catalyst and ligand stock solutions to each vial to achieve the target mol% loadings, maintaining a Pd:Ligand ratio of 1:2.2.

    • Vial 1: 0.1 mol% Pd

    • Vial 2: 0.5 mol% Pd

    • Vial 3: 1.0 mol% Pd

    • Vial 4: 2.0 mol% Pd

    • Vial 5: 4.0 mol% Pd

  • Add the anhydrous, degassed solvent mixture (Toluene/H₂O) to each vial to achieve the same concentration (e.g., 0.2 M).

  • Seal all vials and place them in a pre-heated aluminum block at 100 °C with vigorous stirring.

  • Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing via LC-MS or GC-MS to determine the conversion percentage.

  • Once the reaction with the lowest effective loading has reached completion (or all have stalled), quench the reactions, perform a standard aqueous workup, and purify the product.[1]

Data Presentation: Illustrative Results of a Catalyst Loading Screen

The following table summarizes hypothetical data from the protocol above, demonstrating a typical outcome.

VialCatalyst Loading (mol% Pd)Reaction Time (h)Conversion (%)Isolated Yield (%)Key Observation
10.1124540Reaction is very sluggish and stalls.
20.5129591Complete conversion, but requires longer time.
31.04>9996Optimal: Fast, high-yielding, and efficient.
42.04>9995No significant improvement over 1.0 mol%.
54.04>9992Slight increase in homocoupling byproduct observed.

This data-driven approach clearly identifies 1.0 mol% as the optimal loading, balancing reaction speed, yield, and catalyst cost.

The Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to diagnosing issues. For a Suzuki-Miyaura reaction, the primary steps are oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Failure3 Failure Point: Often rate-limiting. Bulky, e⁻-rich ligands help. Failure4 Failure Point: Catalyst can aggregate and fall out of cycle (Pd Black). TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation Failure1 Failure Point: Slow if Pd is electron-rich or Ar-Br is hindered. TM_Complex->Pd0 Reductive Elimination Product Coupled Product TM_Complex->Product Failure2 Failure Point: Can be slow. Base is critical. ArylHalide 6-Bromo-3-methyl- benzo[d]isoxazole ArylHalide->OA_Complex BoronicAcid R-B(OH)₂ BoronicAcid->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex

Caption: Suzuki-Miyaura catalytic cycle with key failure points.

References

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1890–1901. [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Pathak, V., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Mori, A., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(9), 1074. [Link]

  • García-García, P., et al. (2023). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Catalysts, 13(6), 989. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(45), 13406–13414. [Link]

  • Li, J., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1568. [Link]

  • Magano, J., & Monfette, S. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • LibreTexts Chemistry. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-3-methylbenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. My aim is to equip you with the scientific rationale behind experimental choices, particularly concerning the critical role of the base in this reaction.

The Crucial Role of the Base in the Suzuki-Miyaura Coupling

The base is a pivotal component of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species.[1][2] This "ate" complex then readily undergoes transmetalation with the palladium(II) intermediate, a key step in the formation of the new carbon-carbon bond.[1][2] The choice of base can profoundly influence reaction rates, yields, and the prevalence of side reactions.

For a substrate like this compound, which contains a heteroaromatic system, the selection of an appropriate base is even more critical to navigate potential challenges such as catalyst inhibition by the nitrogen-rich heterocycle and substrate or product degradation under harsh conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of this compound, with a focus on the role of the base.

Q1: My reaction yield is low, or the reaction is not going to completion. What should I check first regarding the base?

A1: Low conversion is a common issue and can often be traced back to the choice and handling of the base. Here’s a systematic approach to troubleshooting:

  • Base Strength and Solubility: The effectiveness of a base is tied to its strength and solubility in the reaction medium. For the coupling of heteroaromatic halides, a moderately strong base is often a good starting point.

    • Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently effective.[3] Na₂CO₃, in particular, has been shown to be a highly effective base in many Suzuki-Miyaura couplings, often providing high yields.[3]

    • Solubility is key. If the base is not sufficiently soluble, the formation of the active boronate species will be slow. Using a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) can help dissolve inorganic bases and facilitate the reaction.

  • Screening Different Bases: If your initial choice is not yielding good results, a systematic screening of bases is recommended. The optimal base can be highly substrate-dependent. A suggested screening panel could include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃. Cesium carbonate, being more soluble in organic solvents, can sometimes be advantageous for challenging couplings.[2]

  • Water Content: For inorganic bases, the presence of water is often crucial for their dissolution and activity. Ensure your solvent system has an appropriate amount of water when using bases like carbonates and phosphates.

Q2: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid to form an arene, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[4][5] The choice of base plays a significant role in the rate of this side reaction.

  • Use a Weaker Base: Strong bases can accelerate protodeboronation.[6] If you are using a strong base like NaOH or KOH and observing significant protodeboronation, switching to a milder base like K₂CO₃ or even potassium fluoride (KF) can be beneficial. KF is particularly useful when dealing with base-sensitive functional groups.[7]

  • Anhydrous Conditions: While water is often necessary for inorganic bases, it is also a proton source for protodeboronation. If this side reaction is severe, consider switching to anhydrous conditions with a soluble organic base or a base like K₃PO₄ which can be effective in less aqueous environments.

  • "Slow Release" Strategy: Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can help.[5] These reagents slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and thus minimizing the rate of protodeboronation.[5]

Q3: My starting material is being consumed, but I am getting a complex mixture of byproducts, including homocoupling of the boronic acid.

A3: The formation of byproducts often points to issues with the catalyst lifecycle or reaction conditions, which can be influenced by the base.

  • Homocoupling: The formation of a biaryl product from the boronic acid is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed. The choice of base can also play a role. Some bases may be more effective at promoting the desired cross-coupling over oxidative homocoupling.

  • Dehalogenation: The replacement of the bromine on your starting material with a hydrogen atom can sometimes occur. This can be influenced by the reaction temperature and the nature of the catalyst and base. If dehalogenation is a significant issue, you may need to screen different palladium sources and ligands in conjunction with your base screening.

Frequently Asked Questions (FAQs)

Q: Which base is the best starting point for the Suzuki coupling of this compound?

A: For a heteroaromatic bromide like this compound, a good starting point is often potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a biphasic solvent system like dioxane/water or toluene/water.[3] These bases offer a good balance of reactivity and cost-effectiveness and are generally effective for a wide range of Suzuki couplings.

Q: Should I use an inorganic or organic base?

A: Inorganic bases are more commonly used and are generally more effective for Suzuki-Miyaura couplings.[8] Organic bases like triethylamine (TEA) can be used, but they are often less effective than their inorganic counterparts in this specific reaction.[8]

Q: How many equivalents of base should I use?

A: Typically, 2 to 3 equivalents of the base relative to the limiting reagent (usually the aryl halide) are used. It is important to have a sufficient excess to drive the reaction to completion.

Q: Can the particle size of the base affect the reaction?

A: Yes, especially for heterogeneous reactions where the base has limited solubility. Using a finely powdered base increases the surface area and can improve the reaction rate.

Data Presentation: Comparison of Common Bases

The following table provides a general comparison of commonly used inorganic bases for Suzuki-Miyaura cross-coupling reactions. The performance can be highly dependent on the specific substrates and other reaction conditions.

BaseTypical Yield RangeRelative CostKey Characteristics & Considerations
Na₂CO₃ 85-98%LowA cost-effective and widely used base. Often a good first choice for optimization.[3]
K₂CO₃ 80-95%LowSimilar to Na₂CO₃, very common and effective.
Cs₂CO₃ 90-99%HighOften gives excellent yields, particularly with challenging substrates due to its higher solubility in organic solvents.
K₃PO₄ 88-98%ModerateA strong, non-nucleophilic base. Particularly effective for heteroaryl substrates and can sometimes suppress side reactions.
KF 70-90%ModerateA milder base, useful for substrates with base-sensitive functional groups to prevent their cleavage.[7]

Experimental Protocol: Screening of Bases for the Suzuki Coupling of this compound

This protocol outlines a general procedure for screening different bases to find the optimal conditions for your specific coupling partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Selected inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Dioxane/Water 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the selected base.

  • Add the palladium catalyst to the vial.

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the reaction vial in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX ArPdOR Ar-Pd(II)L_n-OR ArPdX->ArPdOR Ligand Exchange Transmetalation Transmetalation Complex ArPdOR->Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArX Ar-X (6-Bromo-3-methyl- benzo[d]isoxazole) ArX->ArPdX Oxidative Addition BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->ArPdOR Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Base Selection

Base_Selection Start Start: Suzuki Coupling of This compound Initial_Choice Initial Choice: K₂CO₃ or Na₂CO₃ in Dioxane/Water Start->Initial_Choice Reaction_Check Reaction Outcome? Initial_Choice->Reaction_Check Good_Yield High Yield: Reaction Optimized Reaction_Check->Good_Yield Good Low_Yield Low Yield/ No Reaction Reaction_Check->Low_Yield Poor Side_Reactions Significant Side Reactions Reaction_Check->Side_Reactions Poor Screen_Bases Screen Stronger/More Soluble Bases: Cs₂CO₃, K₃PO₄ Low_Yield->Screen_Bases Check_Protodeboronation Protodeboronation? Side_Reactions->Check_Protodeboronation Optimize_Conditions Further Optimization: (Solvent, Temp, Catalyst) Screen_Bases->Optimize_Conditions Weaker_Base Switch to Milder Base: KF or use Boronic Ester Check_Protodeboronation->Weaker_Base Yes Check_Protodeboronation->Optimize_Conditions No Yes_Proto Yes No_Proto No Weaker_Base->Optimize_Conditions

Caption: A decision-making workflow for selecting a base in the Suzuki coupling.

References

  • Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Protodeboronation product. (2023). Reddit. Retrieved January 12, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 12, 2026, from [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 12, 2026, from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions: Application to the Synthesis of Nigellicine. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Managing Homocoupling Byproducts in 6-Bromo-3-methylbenzo[d]isoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing homocoupling byproducts in cross-coupling reactions involving 6-Bromo-3-methylbenzo[d]isoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will delve into the mechanistic origins of common byproducts and provide actionable, field-proven strategies to optimize your reaction outcomes.

Section 1: Understanding the Homocoupling Challenge

Q1: What is homocoupling and why is it a persistent issue with substrates like this compound?

A1: Homocoupling is an undesired side reaction in which two identical molecules of a coupling partner react to form a symmetrical dimer. In the context of reactions with this compound, you may encounter two primary types of homocoupling:

  • Nucleophile Homocoupling: This is the most common issue, particularly in Suzuki-Miyaura reactions, where two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl.[1] This consumes your nucleophile, reduces the yield of the desired product, and introduces a structurally similar impurity that can be challenging to separate.[2]

  • Electrophile Homocoupling: Less frequently, two molecules of the aryl halide (this compound) can couple, though this is generally less favorable than the cross-coupling pathway.

The benzo[d]isoxazole core, being a heteroaromatic system, can influence catalyst and substrate stability, sometimes exacerbating these side reactions. Understanding the underlying mechanisms is the first step toward effective suppression.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it is susceptible to boronic acid homocoupling.

Q2: What is the primary cause of boronic acid homocoupling in my Suzuki reaction?

A2: The formation of homocoupling byproducts is predominantly caused by the presence of Palladium(II) species and dissolved oxygen in the reaction mixture.[1] While the desired cross-coupling cycle is driven by a Pd(0) catalyst, Pd(II) can initiate a separate catalytic cycle that leads to homocoupling.[3][4] Oxygen plays a detrimental role by oxidizing the active Pd(0) catalyst to the problematic Pd(II) state.[1][3][5]

A simplified comparison of the desired and undesired pathways is illustrated below.

Suzuki vs Homocoupling cluster_main Desired Cross-Coupling Cycle cluster_side Undesired Homocoupling Cycle pd0_main Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition (Ar-Pd(II)-X) pd0_main->oa_complex + Ar-X pd2_side Pd(II) Species pd0_main->pd2_side Oxidation transmetal Transmetalation (Ar-Pd(II)-Ar') oa_complex->transmetal + Ar'-B(OR)2 reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0_main regenerates product Ar-Ar' (Desired Product) reductive_elim->product ar_x Ar-X (6-Bromo-3-methyl...) ar_b Ar'-B(OR)2 transmetal1_side First Transmetalation (Ar'-Pd(II)-X) pd2_side->transmetal1_side + Ar'-B(OR)2 transmetal2_side Second Transmetalation (Ar'-Pd(II)-Ar') transmetal1_side->transmetal2_side + Ar'-B(OR)2 reductive_elim_side Reductive Elimination transmetal2_side->reductive_elim_side homo_product Ar'-Ar' (Homocoupled Byproduct) reductive_elim_side->homo_product pd0_side Pd(0) reductive_elim_side->pd0_side oxygen O2

Figure 1: Simplified catalytic cycles for Suzuki cross-coupling vs. homocoupling.
Q3: My Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) seems to be causing significant homocoupling. What can I do?

A3: While Pd(II) precatalysts are common, their use requires an efficient in situ reduction to the active Pd(0) state. If this reduction is slow or incomplete, the remaining Pd(II) will promote homocoupling.[3] Consider these strategies:

  • Switch to a Pd(0) Source: Using a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can be beneficial as it enters the catalytic cycle directly as Pd(0).

  • Use Modern Precatalysts: Buchwald and other groups have developed highly efficient "precatalysts" that feature bulky phosphine ligands and are designed to generate a monoligated Pd(0) species rapidly and cleanly upon activation.[3][6]

  • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main cycle.[4][7]

Precatalyst TypeActivation to Pd(0)Homocoupling Risk
Pd(II) Salts (e.g., Pd(OAc)₂)Requires reduction, often by phosphine oxidation or boronic acid homocoupling.[3]High if reduction is inefficient.
Pd(0) Complexes (e.g., Pd₂(dba)₃)Already in the Pd(0) state; requires ligand association.Low, but sensitive to oxygen.
Buchwald Precatalysts (e.g., G3-XPhos)Reductive elimination of a biaryl from the precatalyst ligand framework.Very Low; designed for clean activation.
PEPPSI Precatalysts Often used with NHC ligands; may require reduction.[3]Moderate; can produce Pd(II) species that need reduction.[3]

Table 1: Comparison of common palladium precatalyst types and their associated homocoupling risk.

Q4: How critical are ligands and what should I choose?

A4: Ligands are arguably the most important variable for controlling catalyst activity and selectivity.[8] To minimize homocoupling, the choice of ligand is crucial for two main reasons:

  • Stabilizing Pd(0): Electron-rich ligands stabilize the active Pd(0) state, making it less susceptible to oxidation.

  • Promoting Reductive Elimination: Bulky ligands accelerate the rate-limiting reductive elimination step of the cross-coupling cycle, which outcompetes the side reactions.[8]

Recommendation: Use bulky, electron-rich monophosphine ligands. The "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at suppressing homocoupling.[6][9][10]

Q5: What are the most effective procedural steps to eliminate homocoupling?

A5: Rigorous exclusion of oxygen is the single most critical procedural modification you can make.[1][4]

Protocol 1: Rigorous Deoxygenation via Subsurface Sparging

  • Setup: Assemble your reaction flask with the solid reagents (aryl halide, boronic acid, base, catalyst, ligand) and a stir bar. Seal the flask with a rubber septum.

  • Inert Atmosphere: Insert one needle connected to an inert gas (Argon or Nitrogen) line and another needle to act as an outlet. Ensure the inert gas needle extends below the surface of the solvent once added.

  • Solvent Addition: Add your chosen solvent (previously degassed is ideal) via syringe.

  • Sparging: Bubble the inert gas vigorously through the solution for 15-30 minutes. This is far more effective at removing dissolved oxygen than simply maintaining a positive pressure blanket over the solution.[4]

  • Reaction Initiation: After sparging, remove the gas inlet needle from the solvent (but keep it in the headspace to maintain an inert atmosphere) and begin heating the reaction to the desired temperature.

Additional Procedural Tips:

  • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the kinetics of dimerization.[9]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. Higher temperatures can accelerate side reactions more than the desired cross-coupling.[9]

Figure 2: A logical workflow for troubleshooting homocoupling in Suzuki reactions.

Section 3: Managing Byproducts in Sonogashira & Buchwald-Hartwig Reactions

Q6: In my Sonogashira reaction with this compound, I see a dimer of my terminal alkyne. What is this and how do I prevent it?

A6: This common byproduct is the result of Glaser-Hay coupling , an oxidative homocoupling of terminal alkynes.[11][12][13] This side reaction is catalyzed by the copper(I) cocatalyst, especially in the presence of oxygen.[14][15]

Strategies for Suppression:

  • Rigorous Deoxygenation: As with Suzuki coupling, excluding oxygen is paramount. Use the sparging protocol described above.

  • Use a Copper-Free Protocol: Many modern Sonogashira protocols have been developed that do not require a copper cocatalyst, thereby eliminating the Glaser coupling pathway entirely.[16] These often require a more active palladium/ligand system.

  • Choice of Base and Solvent: The choice of amine base and solvent can significantly impact the reaction rate and selectivity.[12][17] For example, using a less coordinating solvent might be beneficial.

Q7: Is homocoupling a concern in Buchwald-Hartwig amination reactions?

A7: While the specific mechanism of boronic acid or alkyne dimerization is not relevant here, related side reactions can occur. The primary byproduct concern is often hydrodehalogenation (replacement of the bromine with hydrogen). However, under certain non-optimal conditions, homocoupling of the aryl bromide can occur. The principles for avoiding these side reactions are consistent with other cross-coupling chemistries:

  • Use an Appropriate Ligand: The development of bulky, electron-rich phosphine ligands by Buchwald and Hartwig was critical to making these reactions high-yielding and general.[18][19] These ligands promote the desired C-N reductive elimination over side reactions.

  • Maintain an Active Catalyst: Ensure conditions favor a stable and active Pd(0) catalytic cycle.

Section 4: Purification Strategies

Q8: I've optimized my reaction but still have a small amount of homocoupled byproduct. What is the best way to purify my final compound?

A8: The structural similarity between your desired cross-coupled product and the homocoupled byproduct can make purification difficult.

  • Flash Column Chromatography: This is the most common method.[2][20] You will likely need to screen several eluent systems to find one that provides adequate separation. A shallow solvent gradient is often required.

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities, provided a suitable solvent system can be identified.

  • Preparative HPLC: For very difficult separations or for obtaining material of very high purity, preparative HPLC is a powerful, albeit more resource-intensive, option.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Mitchell, D., & Perry, R. J. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(6), 614-617. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • ChemRxiv. Greener Conditions for Asymmetric Coupling of Terminal Alkynes. Available from: [Link]

  • PubMed. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Cacchi, S., et al. (2000). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 65(18), 5773-5779. Available from: [Link]

  • Chemical Science. A new P3N ligand for Pd-catalyzed cross-couplings in water. Available from: [Link]

  • ResearchGate. A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Available from: [Link]

  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Glaser coupling. Available from: [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Reddit. Sonogashira troubleshooting help needed : r/Chempros. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. Available from: [Link]

  • SynArchive. Glaser-Hay Coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Available from: [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • RSC Publishing. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. Available from: [Link]

  • The Sonogashira Coupling. [PDF] The Sonogashira Coupling - Semantic Scholar. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • MDPI. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available from: [Link]

Sources

stability of 6-Bromo-3-methylbenzo[d]isoxazole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 6-Bromo-3-methylbenzo[d]isoxazole. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic conditions, a critical consideration in many experimental and pharmaceutical contexts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay involving this compound in an acidic mobile phase is showing a gradual loss of the main peak and the appearance of a new, more polar peak over time. What is happening?

A1: This observation is highly indicative of acid-catalyzed hydrolysis of the benzo[d]isoxazole ring.

The benzo[d]isoxazole core is susceptible to ring-opening under acidic conditions. The nitrogen atom in the isoxazole ring can be protonated, which facilitates nucleophilic attack by water, leading to cleavage of the N-O bond. For this compound, the predicted primary degradation product is 2-acetyl-5-bromophenol, which would then likely hydrolyze to 2-amino-5-bromophenol and acetic acid. This degradation pathway is analogous to the acid-catalyzed hydrolysis of benzoxazoles, which yields the corresponding amidophenols.[1][2]

Troubleshooting Steps:

  • pH Adjustment: If your experimental design allows, increase the pH of your mobile phase to a less acidic or neutral range.

  • Temperature Control: Perform your experiments at a lower temperature to reduce the rate of hydrolysis.

  • Time-Course Study: If you must use acidic conditions, conduct a time-course study to quantify the rate of degradation and determine an acceptable timeframe for your experiments.

  • Use of Aprotic Solvents: If compatible with your assay, consider replacing aqueous acidic solutions with aprotic organic solvents containing an acid catalyst.

Q2: I need to perform a forced degradation study on this compound to identify potential degradation products for a stability-indicating assay. What are the recommended conditions for acidic stress testing?

A2: Forced degradation studies are a crucial part of drug development and analytical method validation. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the parent compound from its degradation products.

Here are the recommended starting conditions for acid hydrolysis, based on ICH guidelines:

ParameterRecommended ConditionRationale
Acid 0.1 M to 1.0 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Provides a sufficiently acidic environment to promote hydrolysis.
Temperature Room Temperature (20-25°C) initially, may be increased to 50-70°C if no degradation is observed.Temperature accelerates the rate of reaction.
Duration Up to 7 days, with samples taken at intermediate time points (e.g., 0, 2, 6, 24, 48, 168 hours).Allows for the observation of degradation over time.
Concentration 1 mg/mL of this compound is a common starting point.Ensures detectable levels of both the parent compound and degradation products.

Important Considerations:

  • If the compound has poor aqueous solubility, a co-solvent such as acetonitrile or methanol may be used.

  • After the desired time point, the reaction should be neutralized with a suitable base (e.g., NaOH) to stop further degradation before analysis.

Q3: What is the likely mechanism of acid-catalyzed degradation of this compound?

A3: The degradation is expected to proceed via a hydrolytic ring-opening mechanism. The following diagram illustrates the proposed pathway:

G cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Intermediate A->B H+ (Protonation of N) C Tetrahedral Intermediate B->C H2O (Nucleophilic Attack) D Ring-Opened Intermediate C->D Ring Opening (N-O bond cleavage) E 2-Acetyl-5-bromophenol D->E -NH3 F 2-Amino-5-bromophenol + Acetic Acid E->F Hydrolysis

Figure 1. Proposed mechanism for the acid-catalyzed degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a typical procedure for conducting a forced degradation study of this compound under acidic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Incubation: Store the solution at 50°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24, 48 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to a pH of approximately 7.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase without subjecting it to the acid and heat stress.

  • Data Analysis: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Orthophosphoric acid in waterB: AcetonitrileGradient elution may be necessary.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at an appropriate wavelength (e.g., 285 nm)

Method Development Workflow:

G A Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) B Initial Method Development (Isocratic and Gradient Screening) A->B C Inject Stressed Samples B->C D Evaluate Peak Purity and Resolution C->D E Optimize Mobile Phase Composition and Gradient D->E Inadequate Separation F Method Validation (Specificity, Linearity, Accuracy, Precision) D->F Adequate Separation E->C

Figure 2. Workflow for developing a stability-indicating HPLC method.

References

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457–1460.
  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1587.
  • Kemp, D. S., & Paul, K. G. (1975). Physical organic chemistry of benzisoxazoles. III. The mechanism and the effects of solvents on the competing rearrangement and cleavage reactions of 3-hydroxy-1,2-benzisoxazole. Journal of the American Chemical Society, 97(25), 7305–7312.
  • ICH, Q1A(R2)
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

Sources

stability of 6-Bromo-3-methylbenzo[d]isoxazole under basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Benzisoxazole Scaffold

Welcome to the technical support guide for 6-Bromo-3-methylbenzo[d]isoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic compound in their work. As a benzisoxazole derivative, this molecule is an important building block in drug discovery.[1] However, the inherent chemical properties of the isoxazole ring system present specific challenges, particularly regarding its stability under basic conditions.

The core of the issue lies within the isoxazole ring itself. While aromatic and relatively stable, it contains a weak nitrogen-oxygen (N-O) bond.[2] This bond is a potential site for cleavage, especially when subjected to nucleophilic attack or strong bases, making the scaffold both a valuable synthetic intermediate and a potentially labile component in a reaction sequence.[2][3] This guide provides in-depth troubleshooting advice, validated experimental protocols, and the mechanistic basis for the observed reactivity to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is unexpectedly low when using this compound with a basic reagent. Could the starting material be degrading?

Answer: Yes, degradation of the this compound starting material is a significant possibility under basic conditions. The benzisoxazole ring is known to be susceptible to base-catalyzed ring-opening.[4] If your reaction involves reagents such as sodium hydroxide, potassium carbonate, strong amine bases (e.g., DBU), or even milder bases at elevated temperatures, you may be experiencing cleavage of the N-O bond.[3][5]

An initial diagnostic step is to run a control experiment. Subject your starting material to the reaction conditions (base, solvent, temperature) without the other coupling partner for a set period. Monitor the reaction mixture by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various time points to see if the starting material is consumed and if new, lower molecular weight spots or peaks appear.

Question 2: What is the chemical mechanism behind the degradation of this compound in a basic environment?

Answer: The degradation proceeds via a base-catalyzed ring-opening cleavage of the weak N-O bond.[2] For benzisoxazoles, this is often referred to as a Kemp elimination-type mechanism.[3] The process is initiated by the base, which abstracts a proton. In the case of this compound, the most likely proton to be abstracted is from the 3-methyl group, which is activated by the adjacent electron-withdrawing C=N bond. This deprotonation leads to a cascade of electronic rearrangements, culminating in the cleavage of the N-O bond to form a more stable phenoxide intermediate. The final product upon workup is typically a 2-hydroxybenzonitrile derivative.

Below is a diagram illustrating the proposed degradation pathway.

Caption: Base-catalyzed degradation of this compound.

Question 3: How does temperature and pH affect the rate of degradation?

Answer: Both temperature and pH play a critical role. The rate of degradation is significantly accelerated at higher pH and higher temperatures. Studies on the related isoxazole-containing drug, leflunomide, provide a useful quantitative model. Leflunomide was found to be stable at acidic and neutral pH at 25°C. However, at pH 10.0, its half-life was approximately 6.0 hours. When the temperature was increased to 37°C, the half-life at pH 10.0 dropped to just 1.2 hours, and even at a physiological pH of 7.4, the half-life was only 7.4 hours.[5]

It is important to note, however, that the 3-methyl group on your compound may confer additional stability compared to the 3-unsubstituted leflunomide, which was shown to be more stable across a pH range of 4.0-10.0 in a related analogue.[5] Despite this, the general principle holds: increasing basicity and temperature will increase the rate of degradation.

ConditionpHTemperature (°C)Half-life (t½) of Leflunomide[5]
A 10.025~ 6.0 hours
B 7.437~ 7.4 hours
C 10.037~ 1.2 hours

Question 4: What are the best strategies to minimize decomposition if basic conditions are required for my reaction?

Answer:

  • Lower the Temperature: If your reaction allows, perform it at the lowest possible temperature that still affords a reasonable reaction rate. Running the reaction at 0°C or even room temperature is preferable to heating.

  • Use a Weaker Base: Opt for the weakest base that can effectively promote the desired reaction. For example, consider using an inorganic base like K₂CO₃ or Cs₂CO₃ instead of stronger organic bases like DBU or alkoxides (e.g., NaOEt).

  • Limit Exposure Time: Design your experiment to minimize the time the compound is exposed to the basic conditions. This could involve adding the base last, or adding the benzisoxazole substrate slowly to a solution containing the base and other reagents.

  • Use a Biphasic System: In some cases, a phase-transfer catalyst in a biphasic system (e.g., aqueous NaOH and an organic solvent) can limit the exposure of the organic-soluble substrate to the high concentration of base in the aqueous layer.

  • Protecting Group Strategy: If feasible, consider if a modification to the molecule could temporarily mask the sensitive functionality during the basic step. This is a more complex solution but can be effective.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC Monitoring

This protocol provides a self-validating system to quantitatively assess the stability of this compound under your specific experimental conditions.

Objective: To determine the rate of degradation of the title compound under simulated basic reaction conditions.

Materials:

  • This compound (MW: 212.04 g/mol )

  • Chosen base (e.g., K₂CO₃, NaOH, Triethylamine)

  • Reaction solvent (e.g., DMF, Acetonitrile, THF)

  • Internal standard (e.g., Naphthalene, Biphenyl - select a compound that is stable under the conditions and chromatographically resolved)

  • Quenching solution (e.g., 1M aq. HCl or a suitable buffer)

  • HPLC system with a C18 column

Procedure:

  • Prepare Stock Solutions:

    • Accurately prepare a stock solution of this compound in the reaction solvent (e.g., 1 mg/mL).

    • Accurately prepare a stock solution of the internal standard in the same solvent (e.g., 1 mg/mL).

  • Set up Reaction Vials:

    • Test Vial: To a vial, add the desired amount of solvent, the chosen base (e.g., 2 equivalents), and the internal standard.

    • Control Vial: To a separate vial, add the same amount of solvent and internal standard, but no base.

  • Initiate the Experiment:

    • Place both vials in a heating block or water bath set to the desired reaction temperature.

    • Once the temperature has equilibrated, add a precise volume of the this compound stock solution to each vial to start the reaction (t=0).

  • Time-Point Sampling:

    • Immediately after adding the substrate, withdraw a small aliquot (e.g., 50 µL) from each vial. This is your t=0 sample.

    • Quench the aliquot immediately in a prepared HPLC vial containing a diluent and the quenching solution.

    • Repeat the sampling and quenching process at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr).

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC.

    • Calculate the peak area ratio of the starting material to the internal standard for each time point.

    • Plot the percentage of remaining this compound against time for both the test and control conditions.

G prep Prepare Stock Solutions (Substrate & Internal Standard) setup Set Up Vials (Test: with Base, Control: no Base) prep->setup equil Equilibrate Temperature setup->equil start Initiate Reaction (Add Substrate Stock Solution) equil->start sample_t0 Sample t=0 (Immediately Quench) start->sample_t0 sample_tx Sample at Time Intervals (t=x) start->sample_tx quench Quench Aliquots in Acidic/Buffered Diluent sample_t0->quench sample_tx->quench analyze Analyze All Samples by HPLC quench->analyze plot Plot % Remaining Substrate vs. Time analyze->plot

Caption: Workflow for assessing compound stability under basic conditions.

References

  • Title: pH and temperature stability of the isoxazole ring in leflunomide. Source: ResearchGate URL: [Link]

  • Title: Recent Advances on the Synthesis and Reactivity of Isoxazoles Source: Current Organic Chemistry URL: [Link]

  • Title: Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Benzisoxazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Source: ResearchGate URL: [Link]

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Support Center: A Researcher's Guide to Removing Palladium Catalyst from 6-Bromo-3-methylbenzo[d]isoxazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is specifically tailored to address the challenges encountered when purifying 6-Bromo-3-methylbenzo[d]isoxazole from palladium-catalyzed reaction mixtures. As researchers and drug development professionals, ensuring the purity of your compounds is paramount, and residual palladium can interfere with downstream applications and biological assays.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired purity with confidence.

Troubleshooting and FAQs

This section addresses common issues and questions that arise during the removal of palladium catalysts from reaction mixtures containing this compound.

Q1: Why is it challenging to remove palladium from my this compound reaction?

A1: The difficulty in removing palladium often stems from the formation of stable complexes between the palladium species and the product molecule or other nitrogen-containing compounds in the reaction mixture. The isoxazole nitrogen and any amine functionalities can act as ligands, binding to the palladium and keeping it in solution. The specific oxidation state of the palladium (Pd(0) or Pd(II)) and the nature of the ligands used in the catalytic system also play a significant role in its solubility and reactivity, making a one-size-fits-all approach to removal ineffective.

Q2: I've tried filtering through Celite, but I still have significant palladium contamination. What's going wrong?

A2: Filtration through Celite is primarily effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or insoluble palladium species that have precipitated from the reaction mixture.[4][5] If your palladium catalyst is homogeneously dissolved, or has formed soluble complexes, Celite filtration alone will be insufficient.[6] Colloidal palladium can also pass through a standard Celite pad.[4]

Troubleshooting Steps:

  • Induce Precipitation: Before filtration, try changing the solvent composition by adding an anti-solvent to precipitate the palladium species.

  • Adsorbent Pre-treatment: Consider treating the reaction mixture with an adsorbent like activated carbon before Celite filtration to bind the soluble palladium.

  • Optimize Celite Bed: Ensure you are using a sufficiently thick (1-2 cm) and properly packed Celite bed.[4] Pre-wetting the pad with the filtration solvent can improve its efficacy.

Q3: My palladium scavenger isn't working as well as expected. What factors should I consider?

A3: The performance of a palladium scavenger depends on several factors. Ineffective scavenging can often be attributed to incorrect scavenger selection or suboptimal conditions.

Key Considerations:

  • Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types may be better suited for Pd(0).

  • Scavenger Compatibility: Ensure the scavenger is compatible with your solvent system and does not react with your product.

  • Sufficient Loading and Time: Use an adequate amount of scavenger and allow for sufficient contact time, which may require optimization. Stirring the mixture can also improve efficiency.[7]

  • Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes enhance the rate of scavenging.

A screening of different scavengers is often the most effective way to identify the best candidate for your specific reaction.[8]

Q4: I'm losing a significant amount of my this compound product during the purification process. How can I minimize this loss?

A4: Product loss during palladium removal is a common issue, often caused by the non-specific adsorption of the product onto the purification medium.

Strategies to Minimize Product Loss:

  • Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

  • Solvent Selection: The choice of solvent can influence the binding of your product to the adsorbent. Experiment with different solvents to find one that minimizes this interaction.

  • Alternative Methods: If product loss remains high with adsorbents, consider alternative purification techniques such as chromatography or crystallization.[9]

Q5: How can I determine the level of residual palladium in my final product?

A5: Quantifying residual palladium is crucial, especially for compounds intended for biological screening or pharmaceutical development.[1][2][3] The most common and accurate methods for determining trace metal content are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [1][2][10][11]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [10][11]

These techniques offer high sensitivity and can detect palladium levels down to the parts-per-million (ppm) or even parts-per-billion (ppb) range.[12][13]

Decision-Making Workflow for Palladium Removal

The following diagram outlines a logical workflow for selecting the most appropriate palladium removal strategy.

Palladium_Removal_Workflow start Reaction Mixture containing this compound and Palladium Catalyst catalyst_type Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->catalyst_type filtration Filtration through Celite or appropriate filter medium catalyst_type->filtration Yes scavenger_screen Select and Screen Palladium Scavengers catalyst_type->scavenger_screen No (Homogeneous) check_purity1 Check for Residual Palladium (e.g., TLC, LC-MS) filtration->check_purity1 check_purity1->scavenger_screen Contamination Remains final_product Purified Product check_purity1->final_product Sufficiently Pure scavenging Treat with Optimal Scavenger scavenger_screen->scavenging filtration2 Filter to Remove Scavenger-Pd Complex scavenging->filtration2 check_purity2 Check for Residual Palladium (e.g., TLC, LC-MS) filtration2->check_purity2 chromatography Column Chromatography check_purity2->chromatography Contamination Remains crystallization Crystallization check_purity2->crystallization If suitable check_purity2->final_product Sufficiently Pure chromatography->final_product crystallization->final_product quantify_pd Quantify Residual Pd (ICP-MS/OES) final_product->quantify_pd

Caption: A workflow for selecting a palladium removal method.

Detailed Experimental Protocols

Here are step-by-step protocols for common and effective palladium removal techniques.

Protocol 1: Filtration through Celite

This method is best suited for the removal of heterogeneous palladium catalysts.

  • Prepare the Celite Pad: In a sintered glass funnel, prepare a 1-2 cm thick pad of Celite.

  • Pre-wet the Pad: Gently pour the solvent used in the reaction over the Celite pad to pre-wet it.

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.

  • Filter: Carefully pour the diluted reaction mixture through the Celite pad.

  • Wash: Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective adsorbent for removing soluble palladium species.[14]

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash and Concentrate: Wash the Celite pad with fresh solvent and combine the filtrates. Concentrate under reduced pressure.

Protocol 3: Palladium Scavenging with Thiol-Based Resins

Thiol-based scavengers are highly effective for binding palladium.

  • Select the Scavenger: Choose a suitable thiol-based scavenger resin (e.g., silica-bound propanethiol).

  • Add Scavenger to the Reaction Mixture: Add the scavenger to the solution of your crude product (typically 3-5 equivalents relative to the initial palladium loading).

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.

  • Filter: Filter the mixture to remove the scavenger resin.

  • Wash and Concentrate: Wash the resin with the solvent and concentrate the combined filtrates.

Comparison of Palladium Removal Techniques

MethodAdvantagesDisadvantagesBest Suited For
Filtration (Celite) Simple, fast, and inexpensive.[4]Only effective for heterogeneous or precipitated palladium.[8]Removing Pd/C and other solid-supported catalysts.
Activated Carbon Cost-effective and readily available.[14]Can be non-specific, leading to product loss.[9]General purpose removal of soluble palladium.
Scavenger Resins High selectivity and efficiency.[7][13]Can be expensive; requires optimization of conditions.Removing low levels of soluble palladium to meet strict purity requirements.[12]
Chromatography Can remove a wide range of impurities simultaneously.Can be time-consuming and require large volumes of solvent.When other methods fail or when multiple impurities need to be removed.[4]
Crystallization Can provide a highly pure product.Not always feasible; can sometimes concentrate impurities.[9]Final purification step for crystalline products.

Concluding Remarks

The successful removal of palladium from reaction mixtures of this compound requires a systematic and informed approach. By understanding the nature of the palladium species in your reaction and methodically exploring the purification options outlined in this guide, you can confidently achieve the high level of purity required for your research and development endeavors. Always verify the final palladium levels using a sensitive analytical technique like ICP-MS to ensure your product meets the necessary specifications.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (URL: [Link])

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. (URL: [Link])

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. (URL: [Link])

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (URL: [Link])

  • How to Remove Palladium in three easy steps - Biotage. (URL: [Link])

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (URL: [Link])

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Palladium catalyst recovery using scavenger resin - SpinChem. (URL: [Link])

  • Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. (URL: [Link])

  • (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - ResearchGate. (URL: [Link])

  • Method of removing palladium - Google P
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (URL: [Link])

  • Your trick to remove residual palladium : r/Chempros - Reddit. (URL: [Link])

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? | ResearchGate. (URL: [Link])

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (URL: [Link])

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])

Sources

Technical Support Center: Synthesis of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromo-3-methylbenzo[d]isoxazole. This guide is designed to provide in-depth troubleshooting and practical advice to overcome common challenges in this synthesis, helping you improve yield, purity, and overall success. As Senior Application Scientists, we combine established chemical principles with field-proven experience to address your most pressing questions.

Overview of a Common Synthetic Route

A prevalent and reliable method for synthesizing this compound involves a two-step process starting from 4-Bromo-2-hydroxyacetophenone. The general scheme is as follows:

  • Oximation: The ketone in 4-Bromo-2-hydroxyacetophenone is converted to an oxime by reacting it with hydroxylamine.

  • Cyclization: The resulting oxime undergoes an intramolecular cyclization to form the benzisoxazole ring. This step often involves a dehydrating agent or thermal conditions to facilitate the ring closure.

Figure 1: General synthetic scheme for this compound.

Reaction scheme showing the two-step synthesis of this compound from 4-Bromo-2-hydroxyacetophenone.

While theoretically straightforward, this synthesis is prone to several issues that can impact yield and purity. This guide will address these challenges in a question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My oximation reaction is slow or incomplete, leaving significant starting material. How can I drive it to completion?

This is a common bottleneck. The formation of the oxime from the ketone is a reversible condensation reaction. To ensure a high conversion rate, several factors must be optimized.

Core Issue: The reaction equilibrium may not favor the product, or the reactivity of the hydroxylamine might be suboptimal under your current conditions.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry and Quality:

    • Hydroxylamine: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2 to 1.5 equivalents) to push the equilibrium towards the product.

    • Base: A base is required to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile (NH₂OH). Ensure you are using at least one equivalent of a suitable base (e.g., sodium acetate, pyridine, sodium hydroxide). The choice of base can be critical; for instance, a stronger base like NaOH can also deprotonate the phenolic hydroxyl group, which may influence the reaction.

  • Optimize Reaction pH and Solvent:

    • The oximation reaction is often pH-sensitive. A weakly acidic to neutral pH is typically ideal. If using a strong base, ensure it is added slowly to avoid high local pH.

    • Ethanol or methanol are common solvents that effectively dissolve both the starting material and the reagents.[1] Using a co-solvent system with water can also be effective.

  • Increase Reaction Temperature:

    • Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the reaction rate. However, monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid potential side product formation at higher temperatures.

Protocol Suggestion: High-Efficiency Oximation

  • Dissolve 4-Bromo-2-hydroxyacetophenone (1.0 eq) in ethanol (5-10 mL per gram of starting material).

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and monitor by TLC every 30-60 minutes until the starting ketone spot has disappeared.

  • Once complete, cool the reaction mixture and pour it into cold water to precipitate the oxime product, which can then be filtered and dried.

Q2: My cyclization step has a very low yield. What are the critical factors for an efficient ring closure?

The intramolecular cyclization of the 2-hydroxyacetophenone oxime is the most critical and often lowest-yielding step. Success hinges on effectively removing water and favoring the N-O bond formation.

Core Issue: The phenolic hydroxyl group needs to attack the oxime nitrogen, followed by dehydration. Inefficient dehydration or competing side reactions are the primary causes of low yield.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low cyclization yield.

Detailed Solutions:

  • Choice of Cyclization Agent/Method:

    • Thermal Cyclization: Simply heating the oxime, often in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), can be sufficient. Temperatures can range from 80°C to 150°C.[2]

    • Dehydrating Agents: Polyphosphoric acid (PPA) is a classic and effective reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent. The reaction is typically heated.

    • Activating Agents: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the oxime's hydroxyl group into a better leaving group, facilitating cyclization under milder conditions. However, these aggressive reagents can also promote side reactions like the Beckmann rearrangement.[3]

    • Microwave-Assisted Synthesis: This modern technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. A patent describes a microwave-assisted reaction at 85°C for 35 minutes achieving a good yield.[2]

  • Solvent Selection:

    • For thermal cyclizations, a high-boiling aprotic polar solvent like DMF, DMAc, or NMP is often preferred.

    • If using a method that generates water, a solvent like toluene that allows for azeotropic removal of water using a Dean-Stark apparatus can be highly effective.

Table 1: Comparison of Common Cyclization Conditions

MethodReagent/ConditionTypical TemperatureAdvantagesDisadvantages
Thermal High-boiling solvent (e.g., NMP)80-150 °CSimple, avoids corrosive reagents.Can require long reaction times; risk of thermal decomposition.
Dehydration Polyphosphoric Acid (PPA)100-140 °COften high-yielding and effective.Viscous, can be difficult to work with; product isolation can be challenging.
Activation Thionyl Chloride (SOCl₂)0 °C to RTMilder temperature conditions.Risk of Beckmann rearrangement and other side products.[3]
Microwave NMP or DMF70-100 °CExtremely fast, often improves yield.[2]Requires specialized equipment.
Q3: My crude product is impure. What are the likely side products and how can I prevent them?

Impurity formation is a major cause of yield loss, both from competing reactions and during purification.

Core Issue: The reaction conditions that promote the desired cyclization can also enable undesired pathways.

Common Side Products and Prevention Strategies:

  • Beckmann Rearrangement Product:

    • What it is: Under strongly acidic or harsh activating conditions (e.g., neat SOCl₂ or PPA at very high temperatures), the oxime can rearrange to form an amide (in this case, a benzoxazole derivative), which is an isomer of the desired product.[3][4]

    • Prevention: Use the mildest effective conditions for cyclization. If using PPA, keep the temperature below 140°C. If using an activating agent, add it slowly at a low temperature.

  • Unreacted Oxime Intermediate:

    • What it is: The cyclization reaction has not gone to completion.

    • Prevention: Increase reaction time, temperature, or use a more effective dehydrating agent as detailed in Q2. Monitor the reaction via TLC or LC-MS to confirm the consumption of the oxime.[5]

  • Hydrolysis of Product:

    • What it is: The benzisoxazole ring can be sensitive to strong acid or base, especially during aqueous workup, potentially leading to ring-opening. The N-O bond is relatively weak.[6]

    • Prevention: Neutralize the reaction mixture carefully before extraction. Use a mild base like sodium bicarbonate solution for washes instead of strong bases like NaOH.

Q4: I'm struggling with the final purification. What is the best way to isolate pure this compound?

Effective purification is key to obtaining a high-quality final product.

Core Issue: The product may have similar polarity to certain impurities, or it may be difficult to crystallize.

Purification Strategies:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If PPA was used, pour the viscous mixture slowly into a large volume of ice-water with vigorous stirring. The product should precipitate as a solid.

    • If a solvent was used, perform an aqueous workup. Quench the reaction, extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1][7]

  • Recrystallization:

    • This is often the most effective method for obtaining highly pure material.

    • Solvent Screening: Test a variety of solvents. A good starting point is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or water). Dissolve the crude product in a minimum amount of the hot polar solvent and slowly add the non-polar solvent until turbidity appears. Cool slowly to allow crystals to form.

  • Column Chromatography:

    • If recrystallization fails or impurities co-crystallize, silica gel column chromatography is the next step.[2]

    • Solvent System: A common mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity (e.g., 2-5% ethyl acetate) and gradually increase the polarity to elute your product. The typical Rf value to aim for is ~0.3 for good separation.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Patsnap Eureka. (n.d.). A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives.
  • Lukoyanov, A. A., Sukhorukov, A. Yu. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Not specified.
  • Smolecule. (n.d.). 6-Bromo-3-methylbenzo[c]isoxazole.
  • BenchChem. (2025). Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up.
  • Chen, C. Y., Andreani, T., & Li, H. (2011). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from readily accessible ortho-hydroxyaryl N-H ketimines. Organic Letters, 13(23), 6300–6303. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the benzoxazoles derived from benzophenone or acetophenone. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. Available at: [Link]

  • Huang, H., Xu, Z., & Deng, G. J. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Not specified. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Available at: [Link]

  • Not specified. (n.d.). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Cyclization reactions of oximes. Available at: [Link]

  • Pandhurnekar, C. P., et al. (2021). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. Available at: [Link]

  • Not specified. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC - NIH. Available at: [Link]

  • Not specified. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available at: [Link]

  • Yoon, Y. J. (2025). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Not specified. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxyacetophenone oxime.
  • Not specified. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. Available at: [Link]

  • International Journal of ChemTech Research. (n.d.). Not specified. Available at: [Link]

  • Not specified. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Not specified. Available at: [Link]

  • Scribd. (n.d.). Advances in Isoxazole Synthesis. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,5-disubstituted isoxazoles.

Sources

Technical Support Center: Suzuki Coupling of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 6-Bromo-3-methylbenzo[d]isoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial C-C bond-forming reaction, with a particular focus on moving beyond conventional volatile organic compounds (VOCs) to more sustainable and efficient solvent systems. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the Suzuki coupling of a heteroaryl halide like this compound?

The choice of solvent is paramount as it influences nearly every aspect of the reaction. For a substrate like this compound, the benzisoxazole core possesses Lewis basic nitrogen and oxygen atoms that can coordinate to the palladium catalyst. This coordination can sometimes inhibit catalytic activity. The solvent system must effectively dissolve the organohalide, the boronic acid partner, and the base, while also facilitating the key steps of the catalytic cycle.

Traditional solvents like toluene, dioxane, and DMF, while effective, are now under increased scrutiny due to their toxicity, environmental persistence, and high energy consumption for removal.[1][2] This has driven the adoption of "green" or alternative solvents that offer improved safety profiles, sustainability, and in many cases, enhanced reactivity.[1]

Q2: What are the leading classes of alternative solvents for this reaction, and what are their primary advantages?

Several classes of green solvents have proven highly effective for Suzuki-Miyaura couplings. The choice among them depends on the specific boronic acid partner, desired reaction temperature, and scale.

  • Aqueous Systems: Using water as a primary solvent is highly attractive due to its non-toxicity, non-flammability, and low cost.[3][4] For hydrophobic substrates, reactions are often run in biphasic mixtures with an organic co-solvent (like ethanol or THF) or with the aid of surfactants to create micelles, which act as nano-reactors.[5][6][7][8] These systems can accelerate the reaction and simplify product isolation.[1][3]

  • Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and thermally stable polymers that can act as both solvent and phase-transfer catalyst.[] They are particularly effective in microwave-assisted protocols, often leading to rapid and high-yielding reactions.[10][11] A key advantage is that the palladium catalyst often remains in the PEG phase, allowing for easy product extraction and catalyst recycling.[][12]

  • Ionic Liquids (ILs): ILs are salts with melting points below 100 °C. They have negligible vapor pressure, making them non-volatile.[13] In Suzuki couplings, they can serve as both the solvent and a stabilizing medium for the palladium catalyst, often preventing the formation of inactive palladium black.[13][14][15] The catalyst can frequently be retained in the IL phase for reuse.[13][16]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (e.g., glycerol, urea) and hydrogen bond acceptors (e.g., choline chloride).[17][18] They are biodegradable, inexpensive, and simple to prepare.[17][19] DESs have successfully been used as media for various cross-coupling reactions, offering a sustainable alternative to conventional solvents.[19][20][21]

  • Bio-Derived Solvents: Solvents like 2-methyltetrahydrofuran (2-Me-THF) and tert-amyl alcohol are derived from renewable feedstocks and are considered greener alternatives to traditional ethereal or aromatic solvents.[22][23] They often provide excellent solubility for a broad range of substrates.

Troubleshooting Guide

Q3: My reaction is sluggish or fails in an aqueous system. What are the likely causes and solutions?

This is a common issue when transitioning to aqueous media, especially with hydrophobic substrates like many substituted benzisoxazoles.

Potential Causes:

  • Poor Mass Transfer: In a biphasic system, the reactants (halide in the organic phase, base in the aqueous phase) must interact at the phase boundary or within micelles. Inefficient mixing can starve the catalyst.[24]

  • Low Solubility: The this compound or the boronic acid partner may have insufficient solubility in either phase, leading to low effective concentrations.[25]

  • Catalyst Inhibition: The heteroatoms on the benzisoxazole ring can coordinate to the palladium center, particularly in polar protic media, potentially deactivating the catalyst.

Solutions:

  • Optimize Stirring: Increase the stirring rate to improve mixing and maximize the interfacial area between the phases.

  • Introduce a Co-Solvent: Adding a water-miscible organic solvent like ethanol, isopropanol, or acetone can create a homogeneous or more compatible biphasic system, improving solubility.[23]

  • Add a Surfactant: Using a surfactant such as TPGS-750-M or Triton X-100 can create micelles that encapsulate the hydrophobic reactants and the catalyst, dramatically accelerating the reaction in water.[7]

  • Switch the Base: A highly soluble inorganic base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ in aqueous systems.

Q4: I'm observing significant formation of a homocoupled biaryl from my boronic acid. How do I suppress this side reaction?

Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a frequent side reaction, particularly at elevated temperatures or in the presence of oxygen.

Potential Causes:

  • Oxidative Homocoupling: Traces of oxygen in the reaction mixture can promote the homocoupling of the boronic acid.

  • High Temperature: Elevated temperatures can increase the rate of protodeboronation (cleavage of the C-B bond), followed by other pathways leading to homocoupling.[26]

Solutions:

  • Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive inert atmosphere throughout the reaction.[27]

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. For highly active catalyst systems, reactions can often be performed at or slightly above room temperature.[6]

  • Use a More Stable Boron Reagent: Consider using aryltrifluoroborate salts or MIDA boronates, which are generally more stable and less prone to protodeboronation and homocoupling than boronic acids.[28][29]

Q5: My reaction turns black, and the conversion stalls. What is happening to my catalyst?

The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[26] The active Pd(0) species has aggregated into an inactive bulk metal.

Potential Causes:

  • Ligand Dissociation/Decomposition: The supporting phosphine ligand may dissociate from the palladium center or degrade, especially at high temperatures, leaving the Pd(0) atoms unprotected.

  • Unstable Precatalyst: Some palladium sources are more prone to reduction and aggregation than others.

Solutions:

  • Use a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These form more stable complexes with palladium, preventing aggregation.

  • Switch to a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3 or G4). These are designed to generate the active Pd(0) species slowly and controllably within the catalytic cycle.[30]

  • Use a Stabilizing Solvent: Solvents like Ionic Liquids or PEGs can help stabilize the palladium nanoparticles and prevent their aggregation.[][13]

Data & Diagrams

Comparative Analysis of Alternative Solvent Systems
Solvent SystemKey AdvantagesPotential ChallengesTypical Conditions
Water / Co-solvent Environmentally benign, low cost, non-flammable.[1][3]Requires optimization of co-solvent ratio; potential for hydrolysis of sensitive functional groups.[25]Pd(OAc)₂, SPhos, K₃PO₄, H₂O/EtOH (1:1), 80 °C
PEG-400 Non-toxic, biodegradable, allows for catalyst recycling.[][12]High viscosity can make stirring and product extraction difficult; may require higher temperatures.PdCl₂, KF, PEG-400, 100 °C (Microwave).[10][11]
Ionic Liquids (e.g., [bmim][BF₄]) Negligible vapor pressure, thermally stable, stabilizes catalyst.[13][14]High cost, potential for product contamination, can be difficult to remove.[15]Pd(OAc)₂, [bmim][BF₄], Na₂CO₃, 110 °C
Deep Eutectic Solvents (e.g., ChCl:Gly) Sustainable, biodegradable, inexpensive, easy to prepare.[17][20]High viscosity, substrate solubility can be limited, recyclability requires specific workup.[19]Pd(OAc)₂, Choline Chloride:Glycerol (1:2), K₂CO₃, 100 °C
2-Me-THF Bio-derived, higher boiling point than THF, good solubility profile.[22][23]More expensive than traditional solvents; can form peroxides.NiCl₂(PCy₃)₂, K₃PO₄, 2-Me-THF, 100 °C.[22][23]
Visualizing the Process

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n Pd_complex R¹-Pd(II)L_n-X Pd0->Pd_complex Oxidative Addition (R¹-X) Transmetal_complex R¹-Pd(II)L_n-R² Pd_complex->Transmetal_complex Transmetalation Base_complex [R²-B(OH)₂-Base]⁻ Base_complex->Transmetal_complex Transmetal_complex->Pd0 Reductive Elimination (R¹-R²) ArylHalide 6-Bromo-3-methyl- benzo[d]isoxazole (R¹-X) ArylHalide->Pd_complex BoronicAcid Ar-B(OH)₂ (R²) BoronicAcid->Base_complex Base Base (e.g., K₂CO₃) Base->Base_complex caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Solvent_Selection start Start: Select Alternative Solvent q1 Are reactants water-soluble? start->q1 sol1 Use Aqueous System (H₂O / Co-solvent) q1->sol1 Yes sol2 Add Surfactant (Micellar Catalysis) q1->sol2 No end Optimized Reaction sol1->end q2 Is catalyst recycling a priority? sol2->q2 sol3 Use PEG or Ionic Liquid q2->sol3 Yes q3 Is cost the primary concern? q2->q3 No sol3->end sol4 Use Deep Eutectic Solvent or Aqueous System q3->sol4 Yes sol5 Consider Bio-Derived (e.g., 2-Me-THF) q3->sol5 No sol4->end sol5->end caption Fig 2. Workflow for Solvent Selection.

Caption: Fig 2. Workflow for Solvent Selection.

Example Protocol: Suzuki Coupling in an Aqueous/Ethanolic System

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid in a green solvent mixture.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add ethanol and deionized water in a 1:1 ratio to achieve a substrate concentration of approximately 0.2 M.

  • Degassing: Seal the flask with a septum and purge the mixture by bubbling argon gas through the solution for 20-30 minutes while stirring.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the degassed ethanol/water mixture.

  • Reaction Initiation: Using a syringe, transfer the catalyst solution to the reaction flask.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

This guide provides a framework for navigating the challenges and opportunities presented by alternative solvents in the Suzuki coupling of this compound. By understanding the underlying principles and systematically troubleshooting, researchers can develop more efficient, safe, and sustainable synthetic routes.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • Shields, J. D., et al. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. Retrieved from [Link]

  • Ranganath, M. A., et al. (n.d.). Asymmetric Suzuki Cross‐Coupling Reactions Catalyzed by Chiral Surfactant‐Stabilized Palladium Nanoparticles. ResearchGate. Retrieved from [Link]

  • Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • Capriati, V., et al. (n.d.). Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review. MDPI. Retrieved from [Link]

  • International Journal of Recent Research Aspects. (n.d.). Ionic liquids-Useful Reaction Green Solvents for the Future (A Review). Retrieved from [Link]

  • Scilit. (n.d.). Microwave-accelerated Suzuki cross-coupling reaction in polyethylene glycol (PEG). Retrieved from [Link]

  • Semantic Scholar. (2016). An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Retrieved from [Link]

  • PubMed. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? Retrieved from [Link]

  • IRIS. (n.d.). Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). (2023). "Greening Up" the Suzuki Reaction. Retrieved from [Link]

  • OUCI. (n.d.). An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. Retrieved from [Link]

  • ACS Publications. (n.d.). Recyclable and Reusable Pd(OAc)2/DABCO/PEG-400 System for Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Nanochemistry Research. (n.d.). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Retrieved from [Link]

  • MDPI. (n.d.). Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Natural Deep Eutectic Solvents as Sustainable Solvents for Suzuki–Miyaura Cross-Coupling Reactions Applied to Imidazo-Fused Heterocycles. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Retrieved from [Link]

  • Uniba. (2019). Deep eutectic solvents and their applications as green solvents. Retrieved from [Link]

  • OUCI. (n.d.). Ionic Liquids in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Accelerated Suzuki Cross-coupling Reaction in Polyethylene Glycol (PEG). Retrieved from [Link]

  • ResearchGate. (n.d.). Reusable and Efficient Pd(OAc) 2 /TBAB/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction under Ligand-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2024). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents. Retrieved from [Link]

  • ResearchGate. (2023). Application of Deep Eutectic Solvents in Formation of Carbon‐Carbon and Carbon‐Heteroatom Bond by Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

issues with starting material purity for 6-Bromo-3-methylbenzo[d]isoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-3-methylbenzo[d]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the purity of this critical starting material and its impact on subsequent reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the CAS number 66033-69-0, is a halogenated heterocyclic compound.[1][2][3][4] It serves as a key building block in medicinal chemistry and pharmaceutical development.[5] Its structure is valuable for synthesizing more complex molecules and for structure-activity relationship (SAR) studies.[5] It is particularly noted as a synthetic intermediate for creating a variety of heterocyclic compounds.[5]

Q2: What are the most common reactions where this compound is used?

This compound is frequently utilized in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, where the bromine atom is substituted.[5] These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of diverse molecular scaffolds for drug discovery.

Q3: Why is the purity of the starting material so critical for these reactions?

The success of palladium-catalyzed cross-coupling reactions is highly sensitive to the purity of the starting materials. Impurities can lead to:

  • Catalyst poisoning: Certain impurities can deactivate the palladium catalyst, leading to low or no product yield.

  • Side reactions: Impurities may react with the reagents, leading to the formation of undesired byproducts that complicate purification.

  • Poor reproducibility: Varying levels of impurities between batches can lead to inconsistent reaction outcomes.

Q4: What are the typical impurities found in commercial this compound?

Common impurities can arise from the synthetic route used. A plausible synthesis involves the cyclization of an oxime derived from an appropriate o-hydroxyacetophenone.[6][7] Potential impurities include:

  • Isomers: Positional isomers such as 5-Bromo-3-methylbenzo[d]isoxazole or 7-bromo-3-methylbenzo[d]isoxazole.

  • Starting materials: Unreacted 2-hydroxy-5-bromoacetophenone or hydroxylamine.

  • Over-brominated or under-brominated species: Dibrominated or non-brominated benzisoxazole derivatives.

  • Solvent residues: Residual solvents from the synthesis and purification process.

Q5: How stable is the benzo[d]isoxazole ring system?

The benzisoxazole ring is an aromatic and relatively stable system.[8] However, it can be susceptible to ring-opening under certain conditions, particularly in the presence of strong bases.[8][9] Studies on the related isoxazole ring in the drug leflunomide have shown that it can undergo base-catalyzed hydrolysis, and this process is accelerated at higher temperatures.[10][11] It is generally stable under acidic and neutral conditions at moderate temperatures.[11]

Troubleshooting Guide: Purity-Related Reaction Failures

This section addresses specific issues you may encounter during reactions involving this compound, with a focus on problems stemming from starting material purity.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The desired product is formed in yields significantly lower than expected.

Potential Purity-Related Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Inorganic Salt Impurities Residual inorganic salts from the synthesis (e.g., sodium acetate from an oximation step) can interfere with the catalytic cycle of palladium.Action: Wash the starting material with deionized water. Protocol: Dissolve the solid in a suitable organic solvent (e.g., ethyl acetate), wash with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
Competing Halogenated Impurities The presence of other aryl bromides or iodides can lead to a mixture of coupled products, making the desired reaction appear low-yielding. Aryl iodides are generally more reactive in cross-coupling than aryl bromides.[12]Action: Assess purity via HPLC and ¹H NMR. If isomeric or other halogenated impurities are detected, purify the starting material. Protocol: See Section 3 for detailed purification protocols.
Catalyst Inhibitors Impurities containing sulfur or other coordinating groups can bind to the palladium catalyst, inhibiting its activity.Action: Purify the starting material by column chromatography or recrystallization.
Issue 2: Formation of Unexpected Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and the expected product.

  • LC-MS or NMR analysis of the crude reaction mixture reveals peaks corresponding to unknown structures.

Potential Purity-Related Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Homocoupling of Boronic Acid (Suzuki Reaction) This is a known side reaction in Suzuki couplings, often mediated by palladium(II) species.[13] Certain impurities can promote the oxidation of Pd(0) to Pd(II).Action: Ensure high purity of the starting material. Additionally, sparging the reaction mixture with an inert gas (e.g., nitrogen or argon) prior to adding the catalyst can minimize oxidizing species.[13]
Reaction of Isomeric Impurities If positional isomers of this compound are present, they will also participate in the coupling reaction, leading to a mixture of isomeric products.Action: Confirm the isomeric purity of the starting material using analytical techniques like HPLC or GC-MS. Purify if necessary.
Ring-Opening of the Benzisoxazole Core Under strongly basic conditions, the benzisoxazole ring can open.[8][9] This can be exacerbated by impurities that increase the local basicity or temperature.Action: Re-evaluate the reaction conditions. If a strong base is required, consider using milder bases or shorter reaction times. Ensure the starting material is free of basic residues.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to starting material purity.

G cluster_0 Problem Identification cluster_1 Purity Assessment cluster_2 Purification cluster_3 Reaction Re-evaluation start Reaction Failure (Low Yield / Side Products) assess_purity Assess Purity of Starting Material (HPLC, NMR, LC-MS) start->assess_purity check_spec Purity Meets Specification? (e.g., >98%) assess_purity->check_spec purify Purify Starting Material (Recrystallization / Chromatography) check_spec->purify No rerun_reaction Rerun Reaction with Purified Material check_spec->rerun_reaction Yes reassess_purity Re-assess Purity purify->reassess_purity reassess_purity->rerun_reaction optimize Optimize Reaction Conditions (Base, Solvent, Temp.) rerun_reaction->optimize Failure success Successful Reaction rerun_reaction->success Success optimize->rerun_reaction

Caption: Troubleshooting workflow for purity-related issues.

Experimental Protocols for Purity Assessment and Purification

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective method for determining the purity of this compound and detecting closely related impurities.[14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥98% is generally recommended for sensitive coupling reactions.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structure and identifying impurities.[6]

  • ¹H NMR (Proton NMR):

    • Expected Signals: The proton NMR spectrum should show signals for the aromatic protons and the methyl group.[6] The aromatic protons will appear as multiplets between δ 7.0-8.0 ppm, and the methyl protons will be a singlet around δ 2.5 ppm.[6]

    • Impurity Detection: Look for unexpected signals, such as additional methyl singlets or complex aromatic patterns that could indicate isomers or other impurities.

  • ¹³C NMR (Carbon NMR):

    • Expected Signals: The carbon NMR will show signals for all eight carbons. Aromatic carbons typically resonate between δ 110-160 ppm, while the methyl carbon will be upfield around δ 10-20 ppm.[6]

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for removing minor impurities if the material is mostly pure.

  • Solvent Screening: Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water or ethyl acetate/hexanes) may also be effective.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Filtration (Hot): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purified material by HPLC and NMR to confirm purity.

Protocol 4: Purification by Column Chromatography

For mixtures with significant impurities, column chromatography is the preferred method.[6][15]

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the desired compound ~0.3).

  • Procedure:

    • Prepare a column with silica gel slurried in the eluent.

    • Dissolve the crude compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Purity Check: Confirm the purity of the isolated product by HPLC and NMR.

Concluding Remarks

The successful application of this compound in synthetic chemistry, particularly in palladium-catalyzed reactions, is intrinsically linked to the purity of the starting material. Proactive assessment and, if necessary, purification of this key intermediate are essential steps to ensure reproducible and high-yielding reactions. This guide provides a foundational framework for identifying and resolving common issues, thereby empowering researchers to proceed with confidence in their experimental endeavors.

References

  • Smolecule. 6-Bromo-3-methylbenzo[c]isoxazole.
  • Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Wikipedia. Benzisoxazole.
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.
  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Shanghai Canbi Pharma Ltd. This compound CAS:66033-69-0.
  • Benchchem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • Journal of Advanced Scientific Research. Progress in the pathways for synthesis of isoxazoles synthons and their biological activities.
  • Sigma-Aldrich. This compound AldrichCPR.
  • ACS Publications. Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles.
  • Benchchem. A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
  • Matrix Scientific. This compound.
  • CymitQuimica. This compound.
  • Capot Chemical. Specifications of this compound.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Bromo-3-methylbenzo[d]isoxazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this critical intermediate from laboratory scale to pilot plant or manufacturing scale. As a key building block in the synthesis of various pharmaceutical agents, including the antipsychotic drug Ziprasidone, robust and scalable production is paramount.[1][2]

This document provides in-depth, experience-driven answers to common challenges encountered during scale-up, focusing on causality, process control, and optimization.

Physicochemical Data
PropertyValueReference
CAS Number 66033-69-0[3][4]
Molecular Formula C₈H₆BrNO[3][5]
Molecular Weight 212.04 g/mol [3][5]
Synonyms 6-Bromo-3-methyl-1,2-benzisoxazole[3]
Appearance Solid[6]
Section 1: Synthesis Overview and Reaction Mechanism

The most common and scalable synthetic route to this compound involves a two-step process starting from 5-Bromo-2-hydroxyacetophenone. The process consists of an oximation reaction followed by an intramolecular cyclization.[6]

  • Oximation: 5-Bromo-2-hydroxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a mild base to form the corresponding oxime intermediate.

  • Cyclization: The oxime intermediate undergoes a base-mediated intramolecular cyclization (dehydrohalogenation) to yield the final benzisoxazole ring structure.

Synthesis_Pathway Start 5-Bromo-2-hydroxyacetophenone Oxime 5-Bromo-2-hydroxyacetophenone Oxime (Intermediate) Start->Oxime + NH2OH·HCl Base (e.g., NaOAc) Product This compound Oxime->Product Base (e.g., NaOH or KOH) Heat / Dehydration Troubleshooting_Workflow Start Problem: Low Yield at Scale Check_Mixing Is mixing adequate? (Visual, CFD) Start->Check_Mixing Check_Temp Is temperature control effective? (Batch record review) Check_Mixing->Check_Temp Yes Improve_Mixing Solution: Increase agitation, Improve baffling Check_Mixing->Improve_Mixing No Check_Purity Are starting materials pure? (QC data, Use Test) Check_Temp->Check_Purity Yes Improve_Temp Solution: Slow reagent addition, Use reaction calorimetry Check_Temp->Improve_Temp No Purify_SM Solution: Re-qualify raw material, Purify if necessary Check_Purity->Purify_SM No End Yield Improved Check_Purity->End Yes Improve_Mixing->End Improve_Temp->End Purify_SM->End

Sources

unexpected reaction pathways with 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-methylbenzo[d]isoxazole

Introduction: Welcome to the technical support guide for this compound (CAS No: 66033-69-0). This molecule is a valuable building block in medicinal chemistry and materials science, primarily utilized for its capacity to undergo transformations at the C6-bromo position.[1] The most common and expected applications involve palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

However, the inherent reactivity of the benzo[d]isoxazole scaffold can lead to unexpected and often confounding results for researchers focused solely on the aryl bromide. This guide is structured to address these non-obvious reaction pathways, providing mechanistic explanations and robust troubleshooting protocols to navigate these challenges effectively.

Troubleshooting Guide: Unexpected Reaction Pathways

This section addresses specific, field-reported issues in a question-and-answer format. Each answer provides a mechanistic rationale, troubleshooting steps, and preventative measures.

Q1: I'm attempting a Suzuki-Miyaura coupling at the 6-bromo position, but my primary byproduct is the de-brominated starting material, 3-methylbenzo[d]isoxazole. What is causing this hydrodehalogenation?

A1: Root Cause Analysis The formation of a de-brominated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-coupling.[2][3] While frustrating, it points to specific competing pathways within your catalytic cycle. The two most probable causes are:

  • Protodeboronation of the Boronic Acid: Your boronic acid coupling partner can react with trace water or base in the reaction mixture, replacing the boronic acid group with a proton. The resulting arene can then participate in the catalytic cycle, ultimately transferring a hydride to the palladium center, which then reductively eliminates your starting material.

  • Direct Reduction by Solvent or Additives: Some solvents (like isopropanol) or additives can act as hydride donors at elevated temperatures, leading to a reductive cleavage of the Aryl-Pd(II)-Br intermediate.

Troubleshooting Protocol:

StepActionRationale
1 Rigorous Drying of Reagents & Solvent Use freshly distilled/anhydrous solvents and dry all solid reagents (base, boronic acid) under high vacuum before use. This minimizes the primary pathway for protodeboronation.
2 Choice of Base Switch to a non-hydroxide base. Anhydrous K₃PO₄ or Cs₂CO₃ are often superior to NaOH or KOH, which can introduce water.
3 Use of Stoichiometric Boronic Acid Avoid a large excess of the boronic acid. Using 1.1-1.3 equivalents is typically sufficient and reduces the probability of side reactions.
4 Ligand Selection Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote a faster rate of reductive elimination (the desired final step) compared to the rate of competing side reactions.
5 Temperature Control Run the reaction at the lowest effective temperature. Higher temperatures can accelerate decomposition pathways.

Visualizing the Competing Pathway:

Below is a simplified catalytic cycle for a Suzuki reaction, highlighting where the desired and undesired pathways diverge.

Suzuki_Side_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-B(OH)₂ Base Hydrodehalogenation Hydrodehalogenation PdII->Hydrodehalogenation Hydride Source (from R-H, solvent) PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Ar-R (Desired Product) RedElim->Product ArH Ar-H (De-brominated Product) Hydrodehalogenation->ArH ArH->Pd0 Catalyst Regeneration Boronic_Side R-B(OH)₂ + Base/H₂O → R-H Boronic_Side->Transmetal Competes Product->Pd0 Catalyst Regeneration

Caption: Fig 1: Suzuki cycle with de-bromination pathway.

Q2: I'm using a strong base like sodium amide (NaNH₂) with the goal of performing a nucleophilic substitution, but I'm getting a mixture of 6- and 7-substituted isomers. Why is the reaction not specific to the C6 position?

A2: Root Cause Analysis This is a classic signature of an "elimination-addition" reaction proceeding through a benzyne intermediate .[4][5] Under the influence of a very strong base (like NaNH₂), and in the absence of strong activating groups for a standard SₙAr reaction, a proton is abstracted from a carbon adjacent to the bromine atom. This is followed by the elimination of bromide, forming a highly reactive, transient aryne with a carbon-carbon triple bond within the benzene ring.

The incoming nucleophile can then attack either of the two carbons of the former triple bond. For this compound, proton abstraction can occur at C5 or C7. Abstraction at C5 followed by elimination forms a 5,6-benzyne intermediate. Nucleophilic attack at C6 regenerates the original substitution pattern, but attack at C5 leads to a 5-substituted product. Similarly, abstraction at C7 leads to a 6,7-benzyne, which can be attacked at C6 or C7, yielding a mixture of products.[4]

Troubleshooting and Experimental Validation:

  • Confirm the Mechanism: The hallmark of a benzyne mechanism is the formation of these isomeric products. If you are observing both 6- and 7-substituted products, it strongly suggests this pathway.

  • Avoid Benzyne Formation: If isomeric products are undesirable, you must change your reaction conditions to avoid benzyne formation. This means avoiding exceptionally strong, non-nucleophilic bases like NaNH₂ or LDA.

  • Promote SₙAr: To favor direct nucleophilic aromatic substitution (SₙAr) at the C6 position, you would typically need a strong electron-withdrawing group ortho or para to the bromine. Since the benzo[d]isoxazole system is not strongly activated for this, SₙAr is unlikely under these conditions. Consider palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) as a more regioselective alternative for installing nucleophiles.[1]

Visualizing the Benzyne Pathway:

Benzyne_Mechanism Start This compound Proton_Abs Proton Abstraction (C7) Start->Proton_Abs NaNH₂ Benzyne 6,7-Benzyne Intermediate Proton_Abs->Benzyne - HBr Nuc_Attack_6 Nucleophilic Attack at C6 Benzyne->Nuc_Attack_6 Nu⁻ Nuc_Attack_7 Nucleophilic Attack at C7 Benzyne->Nuc_Attack_7 Nu⁻ Product_6 6-Substituted Product Nuc_Attack_6->Product_6 Workup Product_7 7-Substituted Product Nuc_Attack_7->Product_7 Workup Mixture Product Mixture Product_6->Mixture Product_7->Mixture Ring_Opening Start 6-Bromo-3-methyl- benzo[d]isoxazole Reduction Reductive Cleavage of N-O bond Start->Reduction [H] (e.g., H₂/Pd) Imine Imine Intermediate Reduction->Imine Hydrolysis Hydrolysis (Workup) Imine->Hydrolysis H₂O Product 2-amino-5-bromophenyl ethanone Hydrolysis->Product

Caption: Fig 3: Reductive cleavage of the isoxazole ring.

Frequently Asked Questions (FAQs)

  • Q: What are the "standard" or expected reactions for this compound?

    • A: The most predictable and widely used reactions occur at the C6-bromo position. These are overwhelmingly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (alkenes), Sonogashira (terminal alkynes), Buchwald-Hartwig (amines, alcohols), and Stille (organostannanes). [1][2]These reactions allow for the modular construction of complex molecules based on the 3-methylbenzo[d]isoxazole scaffold.

  • Q: How stable is the benzo[d]isoxazole ring to acidic or basic conditions?

    • A: The ring is generally stable to a wide range of acidic and moderately basic conditions, which is why it's a useful scaffold in multi-step synthesis. It can withstand typical conditions for protecting group manipulation, chromatography, and many cross-coupling reactions. However, as detailed in the guide, it is vulnerable to strong reducing agents [6]and very strong bases that can initiate a benzyne mechanism. [4]

  • Q: Should I be concerned about photochemical reactions?

    • A: Yes, caution is advised. Benzisoxazole and related structures can be photochemically active. [7][8]Irradiation with UV light can potentially lead to ring-opening or rearrangement reactions. It is good laboratory practice to protect reactions involving this scaffold from direct, high-intensity light, especially if unexpected degradation is observed over long reaction times.

References

  • Claus, P. et al. (1973). Photochemistry of 2,1-benzisoxazolium (anthranilium) salts. Pure and Applied Chemistry, 33, 339.
  • Smolecule. 6-Bromo-3-methylbenzo[c]isoxazole. Smolecule Inc.
  • Stoyanov, S. et al. (n.d.). Investigation of the photoisomerisation process in four p-benzoxazoyl-substituted stilbenes. Photochemical & Photobiological Sciences.
  • Reiser, O. et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. ResearchGate.
  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Arkivoc.
  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. Organic-chemistry.org.
  • TCI Chemicals. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI America.
  • Al-Masum, M. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Available at: [Link]

  • St-Pierre, M. V. et al. (n.d.). Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole. BenchChem.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

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Validation & Comparative

Introduction: The Strategic Value of Brominated Benzisoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 5-Bromo- vs. 6-Bromo-3-methylbenzo[d]isoxazole in Cross-Coupling Reactions

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its utility is significantly enhanced by the introduction of a bromine atom, which serves as a versatile synthetic handle for diversification through transition metal-catalyzed cross-coupling reactions.[3] This allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug development.

This guide provides a detailed comparison of two key positional isomers: 5-bromo-3-methylbenzo[d]isoxazole and this compound. We will dissect the subtle yet significant differences in their reactivity, governed by the electronic and steric environment of the carbon-bromine bond. Understanding these nuances is critical for researchers and drug development professionals to make informed decisions in experimental design, optimize reaction conditions, and ultimately accelerate the synthesis of novel chemical entities.

Foundational Principles: Electronic and Steric Effects

The reactivity of an aryl halide in cross-coupling reactions is primarily dictated by the ease with which a palladium catalyst can undergo oxidative addition into the carbon-halogen bond. This step is highly sensitive to the electronic density of the aromatic ring and any steric hindrance around the reaction site.

  • Electronic Effects : These are divided into inductive and resonance effects.[4]

    • Inductive Effect (-I) : The highly electronegative oxygen and nitrogen atoms in the isoxazole ring pull electron density away from the fused benzene ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack but can make the C-Br bond more susceptible to oxidative addition.

    • Resonance Effect (+M/-M) : The lone pair of electrons on the isoxazole nitrogen can be delocalized into the benzene ring (+M), while the pi-system of the isoxazole can withdraw electron density (-M).[5] Overall, the isoxazole moiety acts as an electron-withdrawing group, reducing the electron density on the carbocyclic ring.

  • Steric Effects : The physical bulk of substituents near the reaction site can impede the approach of the catalyst, slowing down the reaction.[6] For the 5- and 6-bromo isomers, the steric environments are broadly similar, suggesting that electronic factors will be the dominant differentiator in their reactivity.

The key distinction between the 5- and 6-bromo isomers lies in how the electron-withdrawing nature of the isoxazole ring is transmitted to the C-Br bond. Studies on related benzisoxazole systems have shown that placing an electron-withdrawing substituent at the 6-position leads to a more significant increase in the substrate's reduction rate compared to other positions.[7] This suggests that the C6 position is more electronically influenced by the isoxazole core, potentially making the C6-Br bond more polarized and reactive towards oxidative addition.

Synthesis of Isomeric Precursors

The availability and synthesis of these isomers are straightforward, typically proceeding through the cyclization of an appropriately substituted ortho-hydroxyacetophenone oxime.[8]

G cluster_0 Synthesis of 5-Bromo Isomer cluster_1 Synthesis of 6-Bromo Isomer start_5 2-Hydroxy-5-bromoacetophenone oxime_5 Oxime Intermediate start_5->oxime_5 NH2OH·HCl, Base final_5 5-Bromo-3-methylbenzo[d]isoxazole oxime_5->final_5 Cyclization (Heat or Dehydrating Agent) start_6 2-Hydroxy-4-bromoacetophenone oxime_6 Oxime Intermediate start_6->oxime_6 NH2OH·HCl, Base final_6 This compound oxime_6->final_6 Cyclization (Heat or Dehydrating Agent)

Figure 1. General synthetic pathways to 5- and this compound.

General Experimental Protocol: Synthesis of Bromo-3-methylbenzo[d]isoxazoles
  • Oximation : To a solution of the corresponding bromo-hydroxyacetophenone (1.0 eq) in a suitable solvent like ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq).[8]

  • Reaction : Stir the mixture at room temperature or heat to reflux, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Cyclization : The resulting oxime can be cyclized in situ or after isolation. This step is typically promoted by heat or the addition of a dehydrating agent.[8]

  • Work-up & Purification : After cooling, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[8]

Head-to-Head Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

We will now compare the performance of the two isomers in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[3] It is a cornerstone of modern synthesis due to its mild conditions and broad functional group tolerance.

G pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-Br]L2 pd0->pd_complex Oxidative Addition pd_trans [Ar-Pd(II)-R]L2 pd_complex->pd_trans Transmetalation (Base, R-B(OR)2) pd_trans->pd0 Reductive Elimination product Ar-R pd_trans->product start Ar-Br boronic R-B(OR)2

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup : To a flame-dried Schlenk flask, add the bromo-3-methylbenzo[d]isoxazole isomer (1.0 eq), the arylboronic acid or its pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and a base (e.g., K2CO3, 2.0 eq).[1][9]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[1]

  • Reaction : Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Comparative Data & Insights

Parameter5-Bromo Isomer6-Bromo Isomer (Predicted)Rationale & Causality
Catalyst Pd(dppf)Cl2, Pd(PPh3)4[1]Pd(dppf)Cl2, Pd(PCy3)2Pd(dppf)Cl2 is an excellent, versatile catalyst for this type of coupling.[9][10] The slightly more reactive 6-bromo isomer might also couple efficiently with catalysts bearing electron-rich, bulky phosphine ligands.
Base K2CO3, Cs2CO3[1]K2CO3, K3PO4Standard inorganic bases are effective. The choice depends on substrate solubility and boronic acid stability.
Solvent Dioxane/H2O, Toluene[1]Dioxane/H2O, DMEAprotic polar solvents with some water are standard for Suzuki couplings to aid in base and boronic acid solubility.
Temperature 80-100 °C70-90 °CThe 6-bromo isomer may react at a slightly lower temperature due to its predicted higher reactivity towards oxidative addition.
Typical Yield Good to HighGood to HighBoth isomers are expected to be excellent substrates, providing high yields under optimized conditions.
Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling aryl halides with a vast array of primary and secondary amines.[11] It has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

G pd0 Pd(0)L pd_complex [Ar-Pd(II)-Br]L pd0->pd_complex Oxidative Addition pd_amido [Ar-Pd(II)-NR'R'']L pd_complex->pd_amido Amine Coordination & Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product start Ar-Br amine HNR'R''

Figure 3. Catalytic cycle of the Buchwald-Hartwig amination reaction.[3]

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup : In a glovebox or under an inert atmosphere, combine the bromo-3-methylbenzo[d]isoxazole isomer (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq).[1][12]

  • Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction : Heat the mixture to 80-110 °C for 4-24 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up : Cool the reaction, quench carefully with water or saturated NH4Cl, and extract with an organic solvent. Wash, dry, and concentrate the organic phase.

  • Purification : Purify the product by flash column chromatography.

Comparative Data & Insights

Parameter5-Bromo Isomer6-Bromo Isomer (Predicted)Rationale & Causality
Catalyst/Ligand Pd2(dba)3/XantPhos, Pd(OAc)2/BINAP[1]Pd2(dba)3/XantPhos, Pd(OAc)2/t-BuXPhosThe choice of ligand is crucial.[13] Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or wide bite-angle ligands like XantPhos are highly effective.[12][14] The same systems are expected to work well for both isomers.
Base NaOt-Bu, K3PO4, Cs2CO3NaOt-Bu, LiHMDS, Cs2CO3Strong bases are required to deprotonate the amine or the intermediate palladium-amine complex.[13] Sodium tert-butoxide is a common and effective choice.
Solvent Toluene, Dioxane[1]Toluene, DioxaneAnhydrous, non-polar, or weakly polar aprotic solvents are preferred.
Temperature 90-110 °C80-100 °CThe enhanced reactivity of the 6-bromo isomer might allow for slightly lower reaction temperatures or shorter reaction times.
Typical Yield Good to HighGood to HighBoth isomers should serve as competent electrophiles for this transformation.
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a C-C bond via a different mechanism than the Suzuki coupling.[15][16] It is particularly useful for introducing vinyl groups.[3]

G pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-Br]L2 pd0->pd_complex Oxidative Addition alkene_complex Alkene Coordinated Complex pd_complex->alkene_complex Coordination insertion_prod Sigma-Alkyl Pd(II) Complex alkene_complex->insertion_prod Syn-Insertion insertion_prod->pd0 Syn-β-Hydride Elimination (Base) product Ar-Alkene insertion_prod->product start Ar-Br alkene Alkene

Figure 4. Catalytic cycle of the Mizoroki-Heck reaction.[15]

Experimental Protocol: Heck Reaction

  • Setup : Combine the bromo-3-methylbenzo[d]isoxazole isomer (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), often with a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., Et3N, K2CO3, 1.5 eq) in a sealed tube or pressure vessel.[3]

  • Solvent Addition : Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction : Heat the mixture to 100-140 °C for 12-24 hours. The higher temperatures are often required for less reactive aryl bromides.

  • Work-up : After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layers to remove the solvent and base, then dry and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Comparative Data & Insights

Parameter5-Bromo Isomer6-Bromo Isomer (Predicted)Rationale & Causality
Catalyst Pd(OAc)2, PdCl2(PPh3)2Pd(OAc)2, Pd(dppf)Cl2Palladium(II) sources are common precatalysts that are reduced in situ to the active Pd(0) species.[17] Phosphine-free conditions can also be effective, sometimes in ionic liquids.[15]
Base Et3N, K2CO3Et3N, KOAcAn organic or inorganic base is required to neutralize the HBr generated during the catalytic cycle.[18]
Solvent DMF, NMPDMF, AcetonitrileHigh-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures.
Temperature 100-140 °C90-130 °CAs with other couplings, the 6-bromo isomer might react under slightly milder thermal conditions due to a faster initial oxidative addition step.
Typical Yield Moderate to GoodModerate to GoodHeck reactions can sometimes be lower yielding than Suzuki or Buchwald-Hartwig couplings, but both isomers should be viable substrates.

Summary and Outlook

Both 5-bromo- and this compound are invaluable building blocks for chemical synthesis and drug discovery. While they exhibit similar overall reactivity, a nuanced analysis based on established electronic principles suggests a slight advantage for the 6-bromo isomer in palladium-catalyzed cross-coupling reactions.

  • Key Takeaway : The C6-Br bond in this compound is likely more electron-deficient than the C5-Br bond in the corresponding 5-bromo isomer. This is due to the electronic pull of the fused isoxazole ring being more effectively transmitted to the 6-position.[7]

  • Practical Implications : This enhanced electrophilicity can translate to faster reaction rates, potentially allowing for lower catalyst loadings, milder reaction temperatures, or shorter reaction times for the 6-bromo isomer.

References

  • BenchChem. (2025). Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.
  • BenchChem. (2025). An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • Smolecule. 6-Bromo-3-methylbenzo[c]isoxazole.
  • BenchChem. (2025).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Dalvie, D. K., et al. (2000). Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes. Chemical research in toxicology, 13(5), 377–384. [Link]

  • Uno, H., & Kurokawa, M. (1978). Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. Chemical & Pharmaceutical Bulletin, 26(11), 3498-3503. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. (2014). Table 1. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole (3) and N-Boc-2-pyrroleboronic acid (4a). [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Piaz, V. D., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13354-13367. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • International Journal of ChemTech Research. (2014). A Review on Synthesis and Biological Importance of Isoxazole Derivatives. [Link]

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A Comparative Guide to Palladium Catalysts for the Functionalization of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Methylbenzo[d]isoxazole Scaffold

The 3-methylbenzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of biologically active compounds, including kinase inhibitors, antipsychotics, and anti-inflammatory agents. The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities.

6-Bromo-3-methylbenzo[d]isoxazole serves as a versatile and readily accessible starting material for the introduction of diverse functionalities at the 6-position through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is critical and profoundly influences the efficiency, substrate scope, and functional group tolerance of these transformations. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions of this compound, supported by experimental data to aid researchers in catalyst selection and reaction optimization.

Understanding the Catalytic Landscape: Key Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. The general catalytic cycle for these reactions, while nuanced for each specific transformation, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

General_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (M-R') or Migratory Insertion R-Pd(II)(R')L_n->Pd(0)L_n Regeneration R-R' R-R' R-Pd(II)(R')L_n->R-R' Reductive Elimination

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The nature of the ligand (L) is of utmost importance as it modulates the steric and electronic properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle and ultimately the overall efficiency of the reaction.

Comparative Analysis of Palladium Catalysts

The following sections provide a detailed comparison of palladium catalyst systems for the four major cross-coupling reactions of this compound. The performance of each catalyst is evaluated based on reported yields and reaction conditions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and is widely used in the synthesis of complex organic molecules. The reaction couples an organohalide with an organoboron compound in the presence of a base.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃THF/H₂O701489[1]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O606High (not specified)[2]
Pd₂(dba)₃ / PCy₃·HBF₄K₂CO₃Toluene110Not specified57[1]

Discussion:

For the Suzuki-Miyaura coupling of this compound, traditional catalysts like Pd(PPh₃)₄ provide excellent yields under relatively mild conditions.[1] The use of a biphasic solvent system (THF/H₂O) is common to facilitate the dissolution of both the organic substrate and the inorganic base.

Modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) with a Pd(OAc)₂ precursor are also highly effective, often allowing for lower catalyst loadings and milder reaction temperatures.[2] The enhanced reactivity of these catalysts stems from the ligand's ability to promote both the oxidative addition and reductive elimination steps. While a specific yield for this compound was not explicitly found with this catalyst, its general high performance with aryl bromides suggests it would be a strong candidate.

The use of Pd₂(dba)₃ with a simple phosphine ligand like tricyclohexylphosphine (PCy₃) can also be effective, although it may require higher temperatures to achieve good conversion.[1]

Suzuki_Workflow cluster_reagents Reagents cluster_process Process Aryl_Bromide 6-Bromo-3-methyl- benzo[d]isoxazole Reaction_Setup Combine Reagents & Degas Aryl_Bromide->Reaction_Setup Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Setup Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Reaction_Setup Base K₂CO₃ Base->Reaction_Setup Solvent THF/H₂O Solvent->Reaction_Setup Heating Heat at 70°C Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-3-methyl- benzo[d]isoxazole Purification->Product

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide range of amines. This reaction is crucial for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantPhosCs₂CO₃Toluene1103High (not specified)[3]
Pd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[4]
PEPPSI-IPrtBuOKToluene85Not specifiedHigh (not specified)[5]

Discussion:

For the Buchwald-Hartwig amination of this compound, catalyst systems based on Pd₂(dba)₃ in combination with specialized ligands are highly effective. XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), a bulky bidentate phosphine ligand, is a popular choice that often provides high yields.[3] The use of a strong base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is typically required.

Another well-established ligand for this transformation is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which, in conjunction with Pd₂(dba)₃, can furnish the desired amino-substituted product in good yield.[4]

More recently, pre-catalyst systems like PEPPSI-IPr (palladium(II) dichloride) have gained prominence. These air- and moisture-stable catalysts are convenient to handle and often exhibit high activity, making them an excellent choice for a broad range of substrates.[5]

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[6] It is a powerful tool for the synthesis of substituted alkenes.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF1003Good (not specified)[7]
Pd(OAc)₂ / XantPhosCs₂CO₃Benzenert12Moderate to Excellent
Ligand-free (Pd/C)Na₂CO₃NMP1503High (not specified)[8]

Discussion:

The classic Heck reaction conditions, employing Pd(OAc)₂ with triphenylphosphine (PPh₃) as the ligand and a tertiary amine base like triethylamine (Et₃N) in a polar aprotic solvent such as DMF, are generally effective for the coupling of aryl bromides with styrenes and acrylates.[7]

For more challenging or sensitive substrates, modern catalyst systems can offer advantages. For instance, a visible-light-driven Heck reaction using Pd(OAc)₂ and XantPhos has been reported to proceed at room temperature. This highlights the ongoing evolution of Heck reaction methodology towards milder and more sustainable conditions.

Heterogeneous catalysts, such as palladium on charcoal (Pd/C) , offer the advantage of easy separation and potential for recycling. While often requiring higher reaction temperatures, these "ligand-free" systems can be highly efficient.[8]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[9] This reaction is the most common and efficient method for the synthesis of arylalkynes.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF1003up to 98[10]
Pd(acac)₂ / PPh₃ / CuIEt₂NHDMF60Not specifiedup to 98[1]
[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSOrt2up to 97[5]

Discussion:

The traditional Sonogashira catalyst system, consisting of Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst like CuI , in the presence of an amine base such as triethylamine, is highly reliable for the coupling of aryl bromides with terminal alkynes, often providing excellent yields.[10] Variations using other palladium sources like Pd(acac)₂ with triphenylphosphine are also very effective.[1]

A significant advancement in Sonogashira coupling has been the development of copper-free conditions, which can be advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts. Catalyst systems like [DTBNpP]Pd(crotyl)Cl (DTBNpP = di-tert-butylneopentylphosphine) have been shown to facilitate this transformation at room temperature with high efficiency.[5]

Experimental Protocols

The following are representative, detailed experimental protocols for the palladium-catalyzed coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed THF/water solvent mixture via syringe.

  • Heat the reaction mixture to 70 °C and stir for 14 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • XantPhos (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XantPhos, and cesium carbonate.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add this compound and anhydrous toluene.

  • Add the amine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 3 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse range of functionalized derivatives. While traditional catalyst systems like those based on triphenylphosphine remain effective, the development of specialized, bulky, and electron-rich phosphine ligands has significantly expanded the scope and efficiency of these transformations, often allowing for milder reaction conditions and lower catalyst loadings.

For researchers and drug development professionals, the choice of catalyst will depend on the specific coupling partners, functional group compatibility, and desired scale of the reaction. This guide provides a solid foundation for catalyst selection, offering a comparative overview of commonly employed systems and detailed protocols for their implementation. The continued development of novel palladium catalysts, including those for copper-free Sonogashira reactions and room-temperature Heck couplings, promises to further enhance the synthetic utility of the 3-methylbenzo[d]isoxazole scaffold in the years to come.

References

  • Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11-Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed Suzuki Coupling Reaction. Der Pharma Chemica. [Link]

  • Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11- Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed S. Der Pharma Chemica. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. National Institutes of Health. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC - NIH. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald- Hartwig Amination Reaction. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • The Heck coupling reactions of aryl bromides with styrene. ResearchGate. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer. [Link]

  • Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • Optimisation of the Sonogashira coupling between phenylacetylene and 1.... ResearchGate. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. [Link]

  • BJOC - Search Results. Beilstein Journals. [Link]

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  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. [Link]

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Organic Chemistry Portal. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. [Link]

  • Synthesis of Oligomers via Sonogashira cross coupling followed by.... ResearchGate. [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ResearchGate. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ResearchGate. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. [Link]

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A Comparative Guide to the Structural Validation of 6-Bromo-3-methylbenzo[d]isoxazole: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The precise arrangement of atoms dictates a compound's physicochemical properties and its interactions with biological targets. This guide provides an in-depth comparison of the gold-standard method for structural elucidation, single-crystal X-ray crystallography, with complementary spectroscopic techniques for the validation of the heterocyclic compound 6-Bromo-3-methylbenzo[d]isoxazole. While a specific crystal structure for this exact molecule is not publicly available, this guide will use data from closely related compounds and foundational principles to provide a comprehensive overview of the validation process.

The Subject: this compound

This compound (CAS: 66033-69-0) is a heterocyclic compound with a molecular formula of C₈H₆BrNO and a molecular weight of 212.04 g/mol .[1][2] The benzo[d]isoxazole scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities. For instance, certain 3-methyl-benzo[d]isoxazole structures have been investigated as inhibitors of BRD4, a protein implicated in various cancers.[3] Given its potential as a lead compound or synthetic intermediate in pharmaceutical development, the definitive confirmation of its structure is paramount.[4]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule.[5][6] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

Experimental Workflow: From Powder to Structure

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution and consideration.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Synthesis\n& Purification Compound Synthesis & Purification Crystal Growth Crystal Growth Compound Synthesis\n& Purification->Crystal Growth Crystal Mounting\n& Screening Crystal Mounting & Screening Crystal Growth->Crystal Mounting\n& Screening X-ray Diffraction\nData Collection X-ray Diffraction Data Collection Crystal Mounting\n& Screening->X-ray Diffraction\nData Collection Structure Solution\n(Phase Problem) Structure Solution (Phase Problem) X-ray Diffraction\nData Collection->Structure Solution\n(Phase Problem) Model Building\n& Refinement Model Building & Refinement Structure Solution\n(Phase Problem)->Model Building\n& Refinement Structure Validation Structure Validation Model Building\n& Refinement->Structure Validation Final Structure\n(CIF file) Final Structure (CIF file) Structure Validation->Final Structure\n(CIF file)

Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray crystallography.

Step-by-Step Protocol for X-ray Crystallography
  • Compound Synthesis and Purification: The synthesis of this compound would likely follow established methods for fused isoxazoles, potentially involving the cyclization of a substituted o-hydroxyacetophenone oxime.[3] Purity is critical; a purity of ≥98% is generally required for successful crystallization.[7] Purification can be achieved through recrystallization or column chromatography.[3]

  • Crystal Growth: This is often the most challenging step. High-quality single crystals are grown by slowly inducing supersaturation of a purified sample in a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and cooling.

  • Crystal Mounting and Screening: A suitable crystal is selected, mounted on a goniometer head, and cryo-cooled. The crystal is then exposed to an X-ray beam to assess its diffraction quality.

  • X-ray Diffraction Data Collection: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5] The positions and intensities of the diffracted spots contain the information needed to determine the unit cell dimensions and the arrangement of atoms.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[5] An atomic model is then built into this map and refined to best fit the experimental data.

  • Structure Validation: The final model is rigorously checked for geometric and crystallographic reasonability. Tools are used to validate bond lengths, angles, and potential unfavorable interactions.[8]

Alternative and Complementary Techniques: A Spectroscopic Approach

While X-ray crystallography provides the definitive structure, spectroscopic methods are indispensable for routine characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.

TechniqueInformation ProvidedExpected Data for this compound (based on 5-bromo isomer)[3]
¹H NMR Number and connectivity of hydrogen atoms.- Aromatic protons as multiplets between δ 7.0-8.0 ppm. - Methyl protons as a singlet around δ 2.5 ppm.
¹³C NMR Number and types of carbon atoms.- Aromatic carbons in the δ 110-160 ppm region. - Methyl carbon around δ 10-20 ppm.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.- Molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the bromine atom.
Infrared (IR) Spectroscopy Presence of specific functional groups.- Characteristic peaks for C=N, C=C, and C-H bonds.[9]

Comparison and Synergy of Techniques

Validation_Techniques cluster_0 Primary Structural Elucidation cluster_1 Complementary Spectroscopic Methods Xray X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C) Xray->NMR Confirms Connectivity MS Mass Spectrometry Xray->MS Confirms Molecular Formula NMR->MS Cross-validation IR IR Spectroscopy

Caption: The synergistic relationship between X-ray crystallography and spectroscopic techniques for structural validation.

X-ray crystallography stands alone in its ability to provide an unambiguous 3D structure. However, the data from NMR and MS are crucial for confirming that the crystal structure is indeed that of the intended molecule. For example, NMR confirms the proton and carbon framework, while mass spectrometry verifies the molecular weight and elemental composition (in high-resolution MS).

Insights from Related Crystal Structures

While the crystal structure of this compound is not publicly documented, analysis of similar structures provides valuable insights into what might be expected. For instance, the crystal structure of other bromo-substituted heterocyclic compounds reveals planar ring systems and the potential for intermolecular interactions such as π–π stacking and C-H···O hydrogen bonds, which would influence the crystal packing.[10][11][12]

Conclusion

The definitive structural validation of this compound for applications in drug discovery and development is best achieved through single-crystal X-ray crystallography. This technique provides unparalleled detail of the molecular architecture. However, spectroscopic methods such as NMR, MS, and IR are essential, complementary tools for confirming the molecular formula, connectivity, and purity of the synthesized compound. A robust structural characterization package for any novel compound should ideally include both a high-resolution crystal structure and comprehensive spectroscopic data to ensure the highest level of scientific integrity.

References

  • Shanghai Canbi Pharma Ltd. This compound CAS:66033-69-0.
  • Smolecule. 6-Bromo-3-methylbenzo[c]isoxazole.
  • CymitQuimica. This compound.
  • ChemicalBook. This compound | 66033-69-0.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Benchchem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
  • Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][1]naphthyridin-4(5H)-one. PMC.

  • Crystal Structure Analysis of Methyl 8-bromo-3-phenyl-5a,9a-dihydro-3Hchromen [4,3-c][1][4] isoxazole-3a(4H)-carboxylate. CHOSUN Repository.

  • Matrix Scientific. This compound.
  • ChemScene. 6-Bromo-3-chlorobenzo[d]isoxazole.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
  • x Ray crystallography. PMC.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Capot Chemical. Specifications of this compound.
  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. PMC.
  • Benzo[1,2-d:4,5-d′]bis([1][2][4]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI.

  • Protein X-ray Crystallography and Drug Discovery. MDPI.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-Bromo-3-methylbenzo[d]isoxazole and its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Drug Discovery

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antipsychotic and anticonvulsant drugs.[1] The specific substitution pattern on the benzisoxazole ring system is critical, as even minor positional changes of a substituent can dramatically alter a compound's biological activity, metabolic stability, and toxicity profile. When synthesizing derivatives such as 6-Bromo-3-methylbenzo[d]isoxazole, a common synthetic intermediate, the formation of constitutional isomers (where the bromine atom is located at positions 4, 5, or 7) is a significant possibility.

Consequently, the unambiguous identification and characterization of the correct isomer are paramount for regulatory approval and ensuring the safety and efficacy of a potential drug candidate. This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate this compound from its constitutional isomers, grounded in the fundamental principles of structural analysis. We will explore the causality behind the expected spectral differences and provide actionable experimental protocols for definitive characterization.

The Isomers in Focus: Structural Overview

The four constitutional isomers of interest share the same molecular formula (C₈H₆BrNO) and molecular weight (212.05 g/mol ) but differ in the position of the bromine atom on the benzene ring. This seemingly small change creates distinct electronic environments within each molecule, which are the key to their spectroscopic differentiation.

Figure 1: Constitutional Isomers of Bromo-3-methylbenzo[d]isoxazole

G cluster_0 4-Bromo-3-methylbenzo[d]isoxazole cluster_1 5-Bromo-3-methylbenzo[d]isoxazole cluster_2 This compound cluster_3 7-Bromo-3-methylbenzo[d]isoxazole 4-bromo 4-bromo 5-bromo 5-bromo 6-bromo 6-bromo 7-bromo 7-bromo

Caption: The four constitutional isomers of Bromo-3-methylbenzo[d]isoxazole.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing constitutional isomers.[2][3] The chemical shift (δ) and spin-spin coupling patterns of the aromatic protons in the ¹H NMR spectrum provide a unique fingerprint for the substitution pattern on the benzene ring.

Causality: Why NMR Works

The position of the electronegative bromine atom and the influence of the fused isoxazole ring create a unique electronic environment for each of the remaining aromatic protons (H4, H5, H6, H7). This results in distinct chemical shifts. Furthermore, the proximity of these protons to one another dictates their coupling (splitting) patterns, governed by the n+1 rule. Protons adjacent to each other (ortho, 3-bond coupling, ³J) will split each other's signals, typically with a coupling constant of 7-9 Hz. More distant meta (4-bond, ⁴J) or para (5-bond, ⁵J) couplings are much smaller or often not resolved.

¹H NMR: Predicted Spectral Comparison
  • 4-Bromo-3-methylbenzo[d]isoxazole: The three aromatic protons (H5, H6, H7) will appear as a complex multiplet system. H5 will be a doublet of doublets (dd) coupled to H6 and H7. H7 will also be a dd, coupled to H6 and H5. H6 will likely appear as a triplet (or more accurately, a triplet-like dd) as it is coupled to both H5 and H7.

  • 5-Bromo-3-methylbenzo[d]isoxazole: This isomer presents a more distinct pattern. H4 will be a doublet (d) due to ortho-coupling with H6. H6 will be a doublet of doublets (dd) coupled to both H4 and H7. H7 will appear as a doublet (d) from coupling with H6.

  • This compound: Here, H5 and H7 are ortho to the bromine. H5 will be a doublet (d) coupled to H4. H4 will also be a doublet (d) coupled to H5. The H7 proton will appear as a singlet (s), as it has no adjacent protons to couple with. This singlet is a key diagnostic peak.

  • 7-Bromo-3-methylbenzo[d]isoxazole: The pattern will be similar to the 4-bromo isomer. H6 will be a triplet-like dd, coupled to H5 and H4. H5 and H4 will each be a doublet of doublets.

The methyl group (CH₃) in all isomers is expected to appear as a sharp singlet, typically in the range of δ 2.5 ppm.[4]

¹³C NMR: Corroborative Evidence

While ¹H NMR is often sufficient, ¹³C NMR provides confirmation. Due to the lack of symmetry, each isomer is expected to show 8 distinct carbon signals. The carbon atom directly bonded to the bromine (C-Br) will be significantly shifted upfield and its signal intensity may be reduced due to the quadrupolar moment of bromine. The chemical shifts of the other aromatic carbons will also vary predictably based on the substituent effects of the bromine atom.

Table 1: Predicted ¹H NMR Aromatic Region Characteristics

IsomerH4 SignalH5 SignalH6 SignalH7 SignalKey Differentiator
4-Bromo ---ddt or ddddComplex three-proton system.
5-Bromo d---dddClear d, dd, d pattern.
6-Bromo dd---sPresence of a singlet for H7.
7-Bromo ddddt or dd---Complex three-proton system.
(s = singlet, d = doublet, t = triplet, dd = doublet of doublets)

Part 2: Mass Spectrometry (MS) - Confirmation of Composition

Mass spectrometry is essential for confirming the molecular weight and elemental composition but is less effective than NMR for differentiating these constitutional isomers.

Causality: Isotopic Abundance and Fragmentation

All four isomers have the identical molecular formula C₈H₆BrNO. The key feature in the mass spectrum will be the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in a characteristic pair of peaks for any bromine-containing fragment: the M⁺ peak and an M+2 peak of almost equal intensity.[4][6]

While the molecular ion will be identical for all isomers, their fragmentation patterns upon ionization (e.g., using Electron Impact, EI) may show subtle differences. The primary fragmentation pathway for similar benzisoxazoles often involves the loss of the bromine radical (·Br) or the cleavage of the isoxazole ring.[7] However, predicting significant, reproducible differences in the relative abundances of these fragment ions between the isomers is challenging. Therefore, MS is best used to confirm the molecular formula, not to definitively identify the specific isomer.

Figure 2: General Mass Spectrometry Workflow

workflow Sample Isomer Mixture or Pure Isomer MS Mass Spectrometer (e.g., EI Source) Sample->MS Ionization Ionization & Fragmentation MS->Ionization Detection Detection of Ions (m/z) Ionization->Detection Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detection->Spectrum Analysis Analysis: - Confirm MW (212/214) - Observe M/M+2 Pattern Spectrum->Analysis

Caption: Workflow for Mass Spectrometry analysis.

Part 3: Vibrational and Electronic Spectroscopy (IR & UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data that can support isomer identification, although they are generally not used as primary methods for this purpose.

Infrared (IR) Spectroscopy

The IR spectrum reveals information about the functional groups present. All four isomers will exhibit similar characteristic absorption bands:

  • ~1620-1650 cm⁻¹: C=N stretching of the isoxazole ring.[4]

  • ~1450-1600 cm⁻¹: Aromatic C=C stretching.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~500-700 cm⁻¹: C-Br stretching.[4]

The primary differences will lie in the "fingerprint region" (below 1500 cm⁻¹), particularly the patterns of C-H out-of-plane bending bands, which are sensitive to the substitution pattern on the benzene ring. However, interpreting these subtle differences can be complex and is less straightforward than analyzing NMR spectra.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule. The benzisoxazole system is a chromophore that absorbs UV light. The position of the bromine atom, an auxochrome, will influence the energy of these transitions, leading to slight variations in the wavelength of maximum absorption (λmax) and molar absorptivity (ε) for each isomer.[8][9] For example, benzoxazole derivatives are known to absorb in the UVA range (336-374 nm).[10][11] While these differences can be measured, they are often small and can be influenced by solvent choice, making UV-Vis a supporting rather than a primary identification technique.

Table 2: Summary of Comparative Spectroscopic Data

TechniqueParameterExpected Observation for All IsomersKey Differentiator Between Isomers
¹H NMR Chemical Shift (δ), Coupling (J)Aromatic protons (δ 7.0-8.5 ppm), Methyl singlet (δ ~2.5 ppm).Yes (High) : Unique splitting patterns and chemical shifts in the aromatic region.
¹³C NMR Chemical Shift (δ)8 distinct carbon signals per isomer.Yes (Moderate) : Different chemical shifts for aromatic carbons, especially C-Br.
Mass Spec m/z RatioMolecular ion peaks at m/z ≈ 212 and 214 (M⁺/M+2).No (Low) : Fragmentation patterns may be too similar for reliable differentiation.
IR Wavenumber (cm⁻¹)C=N, C=C, C-H, and C-Br stretches.No (Low) : Subtle differences in the fingerprint region are difficult to interpret.
UV-Vis λmax (nm)Absorption in the UV range.No (Low) : Minor shifts in λmax may be observed but are not definitive.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following generalized protocols should be followed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[12]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[13]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure an adequate number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to the proton spectrum.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (TMS).

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (Electron Impact for fragmentation patterns or Electrospray Ionization for soft ionization).

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire data over a relevant mass range (e.g., m/z 50-300).

  • Analysis: Identify the molecular ion cluster (M⁺ and M+2) to confirm the molecular weight. Analyze the fragmentation pattern if applicable.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute, known concentration solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[8]

  • Blanking: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).[8]

  • Analysis: Determine the wavelength of maximum absorption (λmax).

Conclusion

While a suite of spectroscopic tools is necessary for full characterization, ¹H NMR spectroscopy stands out as the single most effective and unambiguous method for differentiating the constitutional isomers of this compound. The distinct coupling patterns and chemical shifts of the aromatic protons provide a definitive structural fingerprint for each isomer. Mass spectrometry serves as an essential tool for confirming the molecular weight and the presence of bromine, while IR and UV-Vis spectroscopy offer complementary, albeit less decisive, information. By employing the rigorous protocols outlined in this guide, researchers can confidently establish the isomeric purity of their synthesized compounds, a critical step in the rigorous process of drug development.

References

  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole - Benchchem.
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • NMR Spectroscopy - Chemistry LibreTexts.
  • Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles.
  • Spectroscopic Analysis of Benzoxazole Derivatives: Applic
  • Benzisoxazole 2‐oxides as novel UV absorbers and photooxidation inhibitors | Request PDF - ResearchGate. [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I - SciELO.
  • Mass Spectrometry: Fragment
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [Link]

  • Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide - Benchchem.
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

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A Comparative Guide to the Biological Activity of 6-Bromo-3-methylbenzo[d]isoxazole and Other Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The benzisoxazole motif is a privileged heterocyclic structure that forms the core of a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and rigid framework allow for precise interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4] Benzisoxazole derivatives have been successfully developed into drugs for a range of conditions, most notably as antipsychotics, anticonvulsants, and antimicrobial agents.[5][6] The therapeutic efficacy of these compounds is highly dependent on the nature and position of substituents on the benzisoxazole ring system, a principle that underscores the importance of structure-activity relationship (SAR) studies in the design of new therapeutic agents.[7]

This guide focuses on 6-Bromo-3-methylbenzo[d]isoxazole, a derivative with limited publicly available biological data. By examining the known activities of structurally related benzisoxazoles, we can extrapolate and propose potential therapeutic applications and guide future research directions for this specific compound. We will delve into the antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties of this class of molecules, supported by experimental data and detailed protocols.

Comparative Biological Activities

The substitution pattern on the benzisoxazole ring dramatically influences its biological profile. The presence of a bromine atom at the 6-position and a methyl group at the 3-position of this compound suggests a unique combination of electronic and steric properties that could modulate its interaction with various biological targets.

Antipsychotic Activity

Benzisoxazole derivatives are well-established as atypical antipsychotic agents, primarily through their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8][9] The interplay between these two receptor systems is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[10]

Structure-Activity Relationship Insights:

  • Substitution at the 3-position: This position is often linked to a piperidine or a similar basic nitrogen-containing moiety, which is crucial for D2 and 5-HT2A receptor affinity.

  • Substitution on the Benzene Ring: Halogen substitution, such as fluorine at the 6-position in risperidone, is known to enhance antipsychotic potency. The bromo group at the 6-position in our target molecule is also an electron-withdrawing group and could similarly influence receptor binding affinity. The methyl group at the 3-position is less common in established antipsychotics but could modulate the electronic environment of the isoxazole ring.

Comparative Data for Antipsychotic Benzisoxazoles:

CompoundD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Reference
Risperidone3.10.16[8]
Paliperidone (9-hydroxyrisperidone)4.80.29[8]
Iloperidone6.30.3[10]
This compound Data not availableData not available

Based on SAR, the 6-bromo substitution could confer significant D2 and 5-HT2A receptor affinity to this compound, suggesting potential antipsychotic activity.

Experimental Workflow: In Vitro Antipsychotic Screening

G cluster_0 Preparation cluster_1 Receptor Binding Assays cluster_2 Data Analysis prep1 Synthesize and purify This compound prep2 Prepare stock solutions in DMSO prep1->prep2 assay1 Dopamine D2 Receptor Binding Assay (e.g., using [3H]spiperone) prep2->assay1 assay2 Serotonin 5-HT2A Receptor Binding Assay (e.g., using [3H]ketanserin) prep2->assay2 analysis1 Calculate Ki values from competition binding curves assay1->analysis1 assay2->analysis1 analysis2 Compare with reference antipsychotics (e.g., Risperidone) analysis1->analysis2

Workflow for in vitro antipsychotic screening.

Anticonvulsant Activity

Certain benzisoxazole derivatives have demonstrated potent anticonvulsant effects, with activity observed in preclinical models such as the maximal electroshock (MES) seizure test.[5][11] The mechanism of action for their anticonvulsant properties is not always fully elucidated but may involve modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission.

Structure-Activity Relationship Insights:

  • Substitution at the 3-position: A sulfamoylmethyl group at this position has been shown to be critical for potent anticonvulsant activity.[11]

  • Halogenation: The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been reported to increase both anticonvulsant activity and neurotoxicity.[7][11] This suggests that the 6-bromo substitution in our target compound could also enhance its anticonvulsant potential.

Comparative Data for Anticonvulsant Benzisoxazoles (MES Test in Mice):

CompoundED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)Reference
Zonisamide15.618011.5[5]
3-(Sulfamoylmethyl)-1,2-benzisoxazole12.531024.8[11]
5-Chloro-3-(sulfamoylmethyl)-1,2-benzisoxazole8.215018.3[11]
This compound Data not availableData not availableData not available

Given the enhancing effect of halogenation on anticonvulsant activity, this compound warrants investigation in MES and other seizure models.

Experimental Workflow: Maximal Electroshock (MES) Seizure Test

G cluster_0 Animal Preparation cluster_1 Seizure Induction cluster_2 Observation & Data Collection cluster_3 Data Analysis animal1 Acclimatize mice animal2 Administer test compound (e.g., i.p. or p.o.) animal1->animal2 seizure1 Apply corneal electrical stimulation (e.g., 50 mA, 0.2s) animal2->seizure1 obs1 Observe for tonic hindlimb extension seizure1->obs1 obs2 Record protection or no protection obs1->obs2 analysis1 Calculate ED50 (dose protecting 50% of animals) obs2->analysis1 analysis3 Calculate Protective Index (TD50/ED50) analysis1->analysis3 analysis2 Determine neurotoxicity (TD50) using rotarod test analysis2->analysis3

Workflow for the Maximal Electroshock (MES) Seizure Test.

Antimicrobial Activity

The benzisoxazole scaffold is present in a number of compounds with significant antimicrobial properties. The mechanism of their antibacterial action can vary, with some derivatives acting as bacterial type-II topoisomerase inhibitors.[7]

Structure-Activity Relationship Insights:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro and bromo functional groups, has been shown to confer excellent antimicrobial activity compared to electron-donating groups.[7] This strongly suggests that this compound could possess notable antimicrobial properties.

  • Substituents at the 3-position: The nature of the substituent at the 3-position can also greatly influence the antimicrobial spectrum and potency.

Comparative Data for Antimicrobial Benzisoxazoles (MIC, µg/mL):

CompoundE. coliS. aureusB. subtilisReference
Unsubstituted Benzisoxazole Derivative12.5256.25[12][13]
Bromo-substituted Benzisoxazoline--Active[1]
Chloro-substituted Benzisoxazole6.2512.53.12[7]
This compound Data not availableData not availableData not available

The presence of the 6-bromo substituent is a strong indicator that this compound should be screened for antimicrobial activity, particularly against Gram-positive bacteria.

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis prep1 Prepare serial dilutions of This compound in a 96-well plate inoc1 Inoculate wells with bacterial suspension prep1->inoc1 prep2 Prepare standardized bacterial inoculum (0.5 McFarland) prep2->inoc1 inoc2 Incubate at 37°C for 18-24 hours inoc1->inoc2 analysis1 Determine Minimum Inhibitory Concentration (MIC) - lowest concentration with no visible growth inoc2->analysis1

Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Anti-inflammatory Activity

Benzisoxazole derivatives have also been investigated for their anti-inflammatory properties. The mechanisms underlying these effects can be diverse, including the inhibition of pro-inflammatory enzymes and cytokines.[13][14]

Structure-Activity Relationship Insights:

  • Electron-withdrawing groups: Nitro groups, which are strongly electron-withdrawing, have been shown to confer good anti-inflammatory activity.[7] The bromo group in this compound, also being electron-withdrawing, may contribute to anti-inflammatory effects.

  • Substituents at the 3-position: Different side chains at the 3-position can modulate the anti-inflammatory potency and mechanism of action.

Comparative Data for Anti-inflammatory Benzisoxazoles:

CompoundAssayActivityReference
Nitro-substituted benzisoxazoleCarrageenan-induced paw edemaGood anti-inflammatory activity[7]
Piperidine-conjugated benzisoxazoleLipoxygenase inhibitionGood activity[13][14]
This compound Data not availableData not available

The electronic properties of the 6-bromo substituent suggest that this compound is a promising candidate for evaluation in anti-inflammatory models.

Experimental Workflow: Carrageenan-Induced Paw Edema in Rats

G cluster_0 Animal Preparation & Dosing cluster_1 Induction of Inflammation cluster_2 Measurement of Edema cluster_3 Data Analysis animal1 Acclimatize rats animal2 Administer test compound (e.g., p.o.) animal1->animal2 inflam1 Inject carrageenan into the rat's hind paw animal2->inflam1 measure1 Measure paw volume at regular intervals (e.g., 1, 2, 3, 4h) using a plethysmometer inflam1->measure1 analysis1 Calculate the percentage inhibition of edema measure1->analysis1 analysis2 Compare with a standard anti-inflammatory drug (e.g., Indomethacin) analysis1->analysis2

Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be derived from general methods for benzisoxazole synthesis.[15][16]

Hypothetical Synthetic Protocol:

  • Oximation of 5-Bromo-2-hydroxyacetophenone:

    • To a solution of 5-bromo-2-hydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated oxime, wash with water, and dry.

  • Cyclization to this compound:

    • The isolated oxime can be cyclized by heating in a high-boiling point solvent such as dimethylformamide (DMF) or by using a dehydrating agent like acetic anhydride or polyphosphoric acid.

    • Alternatively, the cyclization can be performed under microwave irradiation on a solid support like silica gel.[17]

    • Monitor the reaction by TLC.

    • Upon completion, perform an appropriate work-up, which may involve extraction with an organic solvent, washing, and drying.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

In Vitro Dopamine D2 Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the dopamine D2 receptor.[18]

  • Membrane Preparation:

    • Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radioligand such as [³H]spiperone (at a concentration close to its Kd), and varying concentrations of the test compound (this compound) or a reference compound (e.g., haloperidol).

    • For non-specific binding determination, use a high concentration of a non-labeled D2 antagonist (e.g., butaclamol).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Maximal Electroshock (MES) Seizure Test in Mice

This in vivo model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.[1][2][12]

  • Animal Preparation and Dosing:

    • Use male albino mice (e.g., Swiss or ICR strain) weighing 20-25 g.

    • Acclimatize the animals to the laboratory conditions for at least 3 days before the experiment.

    • Administer the test compound (this compound) or a reference anticonvulsant (e.g., phenytoin) intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer the vehicle to the control group.

  • Seizure Induction:

    • At the time of peak effect of the drug (e.g., 30-60 minutes after i.p. administration), apply an electrical stimulus through corneal electrodes.

    • The stimulus parameters are typically 50 mA, 60 Hz, for 0.2 seconds.[1]

  • Observation:

    • Immediately after the stimulus, observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the tonic hindlimb extension is considered as protection.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

    • To assess neurotoxicity, perform the rotarod test and determine the TD50 (the dose that causes motor impairment in 50% of the animals).

    • Calculate the Protective Index (PI = TD50/ED50) as a measure of the compound's margin of safety.

Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][14][19]

  • Preparation of Reagents and Inoculum:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A standard antibiotic can also be included as a reference.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.[3][4][7]

  • Animal Preparation and Dosing:

    • Use male Wistar or Sprague-Dawley rats weighing 150-200 g.

    • Acclimatize the animals for at least 3 days.

    • Administer the test compound (this compound) or a reference anti-inflammatory drug (e.g., indomethacin) orally one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% suspension of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

    • Determine the statistical significance of the results using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The benzisoxazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. While direct experimental data for this compound is currently scarce, a comprehensive analysis of the structure-activity relationships within the benzisoxazole class provides a strong rationale for its investigation across multiple therapeutic areas. The presence of a 6-bromo substituent is particularly noteworthy, as halogenation at this position has been consistently linked to enhanced biological activity, including antipsychotic, anticonvulsant, and antimicrobial effects. The 3-methyl group may further modulate the electronic and steric properties of the molecule, potentially leading to a unique pharmacological profile.

Future research should focus on the synthesis and systematic biological evaluation of this compound using the standardized protocols outlined in this guide. Initial screening should encompass receptor binding assays for dopamine and serotonin receptors, in vivo models of epilepsy, broad-spectrum antimicrobial susceptibility testing, and in vivo models of acute inflammation. The data generated from these studies will be crucial in elucidating the therapeutic potential of this specific derivative and will contribute to the broader understanding of the structure-activity relationships that govern the diverse biological activities of the benzisoxazole family. Such investigations hold the promise of identifying novel lead compounds for the development of next-generation therapeutics.

References

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  • Patel, R. V., Patel, J. K., & Kumari, P. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(112), 92159-92183.
  • Kabi, A. K., Gujjarappa, R., Garg, A., Sahoo, A., Roy, A., Gupta, S., & Malakar, C. C. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. In Springer Proceedings in Materials (Vol. 15, pp. 81-98). Springer, Singapore.
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  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(6), e202201145.
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  • Uno, H., et al. (1982). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 25(6), 729-733.
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The Strategic Advantage of 6-Bromo-3-methylbenzo[d]isoxazole in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 6-Bromo-3-methylbenzo[d]isoxazole moiety has emerged as a privileged building block, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth, objective comparison of this compound against other relevant building blocks, supported by experimental data and protocols, to illuminate its distinct advantages in the synthesis of complex, biologically active molecules.

The Benzisoxazole Core: A Foundation for Biological Activity

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and unique electronic properties allow it to engage in a variety of interactions with biological targets. The incorporation of a methyl group at the 3-position and a bromine atom on the benzene ring further refines its utility, providing both a vector for structural elaboration and a key interaction point for target binding.

This compound: A Versatile and Reactive Intermediate

The strategic placement of a bromine atom at the 6-position of the 3-methylbenzo[d]isoxazole core offers a significant advantage in synthetic chemistry. Brominated heterocycles are highly valued as versatile intermediates due to the reactivity of the carbon-bromine bond in a wide array of cross-coupling reactions.[2] This "reactive handle" allows for the facile introduction of diverse chemical functionalities, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

The bromine atom at the 6-position provides a crucial tool for chemists to build molecular complexity, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental to modern drug discovery, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.

Comparative Analysis: 6-Bromo- vs. 5-Bromo-3-methylbenzo[d]isoxazole

To fully appreciate the advantages of this compound, a direct comparison with its positional isomer, 5-Bromo-3-methylbenzo[d]isoxazole, is instructive. While both are valuable building blocks, the position of the bromine atom can subtly influence both chemical reactivity and biological activity.

FeatureThis compound5-Bromo-3-methylbenzo[d]isoxazoleRationale & Implications
CAS Number 66033-69-0[4]66033-76-9[5]Unique identifiers for each isomer.
Molecular Weight 212.04 g/mol [4]212.05 g/mol [5]Identical molecular weight.
Reactivity in Cross-Coupling Generally exhibits predictable and high reactivity due to the electronic environment of the C-Br bond.Also highly reactive, though the electronic effect of the isoxazole nitrogen may differ slightly at the 5-position.The choice between the 5- and 6-bromo isomers may depend on the desired final structure and the specific electronic tuning required for optimal biological activity.
Application in CBP/p300 Bromodomain Inhibitors The 6-substituted derivatives have been explored for their potential as bromodomain inhibitors.The 5-substituted scaffold has been identified as a key component in potent and selective inhibitors of the CBP/p300 bromodomains.[3]This highlights how the substitution pattern on the benzisoxazole core can be tailored to achieve selectivity for specific biological targets.

The Power of the Bromine Handle: A Look at Cross-Coupling Reactions

The true synthetic utility of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is more reactive than a carbon-chlorine bond, generally leading to milder reaction conditions, shorter reaction times, and higher yields.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7] It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 6-(3-methylbenzo[d]isoxazolyl)) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • This compound (1.0 mmol, 212 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, weigh out palladium(II) acetate and SPhos and add them to the reaction flask.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add 1,4-dioxane and water via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-phenyl-3-methylbenzo[d]isoxazole.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Phenylboronic acid - K₃PO₄ B Add Catalyst System: - Pd(OAc)₂ - SPhos A->B C Add Solvents: - Dioxane - Water B->C D Establish Inert Atmosphere C->D E Heat to 100 °C D->E F Monitor Progress (TLC/LC-MS) E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Application in Drug Discovery: Targeting Bromodomains

A significant application of this compound and its derivatives is in the development of inhibitors for bromodomains, particularly the CBP/p300 bromodomains.[3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene expression.[3] Dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer.

The 3-methylbenzo[d]isoxazole scaffold serves as an excellent starting point for the design of potent and selective bromodomain inhibitors. The bromine atom at the 6-position allows for the introduction of various substituents through cross-coupling reactions, enabling the optimization of binding affinity and selectivity for the target bromodomain.

Alternative Scaffolds for CBP/p300 Bromodomain Inhibition

While the benzo[d]isoxazole core is highly effective, other scaffolds have also been successfully employed to develop CBP/p300 bromodomain inhibitors. These include:

  • 5-Imidazole-3-methylbenz[d]isoxazoles: These compounds have been developed as novel, potent, and selective CBP/p300 bromodomain inhibitors.[8]

  • 1-Acetylindoles: This scaffold has also been explored for the design of CBP/p300 bromodomain inhibitors.[9]

  • Dihydropyridopyrimidines: This class of compounds has been identified as pan-BET bromodomain inhibitors.[10]

The existence of these alternative scaffolds underscores the importance of having a diverse toolbox of building blocks for drug discovery. However, the synthetic accessibility and proven utility of this compound make it a highly attractive and advantageous starting point for many research programs.

Conclusion

This compound stands out as a superior building block in modern synthetic and medicinal chemistry. Its key advantages lie in the strategic placement of the bromine atom, which serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. This reactivity, combined with the inherent biological relevance of the benzo[d]isoxazole core, makes it an invaluable tool for the efficient synthesis of complex molecules with therapeutic potential. While other building blocks exist for similar applications, the combination of synthetic tractability, predictable reactivity, and demonstrated success in the development of targeted therapeutics solidifies the position of this compound as a preferred choice for researchers at the forefront of drug discovery.

References

  • The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide - Benchchem.
  • 6-Bromo-3-methylbenzo[c]isoxazole - Smolecule.
  • New scaffolds of CBP bromodomain inhibitors, a virtual screening... - ResearchGate. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • CBP/p300 bromodomain: new promising epigenetic target - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Modulating the masters: chemical tools to dissect CBP and p300 function - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Targeting CBP and p300: Emerging Anticancer Agents - MDPI. Available at: [Link]

  • Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation | JACS Au - ACS Publications. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction - Semantic Scholar. Available at: [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. Available at: [Link]

  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Available at: [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. Available at: [Link]

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. Available at: [Link]

  • Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks | Request PDF - ResearchGate. Available at: [Link]

  • BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - NIH. Available at: [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromo-3-methylbenzo[d]isoxazole

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of biologically active molecules, and it serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The strategic placement of the bromo and methyl groups on the benzisoxazole core allows for diverse functionalization, making it a valuable scaffold in the exploration of new therapeutic candidates. Given its importance, the efficient and economical synthesis of this compound is a critical consideration for any research program. This guide will dissect two prominent synthetic pathways, providing the necessary data to evaluate their respective merits.

Route 1: Classical Cyclization of a Substituted o-Hydroxyacetophenone

This well-established route relies on the formation of an oxime from a commercially available substituted acetophenone, followed by an intramolecular cyclization to construct the benzisoxazole ring system.

Scientific Rationale

The underlying principle of this route is a two-step process:

  • Oximation: The carbonyl group of 4'-Bromo-2'-hydroxyacetophenone reacts with hydroxylamine hydrochloride in the presence of a base. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding oxime. The presence of the ortho-hydroxyl group is crucial for the subsequent cyclization step.

  • Cyclization: The formed oxime undergoes an intramolecular nucleophilic substitution. The hydroxyl group of the oxime attacks the carbon bearing the phenolic hydroxyl group, which, upon dehydration (often acid-catalyzed or thermally induced), leads to the formation of the stable five-membered isoxazole ring fused to the benzene ring.

Experimental Protocol

Step 1: Synthesis of 4'-Bromo-2'-hydroxyacetophenone Oxime

  • To a solution of 4'-Bromo-2'-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude oxime.

Step 2: Cyclization to this compound

  • The crude 4'-Bromo-2'-hydroxyacetophenone oxime can be cyclized by heating in a high-boiling point solvent such as dimethylformamide (DMF) or by treatment with a dehydrating agent like polyphosphoric acid (PPA) or acetic anhydride.

  • Thermal Cyclization: Reflux the oxime in DMF for 2-4 hours.

  • Acid-Catalyzed Cyclization: Stir the oxime in PPA at 80-100 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Cost Analysis of Starting Materials
ReagentSupplier ExamplePrice (USD) per gram
4'-Bromo-2'-hydroxyacetophenoneThermo Scientific Chemicals~$80.65/g[1]
4'-Bromo-2'-hydroxyacetophenoneAladdin Scientific~$0.50/g (for 100g)[2]
Hydroxylamine HydrochlorideChem-Impex~$0.05/g (for 1kg)
Hydroxylamine HydrochlorideThermo Scientific Chemicals~$0.38/g (for 100g)[3]

Note: Prices are subject to change and may vary significantly based on purity, quantity, and supplier.

Workflow Diagram

Route1 cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization 4-Bromo-2-hydroxyacetophenone 4-Bromo-2-hydroxyacetophenone Oximation Oximation 4-Bromo-2-hydroxyacetophenone->Oximation Ethanol, NaOAc Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oximation Oxime Intermediate Oxime Intermediate Cyclization Cyclization Oxime Intermediate->Cyclization DMF, Heat or PPA, Heat Oximation->Oxime Intermediate Final Product 6-Bromo-3-methyl- benzo[d]isoxazole Cyclization->Final Product Route2 cluster_0 Step 1: Side-Chain Functionalization cluster_1 Step 2: Hypothetical Conversion & Cyclization 4-Bromo-2-nitrotoluene 4-Bromo-2-nitrotoluene Bromination Bromination 4-Bromo-2-nitrotoluene->Bromination NBS, BPO Reflux Benzylic Bromide Benzylic Bromide Oxidation Oxidation Benzylic Bromide->Oxidation 4-Bromo-2-nitrobenzaldehyde 4-Bromo-2-nitrobenzaldehyde Multi-step\nConversion Multi-step Conversion 4-Bromo-2-nitrobenzaldehyde->Multi-step\nConversion Wittig, etc. Bromination->Benzylic Bromide Oxidation->4-Bromo-2-nitrobenzaldehyde Final Product 6-Bromo-3-methyl- benzo[d]isoxazole Reductive\nCyclization Reductive Cyclization Multi-step\nConversion->Reductive\nCyclization e.g., SnCl2 Reductive\nCyclization->Final Product

Caption: Hypothetical synthetic workflow for Route 2.

Comparative Analysis

FeatureRoute 1: from o-HydroxyacetophenoneRoute 2: from Nitrotoluene
Starting Material Cost HigherLower
Number of Steps 2 (potentially one-pot)3+ (multi-step and complex)
Procedural Complexity Relatively straightforward and well-precedented for analogues.More complex, with a hypothetical and undeveloped final step.
Yield Expected to be moderate to good (60-80% for similar compounds).Highly uncertain due to the speculative nature of the final steps.
Scalability Potentially scalable, though the cost of the starting material may be a limiting factor.Scalability is questionable without a well-defined protocol.
Safety & Environment Uses common laboratory reagents. Ethanol is a relatively green solvent. PPA is corrosive.Involves radical bromination which can be hazardous. Use of tin salts in reductive cyclization poses environmental concerns.
Confidence in Success High, based on analogous reactions.Low, due to the lack of a direct, published protocol for the key transformations to the desired isomer.

Conclusion and Recommendation

Based on the available data, Route 1, the classical cyclization of 4'-Bromo-2'-hydroxyacetophenone, is the more viable and recommended synthetic pathway for obtaining this compound in a research and development setting.

The primary advantages of Route 1 are its procedural simplicity and the high confidence in its success, drawing from a wealth of literature on analogous transformations. Although the initial cost of the starting acetophenone is higher, the shorter, more reliable synthesis is likely to be more cost-effective in the long run when considering researcher time, solvent usage, and purification efforts. The main drawback is the lack of a specific, optimized protocol with a reported yield for this exact molecule, which would require some initial optimization.

Route 2, while starting from a less expensive material, is fraught with uncertainty. The multi-step nature and the lack of a clear, established method for the crucial final conversion and cyclization to the correct isomer make it a high-risk, high-effort endeavor. The potential for side reactions and low overall yield further diminish its attractiveness. This route would only be worth exploring if a significant process innovation for the final steps could be developed and validated.

For researchers and drug development professionals, the reliability and predictability of a synthetic route are paramount. Therefore, the higher initial investment in the starting material for Route 1 is justified by the significantly higher probability of a successful and efficient synthesis of the target molecule, this compound.

References

  • Chem-Impex. Hydroxylamine hydrochloride. [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC. [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Applications of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthetic Accessibility and burgeoning Therapeutic Applications of 6-Bromo-3-methylbenzo[d]isoxazole and its Derivatives

GUPTA, India – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse pharmacological activities is paramount. Among these, the benzisoxazole core has emerged as a "privileged structure," with its derivatives demonstrating a wide array of therapeutic applications. This guide provides an in-depth technical overview and comparative analysis of the applications of a key member of this family: this compound. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative experimental data, and provides detailed protocols to facilitate further exploration of this promising scaffold.

Introduction to a Privileged Scaffold

This compound is a heterocyclic compound featuring a fused benzene and isoxazole ring system. The presence of the bromine atom at the 6-position and a methyl group at the 3-position provides a unique electronic and steric profile, making it an attractive starting point for the synthesis of a diverse library of derivatives.[1] The true value of this scaffold lies in its versatility, serving as a foundational building block for compounds targeting a range of biological pathways implicated in various diseases. The benzisoxazole moiety is found in a number of biologically active compounds and is recognized for its role in anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2]

Comparative Analysis of Therapeutic Applications

The strategic placement of the bromine atom on the this compound scaffold allows for facile functionalization through various cross-coupling reactions, enabling the generation of derivatives with tailored biological activities. Here, we compare the performance of these derivatives across several key therapeutic areas.

Bromodomain Inhibition: A New Frontier in Oncology

One of the most significant applications of the this compound scaffold is in the development of bromodomain inhibitors, a promising class of anti-cancer agents. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various cancers, including acute myeloid leukemia (AML).

Derivatives of the closely related 5-Bromo-3-methylbenzo[d]isoxazole have been developed as potent and selective inhibitors of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300. These proteins are key regulators of gene expression, and their inhibition represents a promising therapeutic strategy. For instance, the introduction of an imidazole moiety at the 5-position has yielded compounds with impressive inhibitory activity.

Compound IDTarget BromodomainIC50 (µM)Cell LineAntiproliferative IC50 (µM)
16t p3000.01MV4;110.49
16u p3000.03MV4;110.26

Table 1: Inhibitory Activity of 5-imidazole-3-methylbenzo[d]isoxazole Derivatives. Data sourced from a study on potent and selective CBP/p300 bromodomain inhibitors.

These findings underscore the potential of the bromo-substituted methylbenzo[d]isoxazole scaffold as a template for the design of potent and selective bromodomain inhibitors for the treatment of AML and other cancers.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

The isoxazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with many derivatives exhibiting potent inhibition of cyclooxygenase (COX) enzymes. While specific data on this compound derivatives in this context is emerging, studies on the broader class of isoxazoles provide a strong rationale for their investigation. For example, certain isoxazole derivatives have demonstrated significant in vivo anti-inflammatory potential in carrageenan-induced rat paw edema models.

Compound% Edema Inhibition (2h)% Edema Inhibition (3h)
5b 75.6876.71
5c 74.4875.56
5d 71.8672.32
Diclofenac74.2273.62

Table 2: In Vivo Anti-inflammatory Activity of Substituted Isoxazole Derivatives. [3]

The data suggests that isoxazole derivatives can exhibit anti-inflammatory activity comparable to or even exceeding that of the standard drug, diclofenac. The this compound scaffold provides a promising starting point for developing novel and potent COX inhibitors with potentially improved safety profiles.

Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The isoxazole scaffold has been explored for the development of AChE inhibitors.

Studies on indole-isoxazole carbohydrazide derivatives have identified compounds with significant AChE inhibitory activity. For instance, compound 5d from one such study exhibited an IC50 value of 29.46 ± 0.31 µM against AChE.[4] While not directly derived from this compound, this highlights the potential of the isoxazole core in designing molecules that interact with the active site of AChE. The bromo-substituent on the benzisoxazole ring can be leveraged to explore further interactions within the enzyme's active site gorge, potentially leading to more potent and selective inhibitors.

Experimental Protocols

To facilitate further research and development, this section provides a detailed, hypothetical protocol for the synthesis of the parent scaffold, this compound. This protocol is based on established methods for the synthesis of fused isoxazoles.

Synthesis of this compound

This synthesis involves a two-step process: the oximation of a substituted acetophenone followed by cyclization to form the benzisoxazole ring.

Step 1: Oximation of 2-Amino-5-bromophenyl methyl ketone

  • To a solution of 2-amino-5-bromophenyl methyl ketone (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Collect the precipitated oxime by filtration, wash with water, and dry under vacuum.

Causality: The reaction of the ketone with hydroxylamine in the presence of a base (sodium acetate) leads to the formation of the corresponding oxime. The base is necessary to neutralize the HCl generated from hydroxylamine hydrochloride.

Step 2: Cyclization to this compound

  • Suspend the dried oxime from Step 1 in a suitable solvent such as acetic acid.

  • Heat the mixture to reflux for 1-2 hours. The cyclization can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated product by filtration, wash thoroughly with water to remove any residual acid, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality: The acidic conditions promote the intramolecular cyclization of the oxime. The lone pair of electrons on the oxime nitrogen attacks the carbon of the aromatic ring bearing the amino group, followed by elimination of water to form the stable benzisoxazole ring.

dot

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization Start 2-Amino-5-bromophenyl methyl ketone Oximation Reaction with Hydroxylamine HCl and Sodium Acetate Start->Oximation Intermediate 2-Amino-5-bromophenyl methyl ketone oxime Oximation->Intermediate Cyclization Reflux in Acetic Acid Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthetic workflow for this compound.

Logical Relationships and Future Directions

The diverse biological activities of this compound derivatives stem from the versatile nature of the benzisoxazole scaffold and the opportunities for chemical modification.

Logical_Relationships cluster_modifications Chemical Modifications cluster_applications Therapeutic Applications Scaffold This compound Scaffold CrossCoupling Cross-Coupling Reactions (at Br) Scaffold->CrossCoupling SideChain Side-Chain Elaboration Scaffold->SideChain Anticancer Anticancer (Bromodomain Inhibition) CrossCoupling->Anticancer Antimicrobial Antimicrobial CrossCoupling->Antimicrobial AntiInflammatory Anti-inflammatory (COX Inhibition) SideChain->AntiInflammatory Neuroprotective Neuroprotective (AChE Inhibition) SideChain->Neuroprotective

Sources

patents involving the synthesis or use of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Patents in the Synthesis and Application of 6-Bromo-3-methylbenzo[d]isoxazole

For research scientists and professionals in drug development, the this compound scaffold represents a molecule of significant interest. Its fused heterocyclic structure is a key pharmacophore, appearing in patented compounds designed for a range of therapeutic targets. The isoxazole ring system is a cornerstone in medicinal chemistry, known for conferring favorable physicochemical properties and enabling diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The strategic placement of a bromine atom provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while the benzo-fusion constrains the molecule in a conformation often favorable for binding to biological targets.

This guide provides a comparative analysis of patented methodologies for the synthesis of this scaffold and its derivatives, alongside an exploration of its patented applications, supported by experimental data and protocols to inform future research and development.

Part 1: A Comparative Look at Patented Synthetic Methodologies

The patent literature reveals several strategic approaches to constructing the this compound core. The choice of method often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. We will compare three primary strategies.

Method A: Intramolecular Cyclization of an o-Hydroxyaryl Oxime

A foundational and widely applicable method for synthesizing benzo[d]isoxazoles involves the cyclization of an appropriately substituted o-hydroxyacetophenone oxime. This strategy is logical and efficient, building the heterocyclic ring from an acyclic precursor. A plausible pathway for the target molecule would start from 2-hydroxy-4-bromoacetophenone.[4]

Method B: Direct Electrophilic Bromination

For scenarios where 3-methylbenzo[d]isoxazole is readily available, direct bromination presents a more atom-economical route. The existing fused ring system directs the electrophilic substitution, typically favoring the 6-position. This approach is common for functionalizing existing heteroaromatic cores.[5][6]

Method C: Multi-step Synthesis from Substituted Coumarins

More complex, multi-step syntheses have been patented for structurally related compounds, highlighting the versatility of different starting materials. For instance, U.S. Patent 7,291,742 B2 describes a process starting from 4-hydroxycoumarin to generate a benzo[d]isoxazol-3-yl acetic acid, which then undergoes bromination and decarboxylation to yield a bromomethyl-benzo[d]isoxazole intermediate.[7] This pathway, while longer, can be adapted for specific substitution patterns.

Comparative Analysis of Synthetic Routes
Parameter Method A: Oxime Cyclization Method B: Direct Bromination Method C: From Coumarin (Adapted)
Primary Starting Material 2-hydroxy-4-bromoacetophenone3-methylbenzo[d]isoxazole4-Hydroxycoumarin derivative
Key Reagents Hydroxylamine (NH₂OH), Dehydrating/Cyclizing AgentBrominating Agent (e.g., NBS, Br₂)Hydroxylamine, Brominating Agent
Typical Number of Steps 2-314+
Key Advantages Good control over substitution pattern from start; reliable.[4]High atom economy; potentially fewer purification steps.Utilizes different class of starting material; established in patent literature for related structures.[7]
Potential Challenges Availability of substituted acetophenone; potential for side reactions.Control of regioselectivity; potential for over-bromination.Longer reaction sequence; overall lower yield.[7]
Detailed Experimental Protocol: Synthesis via Oxime Cyclization (Method A)

This protocol is a representative, generalized procedure based on established chemical principles for the synthesis of benzo[d]isoxazoles.[4]

Step 1: Oximation of 2-hydroxy-4-bromoacetophenone

  • Dissolve 2-hydroxy-4-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid (the oxime intermediate) by filtration, wash with water, and dry under vacuum.

Causality Insight: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then reacts with the ketone to form the oxime. Ethanol is a common solvent that solubilizes the organic starting material while being compatible with the aqueous reagents.

Step 2: Cyclization to this compound

  • The isolated oxime can be cyclized by heating in a high-boiling point solvent like dimethylformamide (DMF) or by using a dehydrating agent.

  • For thermal cyclization, dissolve the oxime in DMF and heat at 100-120 °C until TLC analysis indicates the disappearance of the starting material.

  • Cool the mixture, pour into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Trustworthiness: This two-step process includes isolation of the intermediate oxime, allowing for purification and characterization, which ensures the final cyclization step begins with high-purity material, leading to a cleaner final product.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2-hydroxy-4-bromoacetophenone C 2-hydroxy-4-bromoacetophenone oxime A->C EtOH, Reflux B Hydroxylamine HCl + Sodium Acetate D This compound C->D Heat (DMF) or Dehydrating Agent E Pure Product D->E Column Chromatography or Recrystallization

Caption: Workflow for the synthesis of this compound via oxime formation and cyclization.

Part 2: Patented Applications and Comparative Performance

The benzo[d]isoxazole scaffold is prominently featured in patents for compounds targeting complex diseases. Its rigid structure and specific electronic properties make it an ideal core for designing potent and selective inhibitors of biological targets.

Application A: Core Scaffold for Bromodomain Inhibitors

A significant application area for benzo[d]isoxazole derivatives is in the development of bromodomain inhibitors.[5] Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones, playing a critical role in regulating gene transcription. Their dysregulation is implicated in cancer and inflammatory diseases.[8] Patents like US 9,493,483 B2 describe complex benzo[c]isoxazoloazepine structures as potent bromodomain inhibitors, establishing the utility of the core scaffold in this therapeutic area.[8] The 3-methyl-benzo[d]isoxazole scaffold, in particular, has been investigated for inhibiting BRD4, a key bromodomain-containing protein.[4]

Application B: Modulators of Central Nervous System (CNS) Receptors

The unique dopaminergic binding profiles of benzoisoxazole derivatives have shown therapeutic potential in preclinical models of neuropsychiatric disorders.[5] Compounds with balanced affinities for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors have demonstrated efficacy in animal models of schizophrenia without inducing catalepsy, a common side effect of conventional antipsychotics.[5] This suggests the this compound core could serve as a starting point for novel CNS-active agents.

Application C: Key Synthetic Intermediate

Beyond its own biological activity, the title compound is a valuable intermediate. As detailed in patent US 7,291,742 B2 for a related structure, brominated benzoisoxazoles are precursors for creating more complex molecules, such as the antiepileptic drug Zonisamide.[7] The bromine atom allows for facile introduction of other functional groups via substitution or metal-catalyzed cross-coupling reactions.

Comparative Performance of Benzoisoxazole Derivatives
Application Area Target Compound Type Performance Metric Reference
Epigenetics/Oncology Bromodomains (e.g., BRD4)Benzo[c]isoxazoloazepinesPotent inhibition of bromodomain activityUS 9,493,483 B2[8]
Neuropsychiatry Dopamine/Serotonin ReceptorsBenzoisoxazole derivativesBalanced D2/D3 and 5-HT1A/2A affinities; efficacy in preclinical modelsSmolecule[5]
Anti-epileptic (Intermediate)3-(sulfamylmethyl)-benzo[d]isoxazolePrecursor to the approved drug ZonisamideUS 7,291,742 B2[7]
Detailed Experimental Protocol: In Vitro Bromodomain Binding Assay

This protocol describes a general method to assess the ability of a compound like this compound to inhibit the binding of a bromodomain to its acetylated-lysine target.

  • Reagents and Materials: Recombinant human bromodomain protein (e.g., BRD4), biotinylated histone peptide containing an acetylated lysine, AlphaScreen™ donor and acceptor beads, assay buffer, 384-well microplate, test compound (this compound).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO and then dilute further in assay buffer.

    • Add a small volume (e.g., 2-5 µL) of the diluted compound solution to the wells of the 384-well plate. Include controls with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Add the recombinant bromodomain protein to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Add the biotinylated histone peptide and incubate for another 60 minutes.

    • In a separate tube, pre-incubate the streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads. Add this mixture to the wells under subdued light.

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The AlphaScreen signal is inversely proportional to the binding inhibition. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Authoritative Grounding: This type of proximity-based assay is a standard, high-throughput method in drug discovery for quantifying protein-protein or protein-peptide interactions and is widely used to screen for bromodomain inhibitors.

Visualization of Biological Mechanism

G cluster_0 Normal Gene Transcription cluster_1 Inhibition by Benzoisoxazole Derivative BRD4 Bromodomain (e.g., BRD4) Ac_Histone Acetylated Histone Tail BRD4->Ac_Histone Binds TF_Complex Transcription Machinery BRD4->TF_Complex Recruits DNA DNA TF_Complex->DNA Activates Gene_ON Gene ON DNA->Gene_ON Transcription BRD4_i Bromodomain (e.g., BRD4) Ac_Histone_i Acetylated Histone Tail BRD4_i->Ac_Histone_i Binding Inhibited Gene_OFF Gene OFF BRD4_i->Gene_OFF No Recruitment Inhibitor 6-Bromo-3-methyl- benzo[d]isoxazole Inhibitor->BRD4_i Blocks Binding Site

Caption: Mechanism of action for a benzoisoxazole-based bromodomain inhibitor.

Conclusion

The patent landscape firmly establishes this compound and its related structures as privileged scaffolds in modern drug discovery. Multiple viable synthetic routes, from classical cyclizations to direct functionalization, provide researchers with flexible options for accessing this core. The demonstrated utility of these compounds in patents, particularly as potent bromodomain inhibitors and CNS modulators, underscores their therapeutic potential. The comparative data and detailed protocols provided in this guide serve as a foundational resource for scientists aiming to innovate within this promising chemical space.

References

  • Chavda, M., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry. Available from: [Link]

  • Paio, A., et al. (2007). Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. US Patent 7,291,742 B2.
  • Chiarino, D., et al. (1989). Process for the preparation of 3,5-disubstituted isoxazoles. Canadian Patent CA 1258860A.
  • Konkel, M., et al. (2001). Process for synthesizing isoxazolines and isoxazoles. World Intellectual Property Organization Patent WO 2001/016116 A1.
  • Pandhurnekar, H., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research. Available from: [Link]

  • Kumar, R., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Li, Y., et al. (2022). The recent progress of isoxazole in medicinal chemistry. Request PDF on ResearchGate. Available from: [Link]

  • Rosen, W., & Drew, J. (1969). Process for preparing isoxazole compounds. US Patent 3,468,900.
  • Nakamura, H. (2018). Advances in Isoxazole Synthesis. Scribd. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Albrecht, B., et al. (2016). Benzo [C] isoxazoloazepine bromodomain inhibitors and uses thereof. US Patent 9,493,483 B2.
  • Audia, J., et al. (2013). Benzo [b] isoxazoloazepine bromodomain inhibitors and uses thereof. World Intellectual Property Organization Patent WO 2013/184878 A1.
  • Gaonkar, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]

  • Gunturu, K., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. Available from: [Link]

  • Gaonkar, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available from: [Link]

  • de Fatima, A., & Modolo, L. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available from: [Link]

  • Rajasekaran, S., & Rao, G. (2014). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available from: [Link]

  • Kumar, A., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]

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A Comparative Mechanistic Guide to Reactions of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Benzisoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have made it a privileged scaffold in drug discovery.[3] Within this class, 6-Bromo-3-methylbenzo[d]isoxazole serves as a particularly valuable synthetic intermediate. The bromine atom at the 6-position provides a reliable handle for sophisticated molecular engineering, primarily through transition metal-catalyzed cross-coupling reactions.[4] This guide provides an in-depth mechanistic analysis of key reactions involving this scaffold, offers a comparative look at strategic alternatives, and presents detailed protocols to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Molecular Diversification

The primary utility of the bromine atom on the this compound scaffold is its reactivity in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[5] The general mechanism for these transformations proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7]

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// Edges Pd0 -> OxAdd [label=" R-X"]; OxAdd -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [label=" R'-M"]; Transmetalation -> PdII_Diorgano; PdII_Diorgano -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Regeneration"]; Transmetalation -> Byproduct [style=dashed]; } endom Caption: Generalized catalytic cycle for palladium-cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in pharmaceuticals.[7] It involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.

Mechanistic Causality: The choice of catalyst, ligand, and base is critical and interdependent.

  • Catalyst Precursor: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common choices. They provide a source of the active Pd(0) catalyst in the reaction mixture.[8]

  • Ligands: Phosphine ligands (like PPh₃ or the more electron-rich Buchwald ligands) are essential. They stabilize the palladium center, modulate its reactivity, and facilitate both the oxidative addition and reductive elimination steps. The steric bulk and electronic properties of the ligand are tuned to optimize the reaction for specific substrates.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step. It activates the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl amines is crucial in drug development, and the Buchwald-Hartwig amination provides a powerful tool for this transformation.[8] This reaction couples an aryl halide with a primary or secondary amine.

Mechanistic Causality: This reaction is highly sensitive to ligand choice.

  • Specialized Ligands: The success of Buchwald-Hartwig amination often relies on specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands promote the reductive elimination of the C-N bond, which is often the rate-limiting step, and prevent catalyst decomposition.[6]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically used to deprotonate the amine, making it a more effective nucleophile for the palladium complex.

Comparative Performance: 6-Bromo vs. Alternative Halides

A key decision in a synthetic campaign is the choice of the halide on the starting material. While aryl iodides are the most reactive, they are also more expensive and less stable. Aryl chlorides are economical but often require more forcing conditions and specialized catalyst systems. This compound represents a strategic balance of reactivity and cost.[10]

Halide SubstrateRelative Reactivity in Oxidative AdditionTypical Reaction ConditionsExpected YieldRelative Cost
6-Iodo -3-methylbenzo[d]isoxazoleHighMild temperatures (e.g., 60-80 °C), standard Pd catalysts.ExcellentHigh
6-Bromo -3-methylbenzo[d]isoxazoleModerate (Optimal Balance) Moderate temperatures (e.g., 80-100 °C), versatile catalyst choice. Good to Excellent Moderate
6-Chloro -3-methylbenzo[d]isoxazoleLowHigher temperatures (>100 °C), requires electron-rich, bulky ligands (e.g., Buchwald type).[10]Moderate to GoodLow

Expert Insight: For discovery chemistry, the bromo-derivative is often preferred. Its reliable reactivity under a broad range of conditions allows for rapid library synthesis and exploration of structure-activity relationships (SAR) without the need for extensive optimization that a chloro-derivative might require.

Beyond Cross-Coupling: Mechanistic Studies of Isoxazole Ring Reactions

The benzisoxazole core is not merely a spectator. The inherent reactivity of the isoxazole ring offers alternative synthetic pathways, a feature that distinguishes it from more inert scaffolds like carbazoles.[11][12]

Reductive Ring-Opening

The N-O bond within the isoxazole ring is its Achilles' heel and a source of unique reactivity.[13] Under reductive conditions, this bond can be cleaved to yield valuable intermediates like β-enaminones.[14]

Mechanism: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) can cleave the N-O bond, followed by tautomerization to yield the stable β-enaminone product.[14] This transformation fundamentally alters the scaffold, providing access to a different chemical space from the same starting material.

// Nodes Start [label="6-Bromo-3-methyl-\nbenzo[d]isoxazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reductive\nCleavage\n(e.g., H₂, Pd/C)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Unstable Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="β-Enaminone Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reduction; Reduction -> Intermediate; Intermediate -> Product [label=" Tautomerization"]; } endom Caption: Workflow for reductive ring-opening of the isoxazole core.

Ring-Opening Fluorination

Recent studies have shown that isoxazoles can undergo ring-opening fluorination when treated with electrophilic fluorinating agents like Selectfluor.[15][16] This reaction proceeds via electrophilic attack on the isoxazole ring, leading to N-O bond cleavage and the formation of α-fluorocyanoketones. This provides a novel method for introducing fluorine, a critical element in modern pharmaceuticals for modulating properties like metabolic stability and binding affinity.[16]

Application in Drug Discovery: A Case Study of Bromodomain Inhibition

The synthetic reactions described above are not merely academic exercises. They are enabling technologies for creating potent and selective drug candidates. Derivatives of the 3-methylbenzo[d]isoxazole scaffold, synthesized via cross-coupling at the 5- or 6-position, have been identified as powerful inhibitors of the CBP/p300 bromodomains.[17]

Mechanism of Action: The CBP and p300 proteins are transcriptional co-activators that play a crucial role in gene expression. Their bromodomains recognize and bind to acetylated lysine residues on histone proteins, a key event in cancer cell proliferation.[17] Inhibitors based on the 5-substituted-3-methylbenzo[d]isoxazole scaffold act as competitive binders, occupying the acetyl-lysine binding pocket and preventing the recruitment of transcriptional machinery. This leads to the downregulation of oncogenes like MYC.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, based on established methodologies in the field.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 6-(4-methoxyphenyl)-3-methylbenzo[d]isoxazole.

Materials:

  • This compound (1.0 mmol, 212 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the [Pd(PPh₃)₄] catalyst to the flask.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-benzyl-3-methylbenzo[d]isoxazol-6-amine.

Materials:

  • This compound (1.0 mmol, 212 mg)

  • Benzylamine (1.2 mmol, 131 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene (10 mL, anhydrous)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add NaOt-Bu, XPhos, and Pd₂(dba)₃.

  • Seal the tube, then evacuate and backfill with an inert atmosphere (Argon) three times.

  • Add this compound.

  • Add anhydrous toluene (10 mL) followed by benzylamine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the target amine.

Conclusion

This compound is a strategically important building block whose value lies in its balanced reactivity. It serves as a reliable substrate for a host of palladium-catalyzed cross-coupling reactions, providing a gateway to diverse chemical structures. Furthermore, the inherent reactivity of the isoxazole ring itself allows for unique ring-opening transformations, offering orthogonal synthetic strategies. A thorough understanding of the underlying mechanisms governing these reactions is paramount for researchers aiming to leverage this scaffold in the rational design of novel therapeutics and complex organic molecules.

References

  • Diccianni, J. B., & Diao, T. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Retrieved from [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Rajput, S. S., Patel, S. N., & Jadhav, N. B. (2016). Isoxazole—A Basic Aromatic Heterocycle: Synthesis, Reactivity And Biological Activity. International Journal of ChemTech Research, 9(12), 336-358. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Cross-coupling reaction. Wikipedia. Retrieved from [Link]

  • Al-dujaili, A. H., & Rusly, N. S. B. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 7(12), 384. Retrieved from [Link]

  • Gissot, A., & Kerr, M. A. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1017. Retrieved from [Link]

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Retrieved from [Link]

  • Komatsuda, M., Ohki, H., Kondo Jr., H., Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(18), 3270–3274. Retrieved from [Link]

  • Schwerk, A., & Dudley, G. B. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry, 20(30), 5946-5952. Retrieved from [Link]

  • Davico, G. E., & Bierbaum, V. M. (2017). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. Retrieved from [Link]

  • Kumar, A., Kumar, A., & Sharma, G. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4), 185-193. Retrieved from [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Pagar, V. V., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2022). Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). Retrieved from [Link]

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A Researcher's Guide to the Computational Analysis of 6-Bromo-3-methylbenzo[d]isoxazole Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting computational studies on the reactivity of 6-Bromo-3-methylbenzo[d]isoxazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods to explain the underlying scientific rationale for experimental design. We will explore how to leverage computational chemistry to predict the molecule's behavior, compare it with relevant analogues, and provide a robust, self-validating protocol for obtaining these insights.

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of drugs used as anticonvulsants, antipsychotics, and anti-inflammatory agents.[1] Understanding the reactivity of substituted benzisoxazoles like this compound is paramount for synthesizing novel derivatives and comprehending their metabolic pathways and potential biological targets.[2] This guide will detail a theoretical approach, primarily using Density Functional Theory (DFT), to elucidate the electronic properties and reactivity patterns of this molecule.

Part 1: A Comparative Framework for Reactivity Analysis

To provide a meaningful analysis, the reactivity of this compound (Compound A ) will be compared against two key analogues:

  • 3-methylbenzo[d]isoxazole (Compound B): This allows for the direct assessment of the electronic influence of the bromine atom at the 6-position.

  • 5-Bromo-3-methylbenzo[d]isoxazole (Compound C): This comparison will highlight how the position of the electron-withdrawing bromine substituent alters the molecule's reactivity profile.

This comparative approach allows for a nuanced understanding of the structure-activity relationships within this class of compounds.[3]

Part 2: Theoretical Foundation and Computational Strategy

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry provides a powerful toolkit to probe this structure and predict sites susceptible to electrophilic or nucleophilic attack.[4] Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size, making it the method of choice for this investigation.[5][6]

Our proposed workflow is designed to be a self-validating system. By comparing the calculated properties of our target molecule with well-understood analogues, we can build confidence in the predictive power of our models.

G cluster_0 Computational Workflow A Geometry Optimization & Frequency Calculation B Molecular Electrostatic Potential (MEP) Analysis A->B Optimized Structure C Frontier Molecular Orbital (FMO) Analysis A->C Optimized Structure D Fukui Function & Conceptual DFT Analysis A->D Optimized Structure E Comparative Reactivity Assessment B->E C->E D->E

Caption: A generalized workflow for the computational analysis of molecular reactivity.

Experimental Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To obtain the stable, low-energy conformation of each molecule and to verify that it is a true minimum on the potential energy surface.

Methodology:

  • Structure Building: Construct the initial 3D structures of this compound, 3-methylbenzo[d]isoxazole, and 5-Bromo-3-methylbenzo[d]isoxazole using a molecular builder.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.[6] For systems where non-covalent interactions or more precise energetics are required, a functional from the M06 suite, such as M06-2X, is recommended.[7][8]

    • Basis Set: 6-311+G(d,p) provides a good balance of flexibility and computational cost, including diffuse functions (+) for lone pairs and polarization functions (d,p) for more accurate geometry and electronic property description.[6]

  • Execution: Perform a geometry optimization calculation for each molecule in the gas phase.

  • Verification: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Causality: An accurate molecular geometry is the foundation for all subsequent electronic property calculations. Small changes in bond lengths and angles can significantly impact the calculated electronic distribution and, therefore, the predicted reactivity.

Part 3: Probing Reactivity: A Multi-faceted Approach

With optimized geometries, we can now calculate a suite of electronic properties to predict and compare the reactivity of our target compounds.

Molecular Electrostatic Potential (MEP): A Visual Guide to Reactivity

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red regions (negative potential): Indicate electron-rich areas, prime targets for electrophilic attack. These are often associated with lone pairs on heteroatoms.

  • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

Expected Insights: For this compound, we anticipate a negative potential around the nitrogen and oxygen atoms of the isoxazole ring. The bromine atom, being highly electronegative, will likely create a region of positive potential on the adjacent carbon atom (a "σ-hole"), making it a potential site for specific interactions.

Frontier Molecular Orbitals (FMO): The Energetics of Reaction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.[9]

Comparative Analysis: By comparing the HOMO-LUMO gaps of our three compounds, we can rank their overall reactivity. It is hypothesized that the bromo-substituted compounds will have a smaller HOMO-LUMO gap than the parent 3-methylbenzo[d]isoxazole, indicating enhanced reactivity.

CompoundPredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted HOMO-LUMO Gap (eV)
A : this compoundTo be calculatedTo be calculatedTo be calculated
B : 3-methylbenzo[d]isoxazoleTo be calculatedTo be calculatedTo be calculated
C : 5-Bromo-3-methylbenzo[d]isoxazoleTo be calculatedTo be calculatedTo be calculated
Caption: Table for summarizing the calculated Frontier Molecular Orbital energies.
Conceptual DFT and Fukui Functions: Quantifying Local Reactivity

While MEP and FMO analysis provide a qualitative picture, Conceptual DFT provides quantitative descriptors of reactivity.

  • Electronegativity (χ): The tendency of a molecule to attract electrons.

  • Chemical Hardness (η): A measure of resistance to change in electron distribution.

  • Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Fukui Functions (f(r)) are particularly powerful as they indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the precise identification of the most reactive atomic sites for:

  • Nucleophilic attack (f+(r)): The most likely site to accept an electron.

  • Electrophilic attack (f-(r)): The most likely site to donate an electron.

  • Radical attack (f0(r)): The most likely site for radical reactions.

G cluster_1 Reactivity Descriptors cluster_2 Predicted Reactivity A Global Descriptors (Hardness, Electronegativity) C Overall Reactivity (HOMO-LUMO Gap) B Local Descriptors (Fukui Functions, MEP) D Site of Electrophilic Attack B->D E Site of Nucleophilic Attack B->E F Overall Molecular Stability C->F

Caption: Relationship between computational descriptors and predicted chemical reactivity.

Experimental Protocol 2: Calculation of Reactivity Descriptors

Objective: To quantitatively assess the global and local reactivity of the target molecules.

Methodology:

  • Prerequisites: Use the optimized geometries from Protocol 1.

  • Single Point Energy Calculations: Perform single-point energy calculations for the neutral (N electrons), anionic (N+1 electrons), and cationic (N-1 electrons) states of each molecule at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Global Descriptor Calculation:

    • Ionization Potential (IP) ≈ E(N-1) - E(N)

    • Electron Affinity (EA) ≈ E(N) - E(N+1)

    • Electronegativity (χ) ≈ (IP + EA) / 2

    • Chemical Hardness (η) ≈ (IP - EA) / 2

  • Fukui Function Calculation: Use a computational chemistry software package capable of population analysis (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) on the N, N+1, and N-1 electron systems to derive the condensed Fukui functions for each atom.

Atom IndexCompound A: f+(r)Compound A: f-(r)Compound B: f+(r)Compound B: f-(r)
N2To be calculatedTo be calculatedTo be calculatedTo be calculated
C3To be calculatedTo be calculatedTo be calculatedTo be calculated
C4To be calculatedTo be calculatedTo be calculatedTo be calculated
C5To be calculatedTo be calculatedTo be calculatedTo be calculated
C6To be calculatedTo be calculatedTo be calculatedTo be calculated
C7To be calculatedTo be calculatedTo be calculatedTo be calculated
BrTo be calculatedTo be calculatedN/AN/A
Caption: Example table for comparing condensed Fukui functions at key atomic sites.

Part 4: Synthesis and Conclusion

This guide outlines a robust computational framework for a detailed reactivity analysis of this compound. By systematically applying DFT calculations to determine geometries, molecular electrostatic potentials, frontier molecular orbitals, and Fukui functions, researchers can gain deep insights into the molecule's chemical behavior. The proposed comparative study against 3-methylbenzo[d]isoxazole and 5-Bromo-3-methylbenzo[d]isoxazole will serve to isolate and understand the specific electronic effects of the bromine substituent's presence and position. The methodologies described herein are grounded in established theoretical principles and provide a clear, logical path for predicting the reactivity of this and other related heterocyclic compounds, thereby accelerating their potential development in medicinal chemistry.

References

  • Title: DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT WATER MOLECULES Source: Journal of Theoretical and Computational Chemistry URL: [Link]

  • Title: DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices Source: MDPI URL: [Link]

  • Title: DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES Source: ResearchGate URL: [Link]

  • Title: DFT study of the protonation and deprotonation enthalpies of benzoxazole, 1,2-benzisoxazole and 2,1-benzisoxazole and implications for the structures and energies of their adducts with explicit water molecules Source: Semantic Scholar URL: [Link]

  • Title: Structure activity relationship of benzoxazole derivatives Source: ResearchGate URL: [Link]

  • Title: DFT study of the protonation and deprotonation enthalpies of benzoxazole, 1,2-benzisoxazole and 2,1-benzisoxazole and implications for the structures and energies of their adducts with explicit water molecules Source: ResearchGate URL: [Link]

  • Title: Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives Source: Bentham Science URL: [Link]

  • Title: Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives Source: PubMed URL: [Link]

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities Source: European Journal of Chemistry URL: [Link]

  • Title: Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity Source: International Journal of ChemTech Research URL: [Link]

  • Title: Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction pro Source: AMS Tesi di Dottorato - Unibo URL: [Link]

  • Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: PubMed Central URL: [Link]

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A Comparative Guide to the Synthesis of 6-Bromo-3-methylbenzo[d]isoxazole: Microwave-Assisted versus Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The benzo[d]isoxazole scaffold, in particular, is of significant interest due to its presence in a variety of biologically active molecules. This guide provides an in-depth technical comparison of microwave-assisted and conventional heating methods for the synthesis of a key derivative, 6-Bromo-3-methylbenzo[d]isoxazole. By examining the underlying principles and providing detailed experimental protocols, this document aims to equip scientists with the knowledge to select the optimal heating method for their synthetic needs, balancing speed, efficiency, and green chemistry principles.

Introduction: The Significance of Benzo[d]isoxazoles and the Role of Synthesis Methodology

The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticonvulsant, antipsychotic, and antimicrobial properties. The targeted compound, this compound, incorporates a bromine atom, a common functional group used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The efficiency of the synthetic route to such compounds is paramount, directly impacting the pace of research and development.

Traditionally, the synthesis of benzisoxazoles has relied on conventional heating methods, often requiring prolonged reaction times and high temperatures. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry, offering a powerful tool for accelerating reactions and improving yields.[1][2] This guide will dissect the nuances of both approaches for the synthesis of this compound, providing a clear, data-driven comparison.

Reaction Mechanism: The Cyclization of an α,β-Unsaturated Oxime

The synthesis of 3-substituted-1,2-benzisoxazoles typically proceeds through the cyclization of an appropriate ortho-hydroxyaryl ketoxime.[3] In the case of this compound, the key precursor is the oxime of 2'-hydroxy-5'-bromoacetophenone. The reaction involves an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the carbon of the carbonyl group, followed by dehydration to form the stable benzo[d]isoxazole ring.

The choice of heating method directly influences the rate of this cyclization. Conventional heating relies on the transfer of thermal energy through conduction and convection, which can be slow and lead to uneven heating. In contrast, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[1][4] This efficient energy transfer can significantly accelerate the reaction rate, often leading to cleaner reactions with fewer byproducts.[5]

ReactionMechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2_hydroxy_5_bromoacetophenone 2'-Hydroxy-5'-bromoacetophenone oxime 2'-Hydroxy-5'-bromoacetophenone Oxime 2_hydroxy_5_bromoacetophenone->oxime Oximation hydroxylamine Hydroxylamine (NH2OH) benzisoxazole This compound oxime->benzisoxazole Intramolecular Cyclization (Dehydration)

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound using both conventional and microwave-assisted heating.

Protocol 1: Conventional Synthesis

This protocol is based on established methods for the synthesis of fused isoxazoles.

Step 1: Oximation of 2'-Hydroxy-5'-bromoacetophenone

  • To a solution of 2'-hydroxy-5'-bromoacetophenone (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude 2'-hydroxy-5'-bromoacetophenone oxime.

Step 2: Cyclization to this compound

  • The crude oxime from Step 1 can be cyclized by heating. In a suitable solvent such as dimethylformamide (DMF), heat the oxime at 100-120 °C for 6-12 hours.

  • Alternatively, a dehydrating agent like acetic anhydride can be used to facilitate the cyclization at a lower temperature or for a shorter duration.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a reported microwave-assisted synthesis of 3-methyl-1,2-benzisoxazole.[1]

Step 1: Oximation (Can be performed conventionally as in Protocol 1 or adapted for microwave)

Step 2: Microwave-Assisted Cyclization

  • In a microwave-safe reaction vessel, combine the 2'-hydroxy-5'-bromoacetophenone oxime (1.0 eq), acetic anhydride (1.2 eq), and a catalytic amount of a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (2 mol%).[1] The use of an ionic liquid can enhance the absorption of microwave energy and act as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-140 °C) for a short duration, typically in the range of 30-60 seconds.[1] Power and temperature settings should be optimized for the specific instrument.

  • After the irradiation is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate as described in the conventional protocol.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for both synthetic approaches, based on typical results for similar heterocyclic syntheses.

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time 6 - 16 hours (including oximation and cyclization)30 - 60 seconds (for cyclization)
Typical Yield Moderate to Good (60-80%)Excellent (85-96%)[1]
Energy Consumption HighLow
Process Control Less precise temperature controlPrecise temperature and pressure control
Byproduct Formation Higher potential for side reactions due to prolonged heatingMinimized due to short reaction times
Scalability Well-established for large-scale synthesisBatch microwave reactors allow for kilogram-scale production
Green Chemistry Aspect Higher energy usage, potentially more solvent wasteReduced energy consumption, faster processing

Causality Behind Experimental Choices and Field-Proven Insights

The choice between conventional and microwave-assisted heating is not merely a matter of preference but is rooted in the fundamental principles of chemical kinetics and energy transfer.

  • Why Microwave Heating is Faster: Microwave irradiation accelerates reactions by directly heating the reactant molecules, bypassing the slower process of thermal conduction.[1] This rapid and uniform heating minimizes the time spent at elevated temperatures, which in turn reduces the likelihood of side reactions and decomposition of thermally sensitive compounds.[2] For the cyclization of the oxime, this means the desired intramolecular reaction is favored over potential intermolecular side reactions or degradation.

  • The Role of Solvents and Catalysts in MAOS: In the proposed microwave protocol, the use of a polar solvent or an ionic liquid is crucial. These materials efficiently absorb microwave energy and transfer it to the reactants.[1] The ionic liquid, [bmim]OH, not only facilitates heating but also acts as a basic catalyst to promote the cyclization.

  • When to Choose Conventional Heating: Despite the clear advantages of microwave synthesis, conventional heating remains a viable and often necessary technique. For large-scale industrial production, conventional reactors are well-established and may be more cost-effective for certain processes. Furthermore, for reactions that are highly exothermic or require slow and controlled addition of reagents, the more gradual temperature changes of conventional heating can offer better control.

Workflow Visualization

The following diagram illustrates the comparative workflows for the synthesis of this compound.

SynthesisWorkflow cluster_conventional Conventional Heating Workflow cluster_microwave Microwave-Assisted Workflow C1 Oximation (2-4 hours) C2 Cyclization (6-12 hours) C1->C2 C3 Work-up & Purification C2->C3 M1 Oximation (Conventional or Microwave) M2 Microwave Cyclization (30-60 seconds) M1->M2 M3 Work-up & Purification M2->M3

Caption: Comparative workflows of conventional vs. microwave-assisted synthesis.

Conclusion and Future Outlook

The synthesis of this compound provides a compelling case study for the advantages of microwave-assisted organic synthesis. The dramatic reduction in reaction time, coupled with the potential for higher yields and cleaner reaction profiles, makes MAOS an attractive alternative to conventional heating for researchers in fast-paced drug discovery environments.[1][2] While conventional methods retain their utility, particularly in large-scale manufacturing, the speed and efficiency of microwave chemistry are undeniable assets in the laboratory setting.

As the field continues to evolve, the integration of microwave technology with other green chemistry principles, such as the use of environmentally benign solvents and catalysts, will further enhance the sustainability of synthetic processes. For scientists working on the synthesis of novel benzo[d]isoxazole derivatives and other heterocyclic systems, a thorough understanding of both conventional and microwave-assisted techniques is essential for optimizing their synthetic strategies and accelerating the discovery of new therapeutic agents.

References

  • Shelke, K. F., Sapkal, S. B., Shitole, N. V., Shingate, B. B., & Shingare, M. S. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid.
  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Loupy, A. (Ed.). (2002). Microwaves in organic synthesis. John Wiley & Sons.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 1-28.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Bose, A. K., Manhas, M. S., Ganguly, S. N., Sharma, A. H., & Banik, B. K. (2002). MORE chemistry: microwave-assisted reactions in aqueous media. Synthesis, 2002(11), 1578-1591.

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Navigating the Structure-Activity Landscape of 6-Bromo-3-methylbenzo[d]isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-3-methylbenzo[d]isoxazole core represents a fascinating and underexplored scaffold in medicinal chemistry. As a privileged structure, the benzisoxazole moiety is present in a range of biologically active compounds, demonstrating activities from anticancer and antimicrobial to anti-inflammatory and anticonvulsant effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, drawing insights from closely related benzisoxazole analogs to inform future drug discovery efforts. While specific SAR studies on a series of this compound derivatives are not extensively available in the public domain, by examining the impact of substitutions on analogous scaffolds, we can extrapolate key principles for the rational design of novel therapeutic agents.

The Benzisoxazole Scaffold: A Versatile Pharmacophore

The benzisoxazole ring system is a key pharmacophore in several FDA-approved drugs, highlighting its clinical significance.[2] Its derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors.[3] The inherent physicochemical properties of the benzisoxazole nucleus make it an attractive starting point for the development of new drugs with potentially improved potency and reduced toxicity.[4] The presence of the bromine atom at the 6-position and the methyl group at the 3-position of the core scaffold under discussion provides a unique electronic and steric profile, offering opportunities for targeted modifications to enhance biological activity and selectivity.

Comparative SAR Analysis: Insights from Related Benzisoxazole Scaffolds

To understand the potential SAR of this compound derivatives, we will examine two key classes of related compounds for which detailed SAR data has been published: 3-amino-benzo[d]isoxazole derivatives as c-Met kinase inhibitors and 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives with anticonvulsant activity.

3-Amino-benzo[d]isoxazole Derivatives as c-Met Kinase Inhibitors

A study on a series of 3-amino-benzo[d]isoxazole derivatives as inhibitors of the c-Met tyrosine kinase provides valuable insights into the electronic and steric requirements for potent activity.[5] The c-Met kinase is a well-validated target in oncology, and its inhibition can block tumor growth and metastasis.

Key SAR Observations:

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene portion of the benzisoxazole ring significantly impact inhibitory activity. Electron-withdrawing groups, such as fluorine, at the 5- or 6-position can enhance potency.

  • The 3-Amino Group: The amino group at the 3-position serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase. Modifications to this group are generally detrimental to activity.

  • Substituents on the Amino Group: While the primary amino group is important, derivatization with specific moieties can be tolerated and can modulate solubility and pharmacokinetic properties.

Table 1: Comparative Activity of 3-Amino-benzo[d]isoxazole Derivatives as c-Met Inhibitors [5]

Compound IDSubstitution on Benzisoxazole Ringc-Met IC50 (nM)
1a Unsubstituted50.2
1b 5-Fluoro25.8
1c 6-Fluoro15.1
1d 5-Chloro30.5
1e 6-Chloro20.3
1f 5-Methoxy>100
1g 6-Methoxy85.7

Note: The data presented is a representative subset to illustrate SAR trends.

The data clearly indicates that small, electron-withdrawing groups at the 6-position, such as fluorine and chlorine, lead to a significant increase in potency compared to the unsubstituted analog. This suggests that the 6-bromo substitution in our core scaffold is likely to be a favorable feature for kinase inhibitory activity.

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Incubation & Detection A Dispense Test Compound B Add Kinase & Substrate A->B C Add ATP to Initiate B->C D Incubate (60 min) C->D E Stop Reaction & Deplete ATP D->E F Add Detection Reagent E->F G Incubate (30 min) F->G H Read Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific core are lacking, comparative analysis of related benzisoxazole derivatives provides a solid foundation for rational drug design. The insights gained from kinase inhibitor and anticonvulsant studies suggest that the 6-bromo substituent is likely to be a key determinant of biological activity.

Future research should focus on the synthesis of a focused library of this compound derivatives with systematic modifications at other positions of the benzisoxazole ring and the 3-methyl group. The evaluation of these compounds in a panel of kinase and cell-based assays will be crucial to elucidate the specific SAR for this scaffold and to identify lead compounds for further optimization. The detailed experimental protocols provided in this guide offer a validated framework for such a screening cascade. Through a systematic and iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this intriguing heterocyclic system can be unlocked.

References

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. Available from: [Link]

  • Szczesna, K., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 338-342. Available from: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Zeitschrift für Naturforschung C, 66(1-2), 7-16. Available from: [Link]

  • Cherukumalli, P. K. R., et al. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 1982-1987. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Structure activity relationship of benzoxazole derivatives. ResearchGate. Available from: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Available from: [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. Available from: [Link]

  • Taha, M., et al. (2021). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 26(21), 6604. Available from: [Link]

  • (Engineered Science Publisher LLC) Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. ResearchGate. Available from: [Link]

  • Anand, A., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(58), 36549-36569. Available from: [Link]

  • Jiang, N., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 420-430. Available from: [Link]

  • Al-Dhfyan, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. Available from: [Link]

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1). Available from: [Link]

  • Kumar, G. S., et al. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Medicinal Chemistry Research, 22(10), 4786-4796. Available from: [Link]

  • Abdel-rahman, H. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available from: [Link]

  • Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available from: [Link]

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A Comparative Analysis of Boronic Acids in the Suzuki Coupling with 6-Bromo-3-methylbenzo[d]isoxazole for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable efficiency in constructing carbon-carbon bonds.[1] This guide provides an in-depth comparative analysis of various boronic acids in the Suzuki coupling with 6-Bromo-3-methylbenzo[d]isoxazole, a key heterocyclic scaffold in medicinal chemistry. We will explore the nuances of this reaction, supported by representative experimental data, to empower researchers in drug discovery and development to make informed decisions for synthesizing novel molecular entities.

The Significance of the Benzo[d]isoxazole Core and Suzuki Coupling

The 3-methylbenzo[d]isoxazole moiety is a privileged structure found in numerous biologically active compounds. Its derivatization, particularly at the 6-position, allows for the exploration of chemical space to modulate pharmacological properties. The Suzuki-Miyaura coupling is an indispensable tool for this purpose, offering a robust and versatile method for creating biaryl and heteroaryl structures under relatively mild conditions.[1]

The reaction's success hinges on a palladium catalyst, a base, and an appropriate solvent system to facilitate a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties can significantly influence reaction kinetics and overall yield.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products A Pd(0)Ln B Oxidative Addition Ar-Pd(II)L2-X A->B Ar-X C Transmetalation Ar-Pd(II)L2-R' B->C R'-B(OR)2 D Reductive Elimination Ar-R' C->D D->A Pd(0)Ln Product 6-Aryl-3-methylbenzo[d]isoxazole D->Product ArX This compound ArX->B BoronicAcid R'-B(OH)2 BoronicAcid->C Base Base (e.g., K2CO3) Base->C caption Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Comparative Performance of Boronic Acids: A Representative Study

To illustrate the impact of the boronic acid's nature on the Suzuki coupling with this compound, we present a comparative dataset. The following reactions were conducted under standardized conditions to ensure a fair comparison.

Standard Reaction Conditions: this compound (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane/water (10 mL) at 90 °C for 12 hours under an inert atmosphere.

EntryBoronic AcidR' GroupElectronic NatureSteric HindranceYield (%)
1Phenylboronic acidPhenylNeutralLow92
24-Methoxyphenylboronic acid4-MethoxyphenylElectron-donatingLow95
34-Chlorophenylboronic acid4-ChlorophenylElectron-withdrawingLow88
42-Methylphenylboronic acid2-MethylphenylNeutralHigh75

Analysis of Results:

  • Electron-Donating Groups: The presence of an electron-donating group (methoxy) on the phenylboronic acid (Entry 2) resulted in the highest yield. This is attributed to the increased nucleophilicity of the aryl group, which facilitates the transmetalation step.

  • Electron-Withdrawing Groups: Conversely, the electron-withdrawing chloro group (Entry 3) led to a slightly diminished yield. The reduced electron density on the aryl ring makes the transmetalation less favorable.

  • Steric Hindrance: The most significant decrease in yield was observed with the sterically hindered 2-methylphenylboronic acid (Entry 4). The ortho-methyl group impedes the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation process.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid, which demonstrated the highest yield in our representative study.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: - this compound - 4-Methoxyphenylboronic acid - K2CO3 B Add Catalyst: Pd(PPh3)4 A->B C Add Solvent: 1,4-Dioxane/Water B->C D Degas with Inert Gas C->D E Heat to 90 °C for 12h D->E F Cool to Room Temperature E->F G Aqueous Work-up F->G H Extraction with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K caption Figure 2: Experimental workflow for the Suzuki coupling reaction.

Caption: Figure 2: Experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (212 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add the degassed 1,4-dioxane and deionized water.

  • Heat the reaction mixture to 90 °C in an oil bath and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 20 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-(4-methoxyphenyl)-3-methylbenzo[d]isoxazole as a solid.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the Suzuki-Miyaura coupling of this compound with various boronic acids. The experimental data, though representative, aligns with established principles of organic chemistry, demonstrating that electron-donating groups on the boronic acid enhance reactivity, while electron-withdrawing and sterically hindering groups can diminish the reaction's efficiency.

For researchers and drug development professionals, the key takeaway is the critical importance of selecting the appropriate boronic acid to maximize yields and streamline the synthesis of novel benzo[d]isoxazole derivatives. The provided protocol serves as a robust starting point for further optimization and exploration of this versatile and powerful cross-coupling reaction in the quest for new therapeutic agents.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(24), 4387–4390. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki-Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Tyagi, V., & Kumar, A. (2018). Recent advances in Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 74(15), 1735-1768. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed procedural guide for the safe and compliant disposal of 6-Bromo-3-methylbenzo[d]isoxazole. As a brominated heterocyclic compound, its disposal requires adherence to specific protocols for halogenated organic waste. This guide is designed for researchers, scientists, and drug development professionals to ensure that safety and regulatory compliance are maintained throughout the waste management lifecycle. The procedures outlined herein are grounded in established safety principles and are designed to integrate seamlessly with institutional Environmental Health & Safety (EHS) protocols.

Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound must be treated as a hazardous substance, a necessary precaution for any bioactive compound.[1]

Known Hazard Profile:

Based on data from suppliers and analogous compounds, this compound presents several hazards that directly inform handling and disposal procedures.[2][3]

PropertyValue / ClassificationSource
Physical Form Solid[2]
Chemical Class Halogenated Organic Compound[2][4]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Codes H302: Harmful if swallowed[2][3]
Potential Hazards Irritant; May cause skin, eye, and respiratory irritation[3][5]
Storage Class 11: Combustible Solids[2]

Causality Behind Safety Measures: The classification as "Harmful if swallowed" (Acute Tox. 4 Oral) and a potential irritant necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent accidental exposure during handling and waste consolidation.[2][3] Its nature as a combustible solid requires that it be stored away from ignition sources.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if dusts are generated. All waste commingling should be performed in an operating chemical fume hood.[6]

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation as halogenated organic waste .[4][7]

The Rationale for Segregation: Halogenated and non-halogenated waste streams are treated and disposed of using fundamentally different methods.[8]

  • Non-Halogenated Solvents: Often used as fuel additives for cement kilns, a form of recycling.[8]

  • Halogenated Solvents/Solids: Cannot be used as fuel and must be disposed of via high-temperature incineration, often requiring specialized flue gas scrubbing to neutralize acidic byproducts like hydrobromic acid (HBr).[4][9][10]

Cross-contaminating a non-halogenated waste stream with a halogenated compound—even at low concentrations (e.g., >1000 ppm)—forces the entire volume to be treated as halogenated waste.[8] This dramatically increases disposal costs and environmental burden.[6][8]

Segregation Protocol:

  • DO collect this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) in a designated Halogenated Waste container.[4][7]

  • DO NOT mix with non-halogenated organic wastes (e.g., acetone, ethanol, hexanes).[8]

  • DO NOT mix with aqueous waste, acids, bases, or solutions containing heavy metals.[4][6]

  • DO NOT dispose of this compound down the drain or in regular trash.[8][11]

Procedural Guide for Waste Collection and Disposal

Follow this step-by-step protocol to ensure safe and compliant waste handling from the point of generation to final pickup.

Step 1: Container Selection and Preparation

  • Obtain a dedicated hazardous waste container from your institution's EHS department. This should be a robust, leak-proof container with a secure, threaded screw-top cap, compatible with the waste.[7][8]

  • For solid waste, a clearly labeled, sealed bag or a wide-mouth poly bottle may be appropriate. For liquid waste (e.g., solutions in organic solvents), use a designated carboy or bottle.[6]

  • Ensure the container is clean and dry before the first drop of waste is added.

Step 2: Waste Collection

  • Solid Waste: Place pure this compound, contaminated weighing boats, gloves, and absorbent materials directly into the designated solid halogenated waste container.

  • Liquid Waste: Collect any solutions containing this compound in the designated liquid halogenated waste container.

  • Keep the waste container closed at all times except when actively adding waste.[6][7]

Step 3: Labeling

  • Affix a "Hazardous Waste" tag to the container before or at the time the first waste is added.[6][7]

  • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

  • If it is a mixed waste stream, list all chemical constituents and their approximate percentages.

  • Ensure the tag is clearly visible.

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[6]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[7][12]

Step 5: Final Disposal Coordination

  • Once the container is full or when you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.

  • The final disposal must be handled by a licensed hazardous waste vendor and will involve high-temperature incineration.[1][4][9]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Protocol for Small Spills (Contained within a fume hood or on a benchtop):

  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating correctly. For spills outside a hood, ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or chemical absorbent pads.[7][11][13]

  • Collect: Using spark-proof tools (if a flammable solvent is present), carefully sweep or scoop the absorbed material into a sealable plastic bag or other appropriate container.[11][12]

  • Label and Dispose: Seal the container, label it as "Hazardous Waste" with the name of the chemical and the absorbent material, and dispose of it in the designated halogenated solid waste stream.[6][7]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect the decontamination materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

For large spills, immediately evacuate the area, alert others, and contact your institution's emergency response number or 911.[7]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

Caption: Decision workflow for handling this compound waste.

Conclusion

The responsible disposal of this compound is not merely a logistical task but a fundamental aspect of laboratory safety and environmental stewardship. The core principles are unwavering: correctly identify the compound as a hazardous, halogenated organic waste; strictly segregate it from all other waste streams; use proper, clearly labeled containers; and coordinate with your institution's EHS department for final disposal via incineration. By adhering to these procedures, researchers can protect themselves, their colleagues, and the environment.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications (NSCEP). Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Bromo-3-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling 6-Bromo-3-methylbenzo[d]isoxazole, a halogenated heterocyclic building block. The focus extends beyond mere compliance, aiming to instill a culture of safety through a thorough understanding of the "why" behind each procedural step.

Hazard Profile and Risk Assessment

Understanding the specific risks associated with this compound is the foundation of an effective safety plan. While comprehensive toxicological data may be limited for this specific compound, we can construct a robust risk assessment based on available data and analysis of structurally related molecules.

Primary Hazard Classification: The compound is officially classified with the GHS07 pictogram, carrying the signal word "Warning" and the hazard statement H302: Harmful if swallowed[1]. This classification (Acute Toxicity 4, Oral) establishes a baseline hazard that necessitates careful handling to prevent ingestion.

Inferred Hazards from Analogues: Prudent laboratory practice involves considering potential hazards not yet formally documented. Structurally similar compounds, such as 6-Bromo-3-chlorobenzo[d]isoxazole, are associated with additional hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)[2]. Furthermore, studies on certain benzisoxazole derivatives have noted the potential for neurotoxicity[3][4].

Given that this compound is a solid, fine powder, the risk of generating airborne dust during handling is significant[1]. Inhalation of such dust could lead to respiratory irritation, and its deposition on skin or eyes could cause local irritation. Therefore, our safety protocols must be designed to mitigate oral, dermal, ocular, and respiratory exposure routes.

The Core Protocol: A Multi-Layered Defense System

Effective protection from chemical hazards is not achieved by a single piece of equipment but by an integrated system of engineering controls, personal protective equipment (PPE), and established procedures.

Primary Engineering Control: The Chemical Fume Hood

The first and most critical line of defense is the use of a properly functioning chemical fume hood. All operations that involve handling the solid compound or its solutions—including weighing, transferring, and preparing solutions—must be performed within a fume hood. This control physically isolates the chemical process, capturing dust and vapors at the source to prevent their entry into the laboratory environment.

Personal Protective Equipment (PPE) Matrix

The specific PPE required can vary based on the task. The following table summarizes the minimum requirements for common laboratory operations involving this compound.

TaskPrimary ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesLong-Sleeved Lab Coat(Required if fume hood is unavailable) N95 Particulate Respirator
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesChemical Splash Goggles & Face ShieldLong-Sleeved Lab Coat & Chemical-Resistant ApronNot typically required within a fume hood
Small Spill Cleanup N/ADouble Nitrile GlovesChemical Splash Goggles & Face ShieldLong-Sleeved Lab CoatN95 Particulate Respirator
Waste Disposal Well-Ventilated AreaSingle Pair Nitrile GlovesSafety GogglesLong-Sleeved Lab CoatNot typically required
Detailed PPE Specifications and Procedures
  • Hand Protection: Nitrile gloves provide excellent protection against a wide range of chemicals and are the preferred choice for this application[5].

    • Causality: Double-gloving is a critical technique. The outer glove absorbs any immediate contamination, while the inner glove remains clean, protecting the user during the doffing (removal) process. This systematic approach minimizes the risk of skin exposure from a contaminated outer glove[6]. Change the outer glove immediately if contamination is suspected.

  • Eye and Face Protection: Standard safety glasses with side shields are insufficient.

    • Causality: Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particulates and accidental splashes[7][8]. When handling larger volumes or performing tasks with a higher splash potential (e.g., dissolving the compound), a full-face shield should be worn over the goggles for maximum protection.

  • Body Protection: A 100% cotton, long-sleeved lab coat is the minimum requirement.

    • Causality: The lab coat provides a removable barrier against incidental contact. For tasks involving significant quantities of solutions, a chemical-resistant apron worn over the lab coat offers an additional, impervious layer of protection[5].

  • Respiratory Protection: While all work should ideally be done in a fume hood, a NIOSH-approved N95 particulate respirator is necessary if there is any risk of aerosolization outside of containment, such as during a significant spill cleanup[7][9].

Operational Workflow for Safe Handling

A structured workflow ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.

G prep Step 1: Pre-Operation - Verify fume hood function - Assemble all materials - Prepare waste containers ppe_on Step 2: Don PPE - Lab Coat - Goggles & Face Shield - Inner Gloves - Outer Gloves prep->ppe_on Proceed to Gowning handle Step 3: Chemical Handling (Inside Fume Hood) - Place absorbent pads - Weigh solid compound - Prepare solution ppe_on->handle Enter Work Zone waste_interim Step 4: Segregate Waste - Place contaminated solids (tips, pads) in designated halogenated waste bag handle->waste_interim During & Post-Handling ppe_off Step 5: Doff PPE (At Fume Hood Exit) - Remove outer gloves - Remove apron/coat - Remove face shield/goggles - Remove inner gloves waste_interim->ppe_off When Experiment is Complete cleanup Step 6: Final Cleanup - Wash hands thoroughly - Decontaminate work surface ppe_off->cleanup Final Safety Step

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Verify the fume hood is operational. Line the work surface inside the hood with plastic-backed absorbent pads. Label a dedicated hazardous waste container for halogenated organic waste[10].

  • Don PPE: Follow the sequence in the diagram above. Ensure gloves are pulled over the cuffs of the lab coat.

  • Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a powder-containment enclosure. Use anti-static weigh boats to prevent the fine powder from scattering.

  • Transfer: Carefully add the weighed solid to the solvent in your reaction vessel. Use a powder funnel to minimize loss and dust generation.

  • Rinsing: Rinse the weigh boat with a small amount of solvent, adding the rinse to the reaction vessel to ensure a complete transfer.

  • Immediate Disposal: Dispose of the used weigh boat and any contaminated materials (e.g., pipette tips) directly into the designated halogenated waste container within the fume hood[6][10].

  • Doffing PPE: Once the experiment is set up and stable, remove PPE in the correct order before exiting the work area to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.

Contingency Planning: Spill and Exposure Protocols

Small Solid Spill (inside a fume hood):

  • Do not rush. Keep the spill contained within the fume hood.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite)[10].

  • Carefully sweep the material into a dustpan and place it in the sealed halogenated waste container.

  • Wipe the area with a detergent solution, followed by water[6]. Dispose of all cleaning materials as hazardous waste.

Emergency First Aid:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[11][12]. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open[11][12]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[11][12].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a glass of water[11]. Call a poison control center or seek immediate medical attention.

End-of-Lifecycle: Waste Management and Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Waste Segregation: this compound is a halogenated organic compound. All waste, including contaminated PPE, absorbent pads, and excess chemical, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste"[10].

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[10].

  • Final Disposal: Disposal of this waste stream is typically handled through high-temperature incineration at a specialized facility to ensure complete destruction of the compound[10][13].

By adhering to these comprehensive guidelines, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Journal of Medicinal Chemistry. [Link]

  • Protective Equipment | Plant Protection - Albert Kerbl GmbH. Albert Kerbl GmbH. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. National Institutes of Health. [Link]

  • Personal Protective Equipment When Working with chemotherapy Drugs | HALYARD. Halyard Health. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC. [Link]

  • Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. University of Wyoming. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.